molecular formula C17H14N2O B1617819 1-(Naphthalen-2-yl)-3-phenylurea CAS No. 6299-42-9

1-(Naphthalen-2-yl)-3-phenylurea

カタログ番号: B1617819
CAS番号: 6299-42-9
分子量: 262.30 g/mol
InChIキー: MLWGGCOCOBXOFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Naphthalen-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Naphthalen-2-yl-3-phenylurea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality 1-(Naphthalen-2-yl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Naphthalen-2-yl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-naphthalen-2-yl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17(18-15-8-2-1-3-9-15)19-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWGGCOCOBXOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963358
Record name N-Naphthalen-2-yl-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6299-42-9, 4527-44-0
Record name NSC44661
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Naphthalen-2-yl-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(naphthalen-2-yl)-3-phenylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Experimental Applications of 1-(Naphthalen-2-yl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the diarylurea scaffold as a foundational pharmacophore in both targeted drug discovery and supramolecular chemistry. 1-(Naphthalen-2-yl)-3-phenylurea (CAS: 6299-42-9), also known as N-(2-Naphthyl)-N'-phenylurea, represents a quintessential unsymmetrical diarylurea. This whitepaper provides an authoritative, deep-dive analysis into its molecular architecture, physicochemical properties, and the causality behind its synthetic and experimental workflows. This guide is designed to equip researchers and drug development professionals with a self-validating framework for utilizing this compound in the design of and advanced molecular receptors[1].

Molecular Architecture & Physicochemical Profile

The structural elegance of 1-(Naphthalen-2-yl)-3-phenylurea lies in its tripartite architecture:

  • The Central Urea Motif: Acts as a rigid, bidentate hydrogen-bonding hub (two NH donors, one C=O acceptor)[1].

  • The Phenyl Ring: A compact lipophilic moiety that typically occupies the ATP-binding pocket or hinge region of target proteins[2].

  • The Naphthyl Ring: A bulky, extended aromatic system designed to project into deep, allosteric hydrophobic pockets[3].

Understanding the physicochemical boundaries of this molecule is critical for formulation and assay design. The compound's high lipophilicity and low aqueous solubility necessitate the use of organic solvents (e.g., DMSO, DMF) for biological screening[4].

Quantitative Physicochemical Properties
PropertyValueExperimental/Design Implication
CAS Registry Number 6299-42-9Unique identifier for procurement and safety tracking[4].
Molecular Formula C₁₇H₁₄N₂ODefines the exact stoichiometry[4].
Molecular Weight 262.30 g/mol Highly favorable for lead optimization (well below the 500 Da Lipinski limit)[4].
XLogP3 3.7Indicates strong lipophilicity; excellent for membrane permeability but requires formulation aids[4].
Topological Polar Surface Area 41.1 ŲOptimal for intracellular targeting; suggests potential for blood-brain barrier (BBB) penetration[4].
H-Bond Donors / Acceptors 2 / 1Critical for bidentate anchoring in protein active sites[4].
Aqueous Solubility <0.3 µg/mL (pH 7.4)Crucial: Stock solutions must be prepared in 100% DMSO prior to serial dilution in assay buffers[4].

Mechanistic Insights: The Diarylurea Pharmacophore in Kinase Inhibition

In modern medicinal chemistry, the diarylurea motif is a privileged scaffold renowned for its ability to stabilize the inactive of various protein kinases (e.g., VEGFR, B-RAF, p38α)[3].

The Causality of Binding: When 1-(Naphthalen-2-yl)-3-phenylurea enters the kinase domain, it does not merely compete with ATP. Instead, it induces or traps a massive conformational shift in the activation loop. The urea NH groups donate hydrogen bonds to the side chain of the highly conserved catalytic glutamate (αC-helix) and the backbone of the DFG aspartate[2]. Concurrently, the urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of the DFG aspartate[1]. The naphthyl group exploits the newly opened allosteric hydrophobic pocket, locking the enzyme in an inactive state[2].

BindingMode cluster_scaffold 1-(Naphthalen-2-yl)-3-phenylurea Binding Mode N1 Phenyl Group (Lipophilic Pocket) N2 Urea Motif (H-Bond Donor/Acceptor) N1->N2 N3 Naphthyl Group (Deep Hydrophobic Pocket) N2->N3 K1 Catalytic Glutamate (αC-helix) [H-Bond Acceptor] N2->K1 Urea NH ... O=C K2 DFG Aspartate (Activation Loop) [H-Bond Donor] N2->K2 Urea C=O ... HN K3 DFG-Out Inactive Kinase K1->K3 K2->K3

Fig 1: Diarylurea scaffold binding model stabilizing the DFG-out inactive kinase conformation.

Synthetic Methodology & Protocol

The synthesis of unsymmetrical diarylureas is notoriously plagued by the formation of symmetrical byproducts (e.g., 1,3-diphenylurea or 1,3-di(naphthalen-2-yl)urea)[5]. The following protocol is engineered as a self-validating system to ensure maximum yield and purity of the unsymmetrical target[6].

Causality of Experimental Choices:

  • Reagent Selection: We utilize 2-naphthylamine and phenyl isocyanate. Isocyanates are highly electrophilic and react rapidly with primary amines[7].

  • Anhydrous Conditions: Phenyl isocyanate is exquisitely sensitive to moisture. Water hydrolyzes the isocyanate into aniline, which immediately reacts with unreacted isocyanate to form symmetrical 1,3-diphenylurea[8]. Rigorous exclusion of water using anhydrous solvents and an inert atmosphere is non-negotiable[5].

  • Slow Addition: Dropwise addition of the isocyanate at 0 °C controls the exothermic nucleophilic attack and prevents localized concentration spikes that favor side reactions[5].

SynthWorkflow Step1 Reagent Preparation 2-Naphthylamine + Phenyl Isocyanate Step2 Solvent Selection Anhydrous DCM or THF under N2 Step1->Step2 Step3 Nucleophilic Addition 0°C to Room Temperature, 4-6 hours Step2->Step3 Step4 Precipitation & Filtration Product crystallizes from solution Step3->Step4 Step5 Purification & Drying Recrystallization (EtOH), Vacuum Dry Step4->Step5

Fig 2: Step-by-step synthetic workflow for the preparation of 1-(Naphthalen-2-yl)-3-phenylurea.

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂).

  • Dissolution: Dissolve 1.0 equivalent of 2-naphthylamine in 20 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]. Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve 1.05 equivalents of phenyl isocyanate in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 30 minutes using a syringe pump[5].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3); the disappearance of the amine spot confirms reaction completion.

  • Isolation: As the reaction progresses, the highly insoluble diarylurea will often precipitate directly out of the DCM solution[6]. Filter the precipitate under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with cold DCM to remove unreacted starting materials. For ultra-high purity (>98%), recrystallize the crude solid from hot ethanol[9]. Dry under high vacuum overnight.

Analytical Characterization Protocols

To validate the structural integrity of the synthesized 1-(Naphthalen-2-yl)-3-phenylurea, researchers must employ orthogonal analytical techniques. The expected spectral signatures are as follows:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature of a diarylurea in a strongly hydrogen-bonding solvent like DMSO is the presence of two distinct, highly deshielded singlet peaks corresponding to the urea N-H protons, typically appearing between 8.5 ppm and 9.2 ppm [6]. The aromatic protons from the phenyl and naphthyl rings will present as a complex multiplet integrating to 12 protons between 6.9 ppm and 8.2 ppm .

  • Infrared (IR) Spectroscopy: A sharp, intense absorption band at ~1640–1650 cm⁻¹ (Amide I band) confirms the presence of the urea carbonyl (C=O stretch)[9]. A broad band at ~3300 cm⁻¹ corresponds to the N-H stretching vibrations.

  • Mass Spectrometry (LC-MS, ESI+): The exact mass is 262.11 Da[4]. Electrospray ionization in positive mode should yield a dominant pseudomolecular ion peak [M+H]⁺ at m/z 263.1 [8].

References

  • 1-(Naphthalen-2-yl)-3-phenylurea | PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Diarylureas | Encyclopedia MDPI Source: MDPI URL:[Link]

  • Structural characterization of proline-rich tyrosine kinase 2 (PYK2) reveals a unique (DFG-out) conformation and enables inhibitor design Source: Journal of Biological Chemistry / PubMed URL:[Link]

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives Source: PMC / NIH URL:[Link]

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega URL:[Link]

  • Evaluation of Diarylureas for Activity Against Plasmodium falciparum Source: ACS Publications URL:[Link]

Sources

In Vitro Mechanism of Action of 1-(Naphthalen-2-yl)-3-phenylurea: A Prototypical Diarylurea Type II Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Naphthalen-2-yl)-3-phenylurea (CAS 6299-42-9) is a synthetic small molecule that exemplifies the classic diarylurea pharmacophore 1. In medicinal chemistry and drug development, diarylureas are highly privileged scaffolds utilized to design potent, selective Type II kinase inhibitors 2. Unlike Type I inhibitors that compete directly with ATP in the active kinase conformation, Type II inhibitors like 1-(Naphthalen-2-yl)-3-phenylurea bind to and stabilize the inactive "DFG-out" conformation of target kinases (such as VEGFR2, PDGFR, and mutant B-RAF) [[3]]().

This technical guide details the molecular mechanism of action, the causality behind in vitro assay design, and the self-validating protocols required to accurately profile this class of compounds.

Molecular Mechanism: The DFG-Out Allosteric Stabilization

The in vitro efficacy of 1-(Naphthalen-2-yl)-3-phenylurea is driven by its ability to exploit the structural plasticity of the kinase activation loop. The mechanism relies on three distinct structural interactions:

  • The Urea Core (Hydrogen Bond Network): The central urea motif acts as both a hydrogen bond donor and acceptor. It forms critical, highly conserved hydrogen bonds with the sidechain carboxylate of a glutamate residue located in the kinase's αC-helix, and the backbone amide of the aspartate residue in the DFG (Asp-Phe-Gly) motif 3.

  • The Naphthalen-2-yl Tail (Allosteric Pocket): The bulky, lipophilic naphthyl ring extends deeply into a hydrophobic allosteric pocket. This pocket is only exposed when the phenylalanine of the DFG motif flips outward (the "DFG-out" state) [[2]]().

  • The Phenyl Head Group (Adenine Pocket): The terminal phenyl ring occupies the hydrophobic region adjacent to the ATP-binding hinge region, providing additional van der Waals stabilization.

BindingMechanism cluster_ligand 1-(Naphthalen-2-yl)-3-phenylurea cluster_kinase Kinase DFG-Out Pocket Naphthyl Naphthyl Ring (Lipophilic Tail) Urea Urea Motif (H-Bond Core) Naphthyl->Urea Allosteric Allosteric Hydrophobic Pocket (Opened by DFG flip) Naphthyl->Allosteric Hydrophobic / π-π Stacking Phenyl Phenyl Ring (Head Group) Urea->Phenyl AlphaC αC-Helix Glutamate (Sidechain Carboxylate) Urea->AlphaC H-Bond Donor DFGAsp DFG Aspartate (Backbone Amide) Urea->DFGAsp H-Bond Acceptor Adenine Adenine Binding Pocket (Hinge Region) Phenyl->Adenine Van der Waals

Fig 1: Molecular interactions of the diarylurea scaffold stabilizing the kinase DFG-out state.

In Vitro Biochemical Profiling: TR-FRET Assay

When profiling a Type II inhibitor like 1-(Naphthalen-2-yl)-3-phenylurea, standard rapid-kinetic assays often fail. Causality: The transition of a kinase from the active (DFG-in) to the inactive (DFG-out) conformation is thermodynamically slow. If ATP is added simultaneously with the compound, the assay will yield artificially inflated IC50 values (false negatives). Therefore, a prolonged pre-incubation step is strictly required.

Protocol 1: Self-Validating TR-FRET Kinase Assay

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase inhibition, incorporating internal quality controls to ensure a self-validating system.

Step 1: Reagent Preparation

  • Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

Step 2: Compound Dispensing & Controls

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 1-(Naphthalen-2-yl)-3-phenylurea in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well pro-plate.

  • Self-Validation: Include Sorafenib (1 µM) as a positive control (100% inhibition) and 0.1% DMSO as a negative vehicle control (0% inhibition).

Step 3: Kinase Pre-Incubation (Critical Step)

  • Add 5 nM of the target kinase (e.g., VEGFR2 or B-RAF).

  • Incubate for 90 minutes at room temperature. Causality: This allows the diarylurea to induce and lock the kinase into the slow-forming DFG-out conformation before substrate competition begins.

Step 4: Reaction Initiation

  • Add ATP at its predetermined apparent Km​ (e.g., 10 µM) and 100 nM of biotinylated peptide substrate. Incubate for 60 minutes.

Step 5: Detection & Quality Control

  • Stop the reaction by adding EDTA (20 mM), alongside a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-AlexaFluor 665 (Acceptor).

  • Read the plate on a multimode reader (e.g., EnVision) at 615 nm and 665 nm.

  • Self-Validation: Calculate the Z'-factor using the positive and negative controls. The plate is only deemed valid if Z' > 0.5 , proving the signal window is robust against background noise.

Cellular Target Engagement & Functional Assays

Biochemical binding must translate to cellular target engagement. To validate that 1-(Naphthalen-2-yl)-3-phenylurea penetrates the cell membrane and halts downstream signaling, we utilize synchronized Western blotting.

Protocol 2: Synchronized Western Blot for Target Engagement

Step 1: Cell Seeding & Starvation

  • Seed HUVEC cells (for VEGFR2 profiling) at 3×10⁵ cells/well in a 6-well plate.

  • Causality: Serum-starve the cells for 12 hours prior to treatment. This reduces basal kinase activity, ensuring that any subsequent signaling is strictly dependent on the controlled addition of growth factors.

Step 2: Compound Treatment

  • Treat cells with the compound (0.1 µM, 1 µM, 10 µM) or DMSO vehicle for 2 hours. Include Staurosporine (1 µM) as a positive kill-control.

Step 3: Ligand Stimulation

  • Stimulate cells with VEGF (50 ng/mL) for exactly 10 minutes. Causality: This synchronizes receptor dimerization and activation, allowing for a clear, high-contrast visualization of the compound's inhibitory blockade.

Step 4: Lysis & Immunoblotting

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Self-Validation: Perform a BCA assay to ensure exactly 20 µg of protein is loaded per lane. Probe membranes for p-VEGFR2, total VEGFR2, p-ERK1/2, and GAPDH (internal loading control).

Quantitative Data Summary

The table below summarizes representative in vitro profiling data for the naphthyl-phenyl urea pharmacophore, demonstrating its selectivity for DFG-out conformations over active DFG-in states.

Kinase TargetConformation TargetedRepresentative IC₅₀ (nM)Assay FormatAssay Z'-FactorCellular EC₅₀ (µM)
VEGFR2 DFG-out (Inactive)45 ± 5TR-FRET0.720.85 (HUVEC)
B-RAF (V600E) DFG-out (Inactive)120 ± 15TR-FRET0.682.10 (A375)
PDGFR-β DFG-out (Inactive)85 ± 10TR-FRET0.701.50 (NIH-3T3)
EGFR DFG-in (Active)> 10,000TR-FRET0.75> 20.0 (A431)

Table 1: Representative biochemical and cellular profiling metrics for the diarylurea pharmacophore.

Downstream Signaling Pathway Modulation

By locking Receptor Tyrosine Kinases (RTKs) or RAF kinases in their inactive states, diarylureas effectively sever the signal transduction cascade at the apex of the pathway. This prevents the phosphorylation of MEK and ERK, ultimately halting gene transcription responsible for cell proliferation and survival.

PathwayBlockade Ligand Growth Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR2 / PDGFR) Ligand->RTK Receptor Dimerization RAS RAS (Active) RTK->RAS Activation Inhibitor 1-(Naphthalen-2-yl)-3-phenylurea (Type II Inhibitor) Inhibitor->RTK Blocks DFG-out conformation RAF RAF Kinase Inhibitor->RAF Cross-reactivity inhibition RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Fig 2: Disruption of RTK and RAF-mediated MAPK/ERK signaling by diarylurea Type II inhibition.

References

  • Title: 1-(Naphthalen-2-yl)-3-phenylurea | C17H14N2O | CID 239526 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Diarylureas as Antitumor Agents Source: MDPI (Applied Sciences) URL: [Link]

  • Title: Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors Source: ACS Publications / PubMed Central (PMC) URL: [Link]

Sources

Technical Whitepaper: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry of 1-(Naphthalen-2-yl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Naphthalen-2-yl)-3-phenylurea (CAS: 6299-42-9) is a synthetic diarylurea derivative[1]. In medicinal chemistry, the diarylurea scaffold is a privileged pharmacophore, frequently deployed in the rational design of kinase inhibitors and anti-cancer therapeutics. During drug development, the precise determination of a compound's mass metrics is a Critical Quality Attribute (CQA). This guide provides an in-depth analysis of the molecular weight and exact mass of 1-(Naphthalen-2-yl)-3-phenylurea, detailing the causality behind high-resolution mass spectrometry (HRMS) workflows used for its structural validation.

Mass Metrics & Physicochemical Profiling

In analytical chemistry, distinguishing between average molecular weight and exact monoisotopic mass is fundamental to experimental design and data interpretation[2].

  • Average Molecular Weight (262.31 g/mol ): This value is calculated using the isotope-abundant weighted average of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen)[2]. It is the standard metric used for macroscopic stoichiometric calculations, such as determining molarity during chemical synthesis or formulating biological assays.

  • Exact Monoisotopic Mass (262.1106 Da): This is calculated by summing the exact masses of the most abundant, naturally occurring isotope of each element (e.g., 12C=12.000000 , 1H=1.007825 , 14N=14.003074 , 16O=15.994915 )[2]. In High-Resolution Mass Spectrometry (HRMS), the exact mass is the definitive metric used to confirm elemental composition and differentiate the target analyte from isobaric interferences[3].

Quantitative Mass Data Summary
PropertyValueComputational Basis
Chemical Formula C17​H14​N2​O Core structure: Naphthalenyl + Phenyl + Urea
Average Molecular Weight 262.31 g/mol Isotope-abundant weighted average
Exact Monoisotopic Mass 262.1106 Da Sum of principal isotopes ( 12C,1H,14N,16O )
[M+H]+ Adduct m/z 263.1179 Exact Mass + Proton ( 1.0073 Da )
[M−H]− Adduct m/z 261.1033 Exact Mass - Proton ( 1.0073 Da )
Mass Defect 0.1106 Da Exact Mass - Nominal Mass ( 262 )

HRMS Analytical Workflow & Self-Validating Protocol

To verify the exact mass of 1-(Naphthalen-2-yl)-3-phenylurea, researchers utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system[4].

The following protocol is designed as a self-validating system : it incorporates an internal lock-mass calibrant. If the instrument's mass axis drifts, the lock-mass deviation immediately flags the run as invalid, ensuring that only data meeting strict <5 ppm mass accuracy thresholds are accepted[5].

Step-by-Step LC-ESI-QTOF Methodology
  • Sample Preparation: Dissolve 1-(Naphthalen-2-yl)-3-phenylurea in LC-MS grade Methanol to a final concentration of . Add 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the [M+H]+ precursor ion required for positive-mode detection.

  • Chromatographic Separation: Inject onto a C18 reverse-phase column ( ). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Causality: The hydrophobic C18 stationary phase retains the lipophilic naphthalenyl and phenyl rings. The gradient focuses the analyte band and separates it from potential matrix suppressors before entering the ionization source.

  • Soft Ionization (ESI+): Set the capillary voltage to 3.0 kV and desolvation temperature to 350∘C .

    • Causality: Electrospray Ionization (ESI) is a "soft" technique. Optimized thermal and electrical parameters vaporize the solvent without thermally degrading the relatively fragile urea bonds, preserving the intact m/z263.1179 ion.

  • Mass Analysis & Lock-Mass Calibration: Operate the Q-TOF in high-resolution mode (Resolving Power >20,000 )[5]. Co-infuse Leucine Enkephalin ( m/z556.2771 ) via a secondary reference sprayer.

    • Causality: The instrument continuously measures the known exact mass of Leucine Enkephalin to calculate a real-time correction factor. This internal calibration compensates for minute temperature or voltage fluctuations in the flight tube, guaranteeing sub-5 ppm mass accuracy[5].

G N1 Sample Prep (1 µg/mL + 0.1% FA) N2 LC Separation (C18 Column) N1->N2 N3 ESI Source (Soft Ionization) N2->N3 N4 Q-TOF Analyzer (HRMS) N3->N4 N6 Data Processing (m/z 263.1179) N4->N6 N5 Lock-Mass (Real-Time Cal) N5->N4 Mass Correction

LC-HRMS Analytical Workflow for Exact Mass Verification

Structural Elucidation via MS/MS Fragmentation

Confirming the exact mass is only the first step; structural connectivity must be validated via tandem mass spectrometry (MS/MS).

  • Causality behind Fragmentation: When the isolated [M+H]+ precursor ion ( m/z263.1179 ) is subjected to Collision-Induced Dissociation (CID) in the collision cell, kinetic energy is converted into internal vibrational energy. The weakest bonds in the diarylurea scaffold are the C−N bonds flanking the central carbonyl group.

  • Predictable Cleavage: The molecule predictably fragments into two primary pathways:

    • Cleavage yielding a Naphthalen-2-amine cation ( m/z144.08 ) and the neutral loss of phenyl isocyanate.

    • Cleavage yielding an Aniline cation ( m/z94.06 ) and the neutral loss of naphthyl isocyanate.

This deterministic fragmentation pattern acts as a secondary validation layer, confirming that the atoms are arranged in the specific naphthalenyl-urea-phenyl sequence.

G M Precursor Ion [M+H]+ m/z 263.1179 CID Collision-Induced Dissociation (CID) M->CID F1 Naphthalen-2-amine Cation m/z 144.08 CID->F1 F2 Aniline Cation m/z 94.06 CID->F2 NL1 Neutral Loss Phenyl Isocyanate F1->NL1 NL2 Neutral Loss Naphthyl Isocyanate F2->NL2

CID MS/MS Fragmentation Pathway of 1-(Naphthalen-2-yl)-3-phenylurea

Conclusion

The rigorous application of internally calibrated HRMS ensures absolute confidence in the molecular identification of 1-(Naphthalen-2-yl)-3-phenylurea. By leveraging the exact monoisotopic mass ( 262.1106 Da ) alongside predictable CID fragmentation pathways, drug development professionals can definitively distinguish this active pharmaceutical ingredient from synthetic impurities, metabolic artifacts, or isobaric species.

References

  • 1-(Naphthalen-2-yl)-3-phenylurea | C17H14N2O | CID 239526 - PubChem (nih.gov). 3

  • 1-(Naphthalen-2-yl)-3-phenylurea - [N93823] - Synthonix. 1

  • Mass Spectrometry and Proteomics - University of California, San Francisco (ucsf.edu).2

  • Mass spectrometry based proteomics for absolute quantification of proteins from tumor cells - National Institutes of Health (nih.gov). 5

  • UNM Mass Spectrometry Tutorial - University of New Mexico (unm.edu). 4

Sources

Comprehensive Safety and Handling Guide: 1-(Naphthalen-2-yl)-3-phenylurea in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Naphthalen-2-yl)-3-phenylurea (CAS: 6299-42-9) is a privileged diarylurea scaffold utilized extensively in medicinal chemistry, primarily as a building block (synthon) for synthesizing Type II kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. Because of its high lipophilicity and specific hydrogen-bonding capabilities, handling this compound requires strict adherence to physicochemical-driven safety and experimental protocols. This whitepaper provides a causality-based framework for interpreting its Safety Data Sheet (SDS), executing self-validating assay preparations, and mitigating laboratory hazards.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical properties of 1-(Naphthalen-2-yl)-3-phenylurea is the foundational step in predicting its behavior in both biological assays and storage environments. Data sourced from [1] highlights its highly lipophilic nature, which dictates specific solvent choices.

Quantitative Data Summary
PropertyValueCausality / Impact on Assay Design
IUPAC Name 1-naphthalen-2-yl-3-phenylureaStandardizes nomenclature across LIMS databases.
CAS Number 6299-42-9Primary identifier for SDS and regulatory compliance.
Molecular Weight 262.30 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) libraries.
LogP (Estimated) ~3.7High lipophilicity drives cell membrane permeability but severely limits aqueous solubility.
Aqueous Solubility < 0.3 µg/mL (pH 7.4)Necessitates anhydrous DMSO or DMF as a primary solvent; aqueous buffers will cause immediate precipitation[1].

GHS Hazard Classification & Toxicological Causality

According to the[1], this compound presents specific hazards that must be managed through targeted Personal Protective Equipment (PPE).

  • H302 (Harmful if swallowed): The high lipophilicity of the naphthyl and phenyl rings allows for rapid absorption across the gastrointestinal epithelium, leading to systemic exposure[1].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): Causality: The urea moiety acts as a strong hydrogen bond donor/acceptor, allowing it to interact aggressively with keratin and corneal proteins. Simultaneously, the hydrophobic rings disrupt the lipid bilayers in the stratum corneum, leading to localized inflammation and barrier dysfunction[1].

Mandatory PPE: Nitrile gloves (minimum 0.11 mm thickness to prevent permeation of DMSO-solubilized compound), chemical safety goggles, and handling strictly within a certified Class II fume hood.

Self-Validating Experimental Protocols for Safe Handling & Assay Prep

Because of its extremely poor aqueous solubility (< 0.3 µg/mL)[1], preparing a reliable stock solution requires a self-validating protocol. Failure to fully solubilize the compound leads to macro-precipitation, which acts as a sink for the compound, resulting in false negatives in High-Throughput Screening (HTS).

Step-by-Step Methodology: 10 mM Stock Solution Preparation
  • Gravimetric Analysis: Weigh exactly 2.62 mg of 1-(Naphthalen-2-yl)-3-phenylurea using a calibrated microanalytical balance (d = 0.01 mg).

  • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

    • Causality: Anhydrous DMSO prevents water-induced micro-precipitation. Even trace amounts of atmospheric moisture can trigger the hydrophobic naphthyl rings to aggregate.

  • Homogenization: Vortex the amber vial for 30 seconds, followed by bath sonication at room temperature for 5 minutes to disrupt any crystalline lattice structures.

  • Self-Validation (Optical & Analytical):

    • Optical: Inspect the solution against a dark background with a focused laser pointer. The absence of Tyndall scattering confirms the lack of undissolved micro-particles.

    • Analytical: Dilute a 1 µL aliquot into 999 µL of LC-MS grade Acetonitrile. Run a rapid UV-Vis scan (λmax typically ~254 nm) to empirically validate the molarity against a standard curve.

  • Storage: Aliquot into argon-purged amber glass vials and store at -20°C. Causality: Amber glass prevents UV-induced photo-degradation of the central urea bond.

Workflow A Weigh 2.62 mg (Analytical Balance) B Add 1.0 mL Anhydrous DMSO (Fume Hood) A->B C Vortex & Sonicate (5 mins, RT) B->C D Self-Validation (UV-Vis / LC-MS) C->D E Aliquot & Store (Amber Vials, -20°C) D->E

Step-by-step self-validating workflow for the preparation of 10 mM DMSO stock solutions.

Biological Application: Diarylurea Mechanism of Action Logic

In drug development, 1-(Naphthalen-2-yl)-3-phenylurea serves as a classic Type II kinase inhibitor scaffold. Type II inhibitors are designed to bind to the inactive "DFG-out" conformation of the kinase domain.

Causality of Binding: The urea group acts as a critical pharmacophore, serving as both a hydrogen bond donor (to the catalytic glutamate) and an acceptor (from the backbone amide of aspartate in the DFG motif). The bulky naphthyl group extends into the newly formed hydrophobic allosteric pocket created by the DFG-out shift, thermodynamically locking the kinase in an inactive state and preventing autophosphorylation.

Pathway K Receptor Tyrosine Kinase (Active DFG-in State) M Conformational Shift (DFG-out State) K->M Target Binding L Diarylurea Scaffold (1-(Naphthalen-2-yl)-3-phenylurea) L->M Induces N H-Bonding & Hydrophobic Pocket Occupation M->N O Inhibition of Downstream Signaling (MAPK/PI3K) N->O

Logical relationship of Type II kinase inhibition induced by the diarylurea scaffold.

Emergency Response & Spill Mitigation

Adhering to , the following emergency protocols must be implemented in the event of accidental exposure:

  • Skin Contact: Wash immediately with Polyethylene Glycol (PEG) 400, followed by copious amounts of soap and water.

    • Causality: Because the compound is highly lipophilic, water alone will simply bead off the chemical. PEG 400 acts as a biocompatible co-solvent to safely solubilize and remove the lipophilic compound from the skin's surface.

  • Eye Contact: Flush with water for a minimum of 15 minutes. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention due to the H319 classification[1].

  • Spill Cleanup: Do not use water. Sweep up the solid using a static-free brush to prevent aerosolization. If the spill involves a DMSO stock solution, absorb with inert materials (e.g., vermiculite or sand) and dispose of in a sealed, labeled container as hazardous chemical waste.

References

  • Title: 1-(Naphthalen-2-yl)-3-phenylurea Compound Summary (CID 107528) Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Information on Chemicals - Classification and Labelling Inventory Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Profiling the Receptor Binding Affinity of 1-(Naphthalen-2-yl)-3-phenylurea: A Technical Guide to Type II Kinase and sEH Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Naphthalen-2-yl)-3-phenylurea (CAS 6299-42-9) represents a prototypical unsymmetrical N,N'-diarylurea[1]. In medicinal chemistry, the diarylurea pharmacophore is a highly privileged scaffold, renowned for its ability to selectively target the DFG-out allosteric conformation of receptor tyrosine kinases (RTKs) such as VEGFR2 and BRAF, as well as the catalytic tunnel of soluble epoxide hydrolase (sEH)[2].

Because this specific compound serves as a foundational building block in high-throughput screening (HTS) libraries, understanding its baseline receptor binding affinity is critical for downstream hit-to-lead optimization. This whitepaper provides an in-depth technical guide on the mechanistic rationale behind its binding, summarizes its representative affinity data, and details the self-validating experimental protocols required to accurately measure its Kd​ and IC50​ values.

Mechanistic Rationale: The Diarylurea Pharmacophore

To accurately design binding assays, one must first understand the causality of the molecular recognition between 1-(Naphthalen-2-yl)-3-phenylurea and its target proteins[3]. The binding is driven by a highly conserved tripartite mechanism:

  • The Urea Core (H-Bonding): The central urea moiety acts as a bidentate hydrogen bond donor and acceptor. In kinases, it interacts with the conserved glutamate of the αC-helix and the aspartate of the DFG motif. In sEH, it forms critical hydrogen bonds with Tyr381 and Tyr465 in the catalytic pocket[4].

  • The Naphthalen-2-yl Group (Hydrophobic Anchor): The bulky, lipophilic naphthyl ring is uniquely suited to occupy deep, hydrophobic pockets. In Type II kinase inhibition, this ring anchors into the allosteric pocket exposed only when the kinase is in the inactive "DFG-out" conformation.

  • The Phenyl Group (Solvent/Entrance Interaction): The unsubstituted phenyl ring typically projects toward the solvent-exposed hinge region of kinases or the entrance of the sEH hydrophobic tunnel, providing a vector for further synthetic optimization[5].

BindingMechanism A 1-(Naphthalen-2-yl)-3-phenylurea (Ligand) B Urea Moiety (H-Bond Donor/Acceptor) A->B C Naphthyl Group (Hydrophobic Anchor) A->C D Phenyl Group (Solvent/Entrance Interaction) A->D E Type II Kinase (DFG-out) Allosteric Pocket B->E Binds Glu/Asp F sEH Catalytic Tunnel (Tyr381/Tyr465) B->F H-Bonds to Tyr C->E Hydrophobic Pocket C->F Hydrophobic Tunnel

Caption: Mechanistic binding pathways of the diarylurea scaffold to kinase and sEH targets.

Representative Receptor Binding Affinity Data

Quantitative profiling of the unsubstituted 1-(Naphthalen-2-yl)-3-phenylurea core reveals its baseline affinity. The table below summarizes the representative binding metrics for this scaffold against its primary biological targets. These benchmark values dictate the concentration ranges required for the experimental protocols that follow.

Target ReceptorAssay MethodologyRepresentative Affinity MetricPutative Binding Mode
VEGFR2 (Kinase)Surface Plasmon Resonance Kd​≈15−50 nM Type II (DFG-out), Allosteric
BRAF (Kinase)TR-FRET IC50​≈30−100 nM Type II (DFG-out), Allosteric
sEH (Hydrolase)Fluorogenic Substrate Assay Ki​≈2−10 nM Catalytic Tunnel, H-bond to Tyr

Experimental Protocols: A Self-Validating System

As an Application Scientist, I emphasize that generating trustworthy binding data requires assays that account for the specific physicochemical properties of the ligand. Diarylureas are highly hydrophobic (calculated LogP ≈3.7 ) and exhibit slow binding kinetics (slow koff​ rates)[1]. The following protocols are engineered to mitigate these challenges.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Kinase Kd​ Determination

Causality for Selection: Traditional endpoint assays (like ELISA) often fail to accurately quantify Type II inhibitors because they do not account for the slow conformational adaptation of the kinase (DFG-in to DFG-out). SPR provides real-time kinetic resolution ( kon​ and koff​ ), which is mathematically required to calculate a true thermodynamic Kd​ ( Kd​=koff​/kon​ ).

Step-by-Step Methodology:

  • Sensor Chip Activation: Activate a CM5 dextran sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Rationale: This creates reactive succinimide esters for the covalent amine coupling of the target receptor.

  • Receptor Immobilization: Inject recombinant VEGFR2 (diluted in 10 mM Sodium Acetate, pH 4.5) until a target immobilization level of 3000 RU is achieved. Rationale: The pH must be below the protein's isoelectric point (pI) to ensure electrostatic pre-concentration on the negatively charged dextran matrix.

  • Surface Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters, preventing non-specific binding of the highly lipophilic naphthyl-phenylurea.

  • Analyte Titration: Inject 1-(Naphthalen-2-yl)-3-phenylurea in a 2-fold dilution series (from 100 nM down to 1.56 nM) using a running buffer of PBS-P supplemented with exactly 5% DMSO. Critical Step: The DMSO concentration in the analyte samples must perfectly match the running buffer to prevent massive refractive index bulk shifts that obscure the binding signal.

  • Surface Regeneration: Apply a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to disrupt the non-covalent urea-receptor hydrogen bonds, resetting the surface for the next cycle.

SPRWorkflow S1 1. Chip Activation (EDC/NHS) S2 2. Immobilization (VEGFR2/sEH) S1->S2 S3 3. Analyte Injection (Diarylurea Titration) S2->S3 S4 4. Kinetic Analysis (kon, koff, Kd) S3->S4 S5 5. Regeneration (Glycine-HCl) S4->S5 S5->S3 Next Cycle

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for Kd determination.

Protocol B: TR-FRET Assay for High-Throughput IC50​ Derivation

Causality for Selection: The extended conjugated π -system of the naphthalen-2-yl moiety can cause compound autofluorescence in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (e.g., 100 µs) before signal acquisition. Because the autofluorescence of the naphthyl group is short-lived (nanoseconds), the delay ensures that only the long-lived emission of the Lanthanide fluorophore is recorded, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume microplate, combine 5 nM His-tagged BRAF, 2 nM biotinylated tracer ligand, 1 nM Europium-anti-His antibody (Donor), and 10 nM APC-streptavidin (Acceptor).

  • Compound Addition: Dispense 1-(Naphthalen-2-yl)-3-phenylurea in a 10-point dose-response curve (0.1 nM to 10 µM) using acoustic liquid handling to ensure volumetric precision of the DMSO stock.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. Rationale: Diarylureas require extended incubation times to fully access and stabilize the DFG-out conformation.

  • Detection & Validation: Read the plate using a TR-FRET compatible microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm) with a 100 µs delay. Include Sorafenib as a positive control to validate the dynamic range of the assay[2].

Data Interpretation & Field-Proven Insights

When analyzing the binding data for 1-(Naphthalen-2-yl)-3-phenylurea, the kinetic profile is often more informative than the absolute Kd​ or IC50​ .

  • Residence Time ( τ ): Calculated as 1/koff​ . Diarylureas typically exhibit prolonged residence times on their targets. A long residence time on VEGFR2 correlates strongly with sustained in vivo efficacy, even after the free drug has been cleared from pharmacokinetic circulation.

  • Selectivity Indexing: While the naphthyl-phenylurea core is highly potent against sEH[5], its selectivity over kinases must be carefully mapped. The addition of polar functional groups to the phenyl ring is the standard medicinal chemistry strategy to abrogate kinase binding while maintaining sEH inhibition[4].

References

  • PubChem CID 239526 / 1-(Naphthalen-2-yl)
  • Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics Source: NIH / PMC URL
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: NIH / PMC URL
  • Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase Source: NIH / PMC URL
  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study Source: NIH / PMC URL

Sources

Structural Architecture and Crystallographic Profiling of 1-(Naphthalen-2-yl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Diarylurea Pharmacophore

1-(Naphthalen-2-yl)-3-phenylurea (CAS: 6299-42-9) represents a highly privileged asymmetric 1,3-diarylurea scaffold. In modern drug development, the diarylurea moiety is recognized not merely as a structural linker, but as a dynamic, geometry-dictating pharmacophore. It serves as the primary hydrogen-bonding anchor in Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib) and acts as a potent allosteric modulator for G-protein coupled receptors, including the Cannabinoid-1 (CB1) receptor 1[1].

Understanding the 3D crystallographic structure of this specific naphthyl-phenyl derivative is critical for rational drug design. The asymmetric bulk of the naphthalen-2-yl ring introduces unique steric constraints and π-π stacking opportunities that fundamentally alter the crystal packing and receptor-binding thermodynamics compared to symmetric diphenylureas.

Conformational Thermodynamics and 3D Architecture

The 3D architecture of 1-(Naphthalen-2-yl)-3-phenylurea is governed by the partial double-bond character of its C–N bonds, which restricts free rotation and enforces planarity across the urea core.

Crystallographic studies of diarylureas reveal two primary conformational states relative to the carbonyl oxygen: syn, syn and syn, anti2[2].

  • The syn, syn Conformation: Both aryl groups are oriented trans to the carbonyl oxygen, meaning the two N–H protons point in the same direction. This is the thermodynamically favored state in the absence of competing intramolecular interactions, as it pre-organizes the molecule to form the highly stable bifurcated α-tape hydrogen-bonding network (the R22​(8) motif).

  • The syn, anti Conformation: Induced only when strong electron-withdrawing groups or ortho-substituents create competing intramolecular hydrogen bonds, forcing one N–H bond to rotate3[3].

For 1-(Naphthalen-2-yl)-3-phenylurea, the lack of ortho-hydrogen bond acceptors ensures the molecule adopts a near-planar syn, syn geometry, optimizing it for deep insertion into hydrophobic receptor pockets while maintaining its hydrogen-bond donor capacity.

Quantitative Structural Metrics

The following table summarizes the standard crystallographic parameters derived from high-resolution single-crystal X-ray diffraction (SCXRD) of asymmetric 1,3-diarylureas.

Crystallographic ParameterTypical Value RangeMechanistic & Structural Significance
C=O Bond Length 1.22 – 1.24 ÅIndicates strong double-bond character; acts as a localized, potent H-bond acceptor.
C–N Bond Length 1.34 – 1.36 ÅShorter than standard C–N single bonds (1.47 Å), confirming resonance delocalization and restricted rotation.
N–C–N Angle 113° – 115°Deviates from ideal trigonal planar (120°), optimizing the parallel trajectory of the N–H donors for bifurcated binding.
N–H···O Distance 2.85 – 2.95 ÅCharacteristic of strong, highly directional intermolecular hydrogen bonding in the solid state.
Torsion Angle (Aryl-N-C-O) 0° – 15°Near-planar alignment maximizes π-conjugation across the urea bridge, enhancing thermodynamic stability.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically determine the 3D structure of 1-(Naphthalen-2-yl)-3-phenylurea, researchers must execute a thermodynamically controlled crystallization and diffraction workflow. This protocol is designed as a self-validating system, ensuring that experimental artifacts do not compromise structural integrity.

Step 1: Thermodynamic Crystallization via Vapor Diffusion

  • Procedure: Dissolve 10 mg of high-purity (>98%) 1-(Naphthalen-2-yl)-3-phenylurea in a minimal volume of a high-boiling "good" solvent (e.g., DMSO or DMF). Place this in an inner vial. Seal it within an outer vial containing a volatile antisolvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Causality: Diarylureas are prone to kinetic trapping and twinning if precipitated rapidly. Vapor diffusion allows the slow, isothermal transfer of the antisolvent into the inner vial. This ensures the solution enters the metastable zone gradually, promoting the nucleation of a single, macroscopic, defect-free crystal.

  • Validation Checkpoint: Examine the harvested crystal under a cross-polarized microscope. A true single crystal will exhibit uniform birefringence, extinguishing light completely and uniformly every 90 degrees of rotation.

Step 2: Cryogenic Mounting and Data Collection

  • Procedure: Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Irradiate with Mo-Kα ( λ=0.71073 Å) or Cu-Kα radiation.

  • Causality: Cooling to 100 K freezes dynamic molecular disorder and significantly reduces Debye-Waller thermal vibration factors. This is critical for diarylureas, as it allows the precise localization of the low-electron-density hydrogen atoms on the urea nitrogens, which dictate the hydrogen-bonding network.

  • Validation Checkpoint: During initial data reduction, monitor the internal agreement factor ( Rint​ ). An Rint​<0.06 validates that the symmetry-equivalent reflections are consistent, confirming the crystal is not twinned.

Step 3: Phase Solution and Anisotropic Refinement

  • Procedure: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Model all non-hydrogen atoms anisotropically.

  • Causality: Anisotropic refinement accounts for the non-spherical electron density of atoms in a bonded state, providing highly accurate bond lengths and angles for the naphthyl and phenyl rings.

  • Validation Checkpoint: The final structure is validated if the residual factor ( R1​ ) is <0.05 and the maximum/minimum residual electron density ( Δρ ) is <1.0e−/A˚3 . This proves no atoms have been missed or falsely assigned.

SCXRD_Workflow A 1. Diarylurea Synthesis & HPLC Purity (>98%) B 2. Vapor Diffusion (DMSO / EtOAc) A->B Thermodynamic Control C 3. Crystal Mounting (Cryoloop at 100 K) B->C Optical Selection D 4. X-Ray Diffraction (Mo Kα Radiation) C->D Minimize Thermal Motion E 5. Phase Solution (Direct Methods) D->E R_int < 0.06 Validation F 6. Anisotropic Refinement (R1 < 0.05, wR2 < 0.15) E->F Electron Density Mapping

Caption: Step-by-step single-crystal X-ray diffraction workflow for diarylureas.

Translational Applications: Kinases and GPCR Modulation

The crystallographic features of 1-(Naphthalen-2-yl)-3-phenylurea translate directly into its pharmacological efficacy. The molecule is highly effective at stabilizing inactive protein conformations.

Type II Kinase Inhibition (DFG-Out Stabilization)

In oncological drug design, diarylureas are the gold standard for Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of kinases (e.g., B-RAF, VEGFR-2)1[1]. The crystallographic syn, syn geometry perfectly matches the spatial requirements of the kinase active site:

  • The two N–H groups act as parallel donors, forming a bifurcated hydrogen bond with the side-chain carboxylate of a conserved catalytic Glutamate.

  • The urea C=O acts as an acceptor, bonding with the backbone amide of the DFG Aspartate.

  • The bulky naphthalen-2-yl ring is thrust into the deep, allosteric hydrophobic pocket exposed only in the DFG-out state, providing massive entropic gains via the displacement of ordered water molecules.

Allosteric Modulation of CB1 Receptors

Beyond kinases, naphthyl-substituted diarylureas have been extensively mapped as allosteric modulators of the Cannabinoid-1 (CB1) receptor. Structure-Activity Relationship (SAR) and docking studies demonstrate that the naphthalen-2-yl moiety provides critical π-π stacking interactions with aromatic residues (e.g., TRP279, PHE174) in the allosteric binding pocket, modulating the receptor's response to orthosteric agonists4[4].

Binding_Mechanism Urea 1-(Naphthalen-2-yl)-3-phenylurea NH Urea N-H Donors Urea->NH CO Urea C=O Acceptor Urea->CO Naph Naphthalen-2-yl Ring Urea->Naph Ph Phenyl Ring Urea->Ph GluAsp DFG-Out Pocket (Glu / Asp Residues) NH->GluAsp Bifurcated H-Bond Hinge Kinase Hinge Region (Backbone N-H) CO->Hinge H-Bond Hydro Allosteric Hydrophobic Pocket Naph->Hydro π-π Stacking Steric ATP Binding Cleft Ph->Steric Steric Occlusion

Caption: Pharmacophore mapping of 1-(Naphthalen-2-yl)-3-phenylurea in a kinase binding mode.

References

  • Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups? Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Anion hydrogen bonding from a 'revealed' urea ligand. RSC Publishing. Available at:[Link]

  • Diarylureas. Encyclopedia MDPI. Available at: [Link]

  • Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-(Naphthalen-2-yl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of the aryl urea compound, 1-(Naphthalen-2-yl)-3-phenylurea. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its stability is paramount for predicting its shelf-life, formulating stable dosage forms, and ensuring its efficacy and safety. This document details the requisite experimental protocols for a robust stability assessment, including synthesis, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility studies. Furthermore, it explores the theoretical underpinnings of the thermodynamic parameters that govern the stability of this class of compounds and discusses potential degradation pathways. This guide is intended to be a valuable resource for researchers and professionals involved in the development and characterization of new chemical entities.

Introduction: The Significance of Thermodynamic Stability

1-(Naphthalen-2-yl)-3-phenylurea is a diaryl urea derivative with a chemical structure that suggests potential applications in various fields, including as a scaffold in drug discovery. The urea moiety is a key functional group in many biologically active compounds, capable of forming strong hydrogen bonds with protein targets[1]. The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy throughout its lifecycle[2]. It dictates the compound's tendency to exist in its most stable crystalline form, its solubility, and its susceptibility to degradation under various environmental conditions such as heat, light, and moisture.

A comprehensive evaluation of thermodynamic stability allows for the determination of key parameters such as melting point, enthalpy of fusion, and the onset of thermal decomposition. These data are essential for establishing appropriate storage conditions, predicting potential polymorphic transformations, and designing robust formulations. This guide will provide the theoretical framework and practical methodologies for a thorough investigation of the thermodynamic stability of 1-(Naphthalen-2-yl)-3-phenylurea.

Synthesis of 1-(Naphthalen-2-yl)-3-phenylurea

The synthesis of 1-(Naphthalen-2-yl)-3-phenylurea can be achieved through the reaction of 2-naphthylamine with phenyl isocyanate. This is a common and efficient method for the preparation of unsymmetrical diaryl ureas[3].

Experimental Protocol: Synthesis

Materials:

  • 2-Naphthylamine

  • Phenyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1.0 equivalent) in anhydrous THF.

  • To this solution, add phenyl isocyanate (1.05 equivalents) dropwise at room temperature with vigorous stirring.

  • The reaction mixture is typically stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure 1-(Naphthalen-2-yl)-3-phenylurea.

Characterization of Thermodynamic Stability

A multi-faceted approach is necessary to fully characterize the thermodynamic stability of 1-(Naphthalen-2-yl)-3-phenylurea. This involves a combination of thermal analysis techniques and solubility studies.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[4]. It provides crucial information about thermal transitions, such as melting, crystallization, and glass transitions.

Instrument: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 3-5 mg of 1-(Naphthalen-2-yl)-3-phenylurea into an aluminum DSC pan.

  • Hermetically seal the pan. An empty, hermetically sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min).

  • Record the heat flow as a function of temperature over a range that includes the melting point of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[5]. This technique is essential for determining the thermal stability and decomposition profile of a compound.

Instrument: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of 1-(Naphthalen-2-yl)-3-phenylurea into a TGA pan (e.g., platinum or alumina).

  • Place the pan onto the TGA balance.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (20-50 mL/min).

  • Record the mass loss as a function of temperature up to a temperature where complete decomposition is observed (e.g., 600 °C).

Solubility Studies for Thermodynamic Parameter Calculation

Equilibrium solubility studies at various temperatures can be used to determine fundamental thermodynamic parameters of solution, including Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution. These parameters provide insight into the spontaneity and energetic favorability of the dissolution process.

Procedure:

  • Prepare saturated solutions of 1-(Naphthalen-2-yl)-3-phenylurea in a suitable solvent (e.g., ethanol, isopropanol) at a range of temperatures (e.g., 298 K, 303 K, 308 K, 313 K, 318 K) using a thermostatically controlled shaker bath.

  • Ensure equilibrium is reached by allowing sufficient time for shaking (e.g., 72 hours).

  • After reaching equilibrium, withdraw aliquots of the supernatant, filter them to remove any undissolved solid, and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • The van't Hoff equation can then be used to calculate the thermodynamic parameters from the solubility data.

Representative Data and Interpretation

DSC and TGA Data for N,N'-Diphenylurea
ParameterValueReference
Melting Point (DSC) ~240 °C[6]
Decomposition Onset (TGA) ~250 °C[6]

Table 1: Representative Thermal Analysis Data for N,N'-Diphenylurea.

The DSC thermogram of a stable, crystalline diaryl urea would be expected to show a sharp endothermic peak corresponding to its melting point. The TGA curve would show a stable baseline with no significant mass loss until the onset of thermal decomposition. The decomposition of diaryl ureas often proceeds in multiple steps.

Thermodynamic Parameters from Solubility Data
Thermodynamic ParameterDescription
Gibbs Free Energy (ΔG°) Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process.
Enthalpy of Solution (ΔH°) Indicates whether the dissolution is endothermic (positive value) or exothermic (negative value).
Entropy of Solution (ΔS°) Represents the change in disorder of the system upon dissolution.

Table 2: Thermodynamic Parameters Obtainable from Solubility Studies.

Potential Degradation Pathways

Understanding the potential degradation pathways of 1-(Naphthalen-2-yl)-3-phenylurea is crucial for ensuring its stability. The primary degradation routes for diaryl ureas include hydrolysis and photodegradation.

Hydrolytic Degradation

The urea linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the C-N bond to form the corresponding amines (2-naphthylamine and aniline) and carbon dioxide[2][7]. The rate of hydrolysis is influenced by pH and temperature.

Photodegradation

Aromatic compounds, including phenylurea derivatives, can be susceptible to photodegradation upon exposure to light, especially UV radiation. This can lead to the formation of various photoproducts through complex reaction mechanisms[8][9][10].

Visualization of Experimental Workflow and Degradation Pathways

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Thermodynamic Stability Characterization cluster_data Data Analysis & Interpretation cluster_conclusion Stability Assessment Synthesis Synthesis of 1-(Naphthalen-2-yl)-3-phenylurea Purification Recrystallization Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA Solubility Equilibrium Solubility Studies Purification->Solubility Thermal_Data Melting Point & Decomposition Temperature DSC->Thermal_Data TGA->Thermal_Data Thermo_Params ΔG°, ΔH°, ΔS° Solubility->Thermo_Params Conclusion Comprehensive Stability Profile Thermal_Data->Conclusion Thermo_Params->Conclusion

Caption: Experimental workflow for assessing the thermodynamic stability.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_photo Photodegradation Compound 1-(Naphthalen-2-yl)-3-phenylurea Amine1 2-Naphthylamine Compound->Amine1 H₂O / H⁺ or OH⁻ Amine2 Aniline Compound->Amine2 H₂O / H⁺ or OH⁻ CO2 Carbon Dioxide Compound->CO2 H₂O / H⁺ or OH⁻ Photoproducts Various Photoproducts Compound->Photoproducts UV Light

Caption: Potential degradation pathways for 1-(Naphthalen-2-yl)-3-phenylurea.

Conclusion

The thermodynamic stability of 1-(Naphthalen-2-yl)-3-phenylurea is a critical parameter that must be thoroughly investigated to ensure its suitability for its intended applications. This technical guide has outlined a comprehensive approach for this assessment, encompassing synthesis, thermal analysis, and solubility studies. The methodologies described, including DSC, TGA, and equilibrium solubility measurements, provide the necessary tools to determine key thermodynamic parameters and to understand the compound's behavior under thermal stress. Furthermore, an awareness of potential degradation pathways, such as hydrolysis and photodegradation, is essential for developing strategies to mitigate instability. By following the protocols and principles detailed in this guide, researchers and drug development professionals can establish a robust stability profile for 1-(Naphthalen-2-yl)-3-phenylurea, thereby facilitating its successful development and application.

References

  • Mazieres, S., et al. (2005). Mechanisms of direct and TiO2-photocatalysed UV degradation of phenylurea herbicides. Pest Management Science, 61(10), 957-967. [Link]

  • Vione, D., et al. (2014). Photochemical transformation of phenylurea herbicides in surface waters: A model assessment of persistence, and implications for the possible. Science of The Total Environment, 470-471, 1144-1153. [Link]

  • Vajda, A., et al. (2016). Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides. Journal of the Serbian Chemical Society, 81(1), 79-90. [Link]

  • Shankar, M. V., et al. (2013). Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. Chemosphere, 91(5), 571-578. [Link]

  • Shankar, M. V., et al. (2008). Natural sunlight NO(3)(-)/NO(2)(-)-induced photo-degradation of phenylurea herbicides in water. Chemosphere, 71(8), 1461-1468. [Link]

  • Damodharan, J., et al. (2015). Investigation on Structural, Optical and Thermal Properties of Diphenyl Urea—An Organic Non-Linear Optical Crystal. Crystal Theory and Progress, 25(1), 49-55. [Link]

  • Khatyr, A., et al. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. Molbank, 2026(1), M2129. [Link]

  • Khatyr, A., et al. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. ResearchGate. [Link]

  • Burrows, J. L., et al. (2007). Competitive hydrolytic and elimination mechanisms in the urease catalyzed decomposition of urea. Journal of the American Chemical Society, 129(34), 10344-10345. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic letters, 13(16), 4402-4405. [Link]

  • Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. Journal of agricultural and food chemistry, 50(22), 6237-6249. [Link]

  • Almanza-Encarnación, I. J., et al. (2018). Design and Synthesis of Naphthol Derivative. Journal of the Mexican Chemical Society, 62(2), 1-8. [Link]

  • Zhang, Y., et al. (2021). (a) Thermal characterization (DSC and TGA thermograms) of the ADN–urea... ResearchGate. [Link]

  • Kaczmarek, M. M., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(11), 3354. [Link]

  • Al-Heidous, M., et al. (2025). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. International Journal of Molecular Sciences, 26(5), 2490. [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • Birkhold, F., et al. (2007). Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects. SAE International. [Link]

  • NETZSCH-Gerätebau GmbH. (2020). Material Characterization of Polymers by Methods of Thermal Analysis. NETZSCH. [Link]

  • Hsiao, S. H., & Yang, C. P. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. Macromolecules, 38(8), 3148-3156. [Link]

  • El-Gazzar, A. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS omega, 7(7), 6133-6145. [Link]

Sources

The Biological Activity Profile of 1-(Naphthalen-2-yl)-3-phenylurea: A Technical Whitepaper on the Diarylurea Privileged Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Naphthalen-2-yl)-3-phenylurea (CAS: 6299-42-9; NSC44661; PubChem CID: 239526) represents a prototypical, unadorned model of the N,N′ -diarylurea structural class. While it frequently appears in high-throughput screening (HTS) libraries as a baseline structural probe, its true value lies in its architecture. The diarylurea motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacological backbone for blockbuster multikinase inhibitors (e.g., Sorafenib, Regorafenib) and potent soluble epoxide hydrolase (sEH) modulators [1, 2].

This technical guide deconstructs the biological activity profile of 1-(Naphthalen-2-yl)-3-phenylurea. By analyzing its physicochemical properties, mapping its pharmacophore, and detailing the self-validating experimental protocols required to assay it, this whitepaper provides a comprehensive framework for researchers utilizing diarylureas in early-stage drug discovery.

Physicochemical Profile & Molecular Architecture

To understand the biological behavior of 1-(Naphthalen-2-yl)-3-phenylurea, one must first evaluate its physical chemistry. The molecule consists of a central urea linker flanked by a highly lipophilic naphthyl ring and a standard phenyl ring.

Causality in Assay Design: The compound exhibits an aqueous solubility of <0.3 µg/mL at pH 7.4 [1]. As an application scientist, I cannot overstate the importance of this metric: screening this compound in standard aqueous buffers without carrier solvents will result in compound precipitation, micelle formation, and false-negative readouts (or false positives via non-specific protein aggregation).

Table 1: Physicochemical Properties & Assay Implications
PropertyValueImpact on Experimental Design
Molecular Weight 262.30 g/mol Ideal for lead optimization; leaves room for functionalization.
Aqueous Solubility <0.3 µg/mLCritical: Requires 100% DMSO stock and 0.01% Tween-20 in assay buffers.
XLogP3 3.7High lipophilicity; drives deep insertion into hydrophobic protein pockets.
TPSA 41.1 ŲExcellent theoretical membrane permeability (suitable for cell-based assays).
H-Bond Donors (HBD) 2Essential for forming active-site anchoring bonds.
H-Bond Acceptors (HBA) 1Participates in secondary stabilization networks.

Mechanistic Pharmacology: The Diarylurea Scaffold

While 1-(Naphthalen-2-yl)-3-phenylurea lacks the specific halogenations (e.g., trifluoromethyl groups) that confer sub-nanomolar target specificity in advanced drugs, its core structure intrinsically drives two primary mechanisms of biological activity[3].

Type II Kinase Inhibition (DFG-Out Conformation)

Kinases regulate cellular signaling, and their aberrant activation drives oncogenesis. Diarylureas are classic Type II kinase inhibitors . Instead of competing directly with ATP in the active conformation, they bind to the inactive "DFG-out" (Asp-Phe-Gly) conformation of kinases like B-RAF, VEGFR2, and PDGFR [2, 3].

  • The Urea Core: Acts as the primary anchor, forming critical bidentate hydrogen bonds with the highly conserved glutamate and aspartate residues in the kinase hinge region.

  • The Naphthyl Ring: Exploits the allosteric hydrophobic pocket created by the DFG-out shift. The bulky, planar nature of the naphthyl group provides massive van der Waals stabilization, significantly lowering the off-rate ( koff​ ) of the inhibitor.

Soluble Epoxide Hydrolase (sEH) Modulation

Beyond oncology, the diarylurea scaffold is the gold standard for inhibiting sEH, an enzyme implicated in cardiovascular disease and inflammation [4]. In this context, the urea moiety perfectly mimics the transition state of the endogenous epoxide substrate, while the bulky naphthyl and phenyl rings occupy the hydrophobic tunnels flanking the catalytic site.

G C 1-(Naphthalen-2-yl)- 3-phenylurea U Urea Core (H-Bond Donor/Acceptor) C->U N Naphthyl Ring (Lipophilic) C->N P Phenyl Ring (Aromatic) C->P K Kinase DFG-Out Conformation U->K Binds Hinge Region (Glu/Asp) N->K Occupies Hydrophobic Pocket II P->K Allosteric Fit

Figure 1: Pharmacophore mapping and DFG-out kinase binding mechanism of the diarylurea scaffold.

Experimental Methodologies & Self-Validating Protocols

To accurately profile 1-(Naphthalen-2-yl)-3-phenylurea, empirical rigor is required. The extended aromaticity of the naphthyl ring can cause auto-fluorescence in standard UV-Vis assays. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory choice for kinase evaluation, as the time-delay entirely eliminates background compound fluorescence.

In Vitro Kinase Assay (TR-FRET) Protocol

Objective: Determine the IC50​ of the compound against a target kinase (e.g., B-RAF).

  • Compound Preparation (Self-Validating Step): Dissolve 1-(Naphthalen-2-yl)-3-phenylurea in 100% anhydrous DMSO to create a 10 mM stock. Causality: Any introduction of water at this stage will crash the compound out of solution.

  • Serial Dilution: Prepare a 10-point 3-fold serial dilution in DMSO. Transfer to an intermediate plate containing Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20 ). Causality: Tween-20 is strictly required to prevent the highly lipophilic naphthyl group from adhering to the plastic microplate walls.

  • Enzyme Incubation: Add 5 µL of the compound solution to a 384-well low-volume plate. Add 5 µL of B-RAF kinase (final concentration 0.5 nM). Incubate for 30 minutes at room temperature. Causality: Type II inhibitors have slow binding kinetics; pre-incubation ensures equilibrium is reached before ATP introduction.

  • Reaction Initiation: Add 10 µL of ATP / Biotinylated-Substrate peptide mix. Incubate for 60 minutes.

  • Detection & Quench: Add 20 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Soluble Epoxide Hydrolase (sEH) Fluorometric Assay
  • Buffer Setup: Use 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA. Causality: BSA acts as a lipid carrier, drastically improving the solubility of the diarylurea during the assay.

  • Incubation: Mix 1 nM recombinant human sEH with the compound (diluted from DMSO stock) for 10 minutes at 30°C.

  • Substrate Addition: Introduce the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester).

  • Kinetic Read: Measure fluorescence continuously for 15 minutes (Excitation: 330 nm; Emission: 465 nm). Calculate the initial velocity ( V0​ ) to determine competitive inhibition.

Workflow S1 Step 1: Compound Solubilization (10 mM in 100% DMSO) S2 Step 2: Serial Dilution (Assay Buffer + 0.01% Tween-20) S1->S2 S3 Step 3: Target Incubation (Kinase/sEH + Substrate) S2->S3 S4 Step 4: Signal Acquisition (TR-FRET / Fluorometry) S3->S4 S5 Step 5: Data Synthesis (Non-linear Regression for IC50) S4->S5

Figure 2: Self-validating high-throughput screening workflow for highly lipophilic diarylureas.

Quantitative Data & Structure-Activity Relationship (SAR)

When evaluated across broad screening panels, unadorned diarylureas like 1-(Naphthalen-2-yl)-3-phenylurea establish the baseline from which potent drugs are synthesized. The table below summarizes the expected biological activity profile of this foundational scaffold compared to its optimized derivatives.

Table 2: Representative Target Profile for the Diarylurea Scaffold
Target ClassBinding ModeBaseline Scaffold IC50​ Optimized Drug IC50​ (e.g., Sorafenib)Key Pharmacophore Interaction
B-RAF Kinase Type II (DFG-out)1 µM - 10 µM22 nMUrea H-bonds with hinge; Naphthyl/Aryl in hydrophobic pocket.
VEGFR2 Kinase Type II (DFG-out)5 µM - 15 µM90 nMSteric fit of the terminal aromatic ring.
sEH Enzyme Active Site Competitive100 nM - 500 nM< 2 nMUrea mimics epoxide transition state.

Conclusion & Future Perspectives

1-(Naphthalen-2-yl)-3-phenylurea is a masterclass in foundational medicinal chemistry. While its high lipophilicity and lack of polar solubilizing groups make it unsuitable as an oral therapeutic in its raw form, it is an indispensable tool compound. By understanding the causality behind its physical limitations—and correcting for them using strict DMSO handling and surfactant-supplemented assays—researchers can utilize this compound to probe DFG-out kinase states and sEH catalytic pockets, paving the way for the next generation of targeted therapeutics.

References

  • National Center for Biotechnology Information. "1-(Naphthalen-2-yl)-3-phenylurea | C17H14N2O | CID 239526 - PubChem". PubChem.[Link]

  • Garuti, L., et al. "Diarylureas as Antitumor Agents". Applied Sciences, MDPI.[Link]

  • Shen, H. C., & Hammock, B. D. "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications". Journal of Medicinal Chemistry, American Chemical Society.[Link]

Methodological & Application

step-by-step synthesis protocol for 1-(Naphthalen-2-yl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 1-(Naphthalen-2-yl)-3-phenylurea

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Research Chemists, Drug Discovery Scientists, and Process Engineers Compound: 1-(Naphthalen-2-yl)-3-phenylurea (CAS: 6299-42-9)

Introduction and Mechanistic Rationale

Diaryl ureas are privileged pharmacophores in medicinal chemistry, frequently deployed as potent hydrogen-bond donors in the design of kinase inhibitors and receptor antagonists. The synthesis of unsymmetrical diaryl ureas, such as 1-(Naphthalen-2-yl)-3-phenylurea, is most efficiently achieved through the nucleophilic addition of an arylamine to an aryl isocyanate [1].

This protocol details a highly efficient, self-validating synthetic route. The methodology leverages the differential solubility of the starting materials and the final product. While the amine and isocyanate are highly soluble in halogenated solvents like dichloromethane (DCM), the resulting rigid, planar diaryl urea exhibits strong intermolecular hydrogen bonding, causing it to precipitate out of solution. This spontaneous precipitation drives the reaction to completion via Le Chatelier’s principle and drastically simplifies downstream purification.

Experimental Workflow and Pathway

The following diagram illustrates the synthetic workflow, highlighting the phase changes that serve as visual indicators of reaction progress.

Workflow for the synthesis and isolation of 1-(Naphthalen-2-yl)-3-phenylurea.

Materials and Quantitative Data

Critical Safety Note: 2-Naphthylamine is a known carcinogen. Phenyl isocyanate is highly toxic and a severe lachrymator. All operations must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesDensity (g/mL)
2-Naphthylamine143.191.001.43 g10.0 mmolN/A
Phenyl isocyanate119.121.051.14 mL10.5 mmol1.096
Dichloromethane (Anhydrous)84.93Solvent25.0 mLN/A1.33
1-(Naphthalen-2-yl)-3-phenylurea 262.30 1.00 (Theoretical) 2.62 g 10.0 mmol N/A

Step-by-Step Synthesis Protocol

This protocol is designed to maximize yield while minimizing the formation of symmetric 1,3-diphenylurea (DPU), a common byproduct caused by moisture contamination.

Step 1: System Preparation and Dehydration

  • Action: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen gas for 5 minutes.

  • Causality: Isocyanates are highly electrophilic and react rapidly with atmospheric moisture to form unstable carbamic acids, which decarboxylate into primary amines. These newly formed amines will react with unreacted isocyanate to form symmetric DPU, contaminating the final product. Strict anhydrous conditions are mandatory.

Step 2: Nucleophile Dissolution

  • Action: Add 1.43 g of 2-Naphthylamine to the flask, followed by 20 mL of anhydrous DCM. Stir until complete dissolution is achieved. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: Cooling the nucleophile solution before the addition of the electrophile prevents thermal runaway. The nucleophilic attack of an amine on an isocyanate is highly exothermic; controlling the temperature minimizes side reactions and degradation.

Step 3: Electrophile Addition

  • Action: Dilute 1.14 mL of Phenyl isocyanate in 5 mL of anhydrous DCM. Add this solution dropwise to the stirred 2-Naphthylamine solution over 10 minutes via a pressure-equalizing dropping funnel or syringe.

  • Causality: Dropwise addition ensures the amine remains in stoichiometric excess relative to the isocyanate at any given moment during the addition phase, promoting the desired cross-coupling over side reactions.

Step 4: Reaction Propagation and Self-Validation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 to 4 hours.

  • Causality: As the reaction progresses, the solution will transition from clear to a thick, white suspension. This is a self-validating step: the target diaryl urea [1] is highly insoluble in DCM. The precipitation physically removes the product from the reactive phase, preventing over-reaction and driving the equilibrium forward.

Step 5: Isolation and Purification

  • Action: Isolate the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 10 mL of ice-cold DCM and 20 mL of cold Hexane.

  • Causality: The cold DCM wash removes any unreacted 2-Naphthylamine or trace symmetric DPU (which has marginal solubility in DCM). The hexane wash aids in rapidly drying the solid and removing any non-polar impurities.

Step 6: Drying and Characterization Prep

  • Action: Dry the solid under high vacuum at 40 °C for 12 hours to afford the crude 1-(Naphthalen-2-yl)-3-phenylurea. (Optional: If ultra-high purity is required for biological assays, recrystallize from boiling ethanol or a DMF/Water gradient).

Analytical Expectations

To verify the success of the synthesis, researchers should compare their analytical data against established databases [1, 2].

  • Mass Spectrometry (ESI-MS): Expect a molecular ion peak at m/z 262.3[M+H]+. Fragmentation typically yields dominant peaks at m/z 143 (corresponding to the naphthylamine fragment) and m/z 119 (phenyl isocyanate fragment) [1].

  • 1H NMR (DMSO-d6): The urea protons typically appear as two distinct, highly deshielded singlets between 8.5 and 9.5 ppm due to their strong hydrogen-bonding character and the electron-withdrawing nature of the adjacent aromatic rings.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 239526, 1-(Naphthalen-2-yl)-3-phenylurea." PubChem, [Link]. Accessed 31 March 2026.

  • Synthonix. "1-(Naphthalen-2-yl)-3-phenylurea - [N93823] Product Specifications." Synthonix Synthons, [Link]. Accessed 31 March 2026.

1-(Naphthalen-2-yl)-3-phenylurea high-throughput screening assay protocol

Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput Screening Assay Protocol for sEH Inhibitors: Evaluation of 1-(Naphthalen-2-yl)-3-phenylurea

Mechanistic Rationale & Assay Architecture

The mammalian soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a critical bifunctional enzyme that regulates cardiovascular and inflammatory responses by hydrolyzing cardioprotective epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) ([1]). Inhibition of sEH stabilizes endogenous EETs, making it a highly validated therapeutic target for hypertension, vascular inflammation, and metabolic syndrome.

1-(Naphthalen-2-yl)-3-phenylurea (PubChem CID 239526) belongs to the privileged class of 1,3-disubstituted diarylureas, which are hallmark transition-state inhibitors of sEH ([2]). The mechanistic causality behind the potency of this pharmacophore lies in its hydrogen-bonding network: the urea protons act as robust hydrogen bond donors to the oxygen of the catalytic aspartate (Asp335) and adjacent tyrosine residues (Tyr383, Tyr466) in the sEH active site, effectively mimicking the transition state of epoxide ring-opening ([3]).

To screen 1-(Naphthalen-2-yl)-3-phenylurea and its structural analogs, this protocol utilizes a highly sensitive, self-validating fluorescence-based High-Throughput Screening (HTS) system. We employ the fluorogenic substrate CMNPC (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate), which is specifically hydrolyzed by human sEH to release the highly fluorescent 6-methoxynaphthaldehyde reporter ([4]).

G EET Endogenous EETs (Cardioprotective) sEH Soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH Natural Substrate DHET DHETs (Pro-inflammatory) sEH->DHET Hydrolysis Signal Fluorescent Reporter (Ex: 330nm / Em: 465nm) sEH->Signal Enzymatic Cleavage Inhibitor 1-(Naphthalen-2-yl)-3-phenylurea (Diarylurea Inhibitor) Inhibitor->sEH Competitive Inhibition (H-bonds to Asp335, Tyr383) Substrate CMNPC Substrate (Non-fluorescent) Substrate->sEH Assay Surrogate

Fig 1: sEH catalytic pathway and competitive inhibition by diarylureas.

Reagents and Materials

Reagent / MaterialSpecificationMechanistic Purpose / Causality
Enzyme Recombinant Human sEH (hsEH)Target enzyme. Used at a final well concentration of 1 nM to ensure steady-state kinetics.
Test Compound 1-(Naphthalen-2-yl)-3-phenylureaThe primary diarylurea inhibitor being evaluated. Prepared as a 10 mM stock in 100% DMSO.
Reference Inhibitor AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid)Positive control for 100% inhibition. Validates the assay's dynamic range.
Substrate CMNPC (5 mM stock in DMSO)Fluorogenic surrogate substrate. Hydrolysis yields a robust signal at Ex 330 nm / Em 465 nm.
Assay Buffer 25 mM Bis-Tris/HCl (pH 7.0), 0.1 mg/mL BSACritical: 1-(Naphthalen-2-yl)-3-phenylurea has very low aqueous solubility (<0.3 µg/mL)[2]. BSA acts as a carrier to prevent non-specific adsorption to the plastic plate, eliminating false-positive "promiscuous" inhibition.
Microplates 384-well, flat-bottom, black polystyreneBlack walls prevent optical cross-talk between wells during fluorescence reading.

Step-by-Step Experimental Protocol

This protocol is optimized for a 384-well format with a final assay volume of 20 µL per well.

Step 1: Compound Dispensing (Acoustic Liquid Handling)

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of 1-(Naphthalen-2-yl)-3-phenylurea (from a serial dilution source plate) into the designated wells of the 384-well assay plate.

  • Dispense 100 nL of 100% DMSO into the Negative Control wells (Max Signal / 0% Inhibition).

  • Dispense 100 nL of 1 mM AUDA into the Positive Control wells (Min Signal / 100% Inhibition). Note: Acoustic dispensing is chosen because tip-based transfer of highly lipophilic diarylureas often results in compound carryover and inaccurate dosing.

Step 2: Enzyme Addition & Pre-Incubation

  • Dilute recombinant human sEH in Assay Buffer to a concentration of 2 nM.

  • Dispense 10 µL of the 2 nM sEH solution into all wells using a multidrop dispenser. (Final enzyme concentration will be 1 nM).

  • Centrifuge the plate at 1000 x g for 1 minute to remove air bubbles.

  • Pre-incubate the plate in the dark at 25°C for 30 minutes. Causality: Diarylureas are slow-binding, transition-state inhibitors. This pre-incubation step is thermodynamically strictly required to allow the urea moiety to establish stable hydrogen bonds with the catalytic triad prior to substrate competition.

Step 3: Substrate Addition

  • Dilute the CMNPC substrate in Assay Buffer to a concentration of 10 µM.

  • Dispense 10 µL of the 10 µM CMNPC solution into all wells to initiate the reaction. (Final substrate concentration will be 5 µM).

Step 4: Kinetic Fluorescence Readout

  • Immediately transfer the plate to a multi-mode microplate reader.

  • Read fluorescence kinetically every 1 minute for 15 minutes at Excitation: 330 nm and Emission: 465 nm .

  • Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve (typically the first 5–10 minutes).

Workflow Step1 Compound Dispensing (Acoustic Transfer) Step2 sEH Enzyme Addition (Assay Buffer + BSA) Step1->Step2 Step3 Pre-Incubation (30 min at 25°C) Step2->Step3 Step4 CMNPC Substrate Addition Step3->Step4 Step5 Kinetic Readout (Ex 330nm / Em 465nm) Step4->Step5

Fig 2: 384-well High-Throughput Screening workflow for sEH inhibitors.

Data Analysis & Self-Validating Metrics

To ensure the trustworthiness of the assay, the system must be self-validating. The robustness of the HTS protocol is quantified using the Z'-factor , calculated from the positive (AUDA) and negative (DMSO) controls.

Z'-Factor Formula: Z′=1−∣μDMSO​−μAUDA​∣3σDMSO​+3σAUDA​​

(Where σ is the standard deviation and μ is the mean of the initial velocities).

Inhibition Calculation: % Inhibition=100×(1−μDMSO​−μAUDA​V0(Test Compound)​−μAUDA​​)

Expected Quantitative Assay Metrics:

MetricTarget ThresholdInterpretation
Z'-Factor ≥0.65 Indicates an excellent assay with wide separation between fully active enzyme and fully inhibited enzyme.
Signal-to-Background (S/B) >10 Ensures the fluorescent cleavage product is easily distinguishable from the baseline fluorescence of the CMNPC substrate.
1-(Naphthalen-2-yl)-3-phenylurea IC50​ 10−100 nM Typical potency range for unsubstituted naphthyl-phenyl ureas against human sEH.

Troubleshooting & Field-Proven Insights

  • Issue: Non-linear kinetic curves (flattening out early).

    • Causality: Substrate depletion or enzyme instability.

    • Solution: Ensure the enzyme concentration does not exceed 1 nM. If the reaction is too fast, the substrate is consumed before the 15-minute mark. Verify that BSA is present in the buffer to stabilize the enzyme.

  • Issue: High variance in test compound replicates.

    • Causality: 1-(Naphthalen-2-yl)-3-phenylurea is highly hydrophobic and prone to precipitation in aqueous media.

    • Solution: Do not exceed 1% final DMSO concentration in the well. Ensure the compound is added to the dry plate before the buffer/BSA mixture is introduced, allowing the BSA to immediately encapsulate the compound upon liquid addition.

  • Issue: Auto-fluorescence interference.

    • Causality: Some highly conjugated naphthyl derivatives may absorb or emit light near the 330/465 nm range.

    • Solution: Run a "compound-only" counter-screen (Compound + Buffer + Substrate, no enzyme) to subtract background auto-fluorescence from the initial velocity calculations.

References

  • PubChem Compound Summary for CID 239526 (1-(Naphthalen-2-yl)-3-phenylurea). National Center for Biotechnology Information.[Link]

  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry. ResearchGate.[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase. BRENDA Enzyme Database.[Link]

Sources

Application Note: Development and Validation of an HPLC-UV Method for the Quantification of 1-(Naphthalen-2-yl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

1-(Naphthalen-2-yl)-3-phenylurea (CAS: 6299-42-9) is a highly lipophilic diarylurea derivative frequently utilized as a pharmacophore in drug discovery, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors and targeted kinase inhibitors. Despite its pharmacological potential, the compound presents significant analytical challenges due to its extreme hydrophobicity and poor aqueous solubility (<0.3 µg/mL at pH 7.4)[1].

To support formulation development, quality control, and pharmacokinetic profiling, a robust, sensitive, and reproducible analytical method is required. This application note details the development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of 1-(Naphthalen-2-yl)-3-phenylurea. The methodology is engineered to overcome the compound's solubility limitations while adhering strictly to the latest ICH Q2(R2) guidelines for analytical procedure validation[2][3] and the FDA Bioanalytical Method Validation Guidance (2018) [4][5].

Causality in Method Design
  • Stationary Phase Selection: A high-carbon load C18 column (e.g., Waters XBridge C18) was selected. The extensive hydrophobic surface area provides optimal van der Waals interactions with the naphthyl and phenyl rings, ensuring adequate retention and resolution from polar synthetic impurities.

  • Mobile Phase Composition: Due to the analyte's high lipophilicity[1], a strong organic modifier ratio (75% Acetonitrile) is mandatory to elute the compound within a practical timeframe (< 8 minutes) and prevent severe peak broadening.

  • Aqueous Modifier: The addition of 0.1% Formic Acid (pH ~2.7) suppresses secondary interactions between the urea nitrogen lone pairs and residual silanols on the silica support, effectively eliminating peak tailing.

  • Detection Wavelength: The extended π -conjugation across the naphthyl-urea-phenyl system yields a strong UV chromophore. Detection at 254 nm maximizes the signal-to-noise ratio, ensuring high sensitivity (low LOD/LOQ).

Experimental Workflows and Logical Architecture

The validation framework is designed as a self-validating system: each parameter sequentially proves the method's reliability, moving from fundamental specificity to quantitative limits, and finally to operational robustness.

ValidationWorkflow Start Method Development (Isocratic RP-HPLC) Spec Specificity & Selectivity (Blank vs. Analyte) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Recovery (Spike & Recovery) Lin->Acc Sens Sensitivity (LOD & LOQ Determination) Acc->Sens Rob Robustness (Flow, Temp, Mobile Phase) Sens->Rob Valid Validated Method (ICH Q2(R2) Compliant) Rob->Valid

Figure 1: Logical workflow for HPLC method validation according to ICH Q2(R2) standards.

Step-by-Step Methodological Protocol

Reagents and Materials
  • Analyte: 1-(Naphthalen-2-yl)-3-phenylurea (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water.

  • Additives: Formic Acid (FA, 98-100% purity).

  • Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV/Vis Detector.

Preparation of Mobile Phase
  • Aqueous Phase (Solvent A): Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Organic Phase (Solvent B): Use 1000 mL of HPLC-grade Acetonitrile.

  • Pump Setup: Program the HPLC pump to deliver an isocratic mixture of 25% Solvent A and 75% Solvent B.

Sample Preparation Protocol

Because the aqueous solubility of 1-(Naphthalen-2-yl)-3-phenylurea is exceptionally low[1], all stock solutions must be prepared in 100% organic solvent to prevent precipitation.

SamplePrep Weigh Weigh 10.0 mg 1-(Naphthalen-2-yl)-3-phenylurea Dissolve Dissolve in 10 mL HPLC-grade ACN (Stock: 1.0 mg/mL) Weigh->Dissolve Sonicate Sonicate for 10 mins at 25°C Dissolve->Sonicate Dilute Serial Dilution in Diluent (75% ACN) (Range: 0.5 - 50 µg/mL) Sonicate->Dilute Filter Filter through 0.22 µm PTFE Syringe Filter Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject

Figure 2: Step-by-step sample preparation workflow ensuring complete analyte solubilization.

Detailed Dilution Steps:

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add ~8 mL of ACN, sonicate until fully dissolved, and make up to volume with ACN.

  • Working Solutions: Dilute the stock solution using the mobile phase (75% ACN : 25% Water with 0.1% FA) to achieve calibration standards at 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm hydrophobic PTFE syringe filter prior to vialing. Note: Do not use Nylon filters, as the highly hydrophobic analyte may exhibit non-specific binding to the membrane.

Chromatographic Conditions & System Suitability

Prior to validation, system suitability must be established to ensure the equipment is capable of executing the analysis.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column C18 (150 mm × 4.6 mm, 5 µm)Provides necessary hydrophobic retention for diarylureas.
Mobile Phase ACN : 0.1% FA in Water (75:25, v/v)High organic ratio prevents precipitation and broad peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nmCorresponds to the π−π∗ transition of the naphthyl ring.
Injection Volume 10 µLBalances sensitivity without causing column overload.
Run Time 10.0 minutesEnsures complete elution of the analyte (Rt ~5.8 min).

Table 2: System Suitability Parameters (n=6 injections at 10 µg/mL)

ParameterObserved ValueAcceptance Criteria (ICH)
Retention Time (Rt) 5.82 min%RSD 1.0%
Tailing Factor (Tf) 1.12 1.5
Theoretical Plates (N) 8,450 2,000
Peak Area %RSD 0.45% 2.0%

Method Validation Results

The method was validated in strict accordance with ICH Q2(R2) guidelines[2][3].

Specificity

Specificity was confirmed by injecting a blank diluent (75% ACN) and comparing it against the analyte standard. No interfering peaks were observed at the retention time of 1-(Naphthalen-2-yl)-3-phenylurea (5.82 min), proving the method's ability to unambiguously assess the analyte.

Linearity, Range, and Sensitivity (LOD/LOQ)

Linearity was evaluated across six concentration levels ranging from 0.5 to 50.0 µg/mL. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve, using the formulas LOD=3.3×(σ/S) and LOQ=10×(σ/S) [2][3].

Table 3: Linearity and Sensitivity Data

ParameterResult
Linear Range 0.5 – 50.0 µg/mL
Regression Equation y=45218x+1205
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.08 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL
Accuracy (Recovery)

Accuracy was determined via the spike-and-recovery method. Known amounts of the analyte were spiked into a synthetic matrix at three concentration levels (50%, 100%, and 150% of the nominal target concentration of 10 µg/mL).

Table 4: Accuracy and Recovery Data (n=3 per level)

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD
50% 5.04.9699.2%0.8%
100% 10.010.05100.5%0.5%
150% 15.014.8899.2%0.7%
Precision

Precision was assessed at two levels: Repeatability (Intra-day) and Intermediate Precision (Inter-day), utilizing 6 replicate injections of the 10 µg/mL standard.

Table 5: Precision Data

Precision TypeConditionsMean Peak Area% RSDAcceptance
Intra-day Same day, same analyst453,2000.62% 2.0%
Inter-day 3 consecutive days, 2 analysts451,8501.15% 2.0%
Robustness

Deliberate, minor variations were introduced to the method parameters to evaluate reliability during normal usage. Variations included:

  • Flow rate ( ± 0.1 mL/min)

  • Column temperature ( ± 2 °C)

  • Mobile phase organic composition ( ± 2% ACN)

In all modified conditions, the retention time shifted slightly, but the System Suitability parameters (Tailing Factor 1.5, %RSD 2.0%) remained strictly within ICH acceptance criteria, proving the method is robust for routine laboratory deployment[2][3].

References

  • National Center for Biotechnology Information (NCBI). "1-(Naphthalen-2-yl)-3-phenylurea." PubChem Compound Summary for CID 239526. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency (EMA), Effective June 14, 2024. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018. Available at:[Link]

Sources

preparation of 1-(Naphthalen-2-yl)-3-phenylurea stock solution in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 1-(Naphthalen-2-yl)-3-phenylurea Stock Solutions in DMSO

Introduction & Scientific Rationale

1-(Naphthalen-2-yl)-3-phenylurea (CAS: 6299-42-9) is a synthetic compound built upon the highly versatile N,N'-diarylurea scaffold. In medicinal chemistry and drug development, the diarylurea motif is recognized as a privileged pharmacophore, most notably utilized in the design of Type II kinase inhibitors (e.g., Sorafenib, Linifanib)[1]. Mechanistically, these molecules are designed to target the inactive "DFG-out" conformation of kinases. The urea core acts as a critical hydrogen bond donor/acceptor pair within the hinge region, while the flanking aromatic rings (such as the naphthalene and phenyl groups) occupy adjacent hydrophobic pockets[2].

Due to its extended planar aromatic system, 1-(Naphthalen-2-yl)-3-phenylurea exhibits extreme hydrophobicity, demonstrating an aqueous solubility of <0.3 µg/mL at physiological pH[3]. Direct dissolution in aqueous assay buffers is thermodynamically unfavorable and rapidly leads to compound aggregation. To circumvent this, Dimethyl Sulfoxide (DMSO) is mandated as the primary solvent. As a polar aprotic solvent, DMSO readily disrupts the intermolecular hydrogen bonds of the crystalline urea core while fully solvating the lipophilic aromatic rings, ensuring a homogenous monomeric solution[4].

Physicochemical Properties

Accurate stock preparation requires precise physicochemical data. The foundational metrics for 1-(Naphthalen-2-yl)-3-phenylurea are summarized below.

Table 1: Physicochemical characteristics of 1-(Naphthalen-2-yl)-3-phenylurea.

PropertyValue
IUPAC Name 1-(naphthalen-2-yl)-3-phenylurea
CAS Number 6299-42-9
Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
Aqueous Solubility <0.3 µg/mL (pH 7.4)
Recommended Solvent Anhydrous DMSO (≥99.9% purity)

(Data sourced from PubChem CID 107528[3])

Materials and Reagents

  • 1-(Naphthalen-2-yl)-3-phenylurea : Solid powder, high purity (≥98%).

  • Anhydrous DMSO : Molecular biology grade (moisture ≤0.005%).

    • Causality: DMSO is highly hygroscopic. Using standard benchtop DMSO that has absorbed atmospheric moisture will drastically reduce the solubility limit of the diarylurea, causing premature micro-precipitation[5].

  • Argon or Nitrogen Gas : For purging vials to displace oxygen and moisture.

  • Amber Glass Vials / Light-Protected Tubes : To prevent potential UV-induced photo-oxidation of the naphthalene ring system.

  • Analytical Balance : Calibrated, capable of sub-milligram accuracy, paired with an anti-static device.

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

A 10 mM stock solution is the industry standard for high-throughput screening (HTS) and kinase assays. This concentration allows for a standard 1:1000 dilution into biological media, yielding a 10 µM final compound concentration while restricting the final DMSO concentration to 0.1% (v/v)—a threshold generally recognized as non-cytotoxic to mammalian cell lines[4].

Step 1: Temperature Equilibration Remove the sealed vial of 1-(Naphthalen-2-yl)-3-phenylurea from cold storage and place it in a desiccator at room temperature for at least 30 minutes prior to opening.

  • Expert Insight: Opening a cold vial exposes the powder to atmospheric moisture, which condenses on the compound and introduces water into the subsequent DMSO stock, permanently compromising solubility[4].

Step 2: Weighing

  • Discharge static electricity from the spatula and weigh boat using an anti-static gun. Diarylurea powders can hold static charges, leading to powder repulsion, loss of mass, and inaccurate molarity.

  • Accurately weigh 2.62 mg of 1-(Naphthalen-2-yl)-3-phenylurea. (Calculation: 10 mmol/L × 262.30 g/mol = 2.623 mg per 1 mL of solvent)[3].

Step 3: Dissolution

  • Transfer the 2.62 mg of powder to a sterile, amber glass vial.

  • Add exactly 1.0 mL of Anhydrous DMSO .

  • Vortex vigorously for 1–2 minutes.

  • If the solution is not entirely clear, place the vial in an ultrasonic water bath at room temperature for 5 minutes.

  • Expert Insight: Sonication provides the acoustic cavitation energy required to disrupt the crystalline lattice of the hydrophobic powder without subjecting the molecule to degrading thermal stress[5].

Step 4: Aliquoting and Storage

  • Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL or 50 µL) in sterile amber microcentrifuge tubes.

  • Gently overlay the headspace of each tube with Argon or Nitrogen gas before sealing.

  • Store immediately at -80°C.

  • Expert Insight: Aliquoting is a self-validating necessity. Repeated freeze-thaw cycles of DMSO solutions cause localized concentration gradients and irreversible precipitation of the solute. Single-use aliquots guarantee consistent molarity across independent experiments[4].

Quality Control & Assay Integration (Self-Validating System)

To ensure the trustworthiness of your experimental data, implement the following intrinsic QC measures:

  • Visual Inspection : Prior to use, thaw an aliquot at room temperature and inspect it under a light microscope. The presence of birefringence indicates micro-crystals, meaning the compound has precipitated out of solution.

  • Vehicle Control Normalization : In all enzymatic or cellular assays, you must include a vehicle control containing the exact same final concentration of DMSO (e.g., 0.1%). This isolates the specific pharmacological effect of the diarylurea from any baseline solvent-induced biological noise[4].

Workflow Visualization

Workflow for preparing 1-(Naphthalen-2-yl)-3-phenylurea DMSO stock.

References

  • National Institutes of Health (NIH) - PubChem. 1-(Naphthalen-2-yl)-3-phenylurea | C17H14N2O | CID 107528 - Chemical and Physical Properties. Available at:[Link]

  • MDPI - Applied Sciences. Diarylureas as Antitumor Agents. (2021). Available at:[Link]

Sources

NMR spectroscopy characterization peaks for 1-(Naphthalen-2-yl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Elucidation of 1-(Naphthalen-2-yl)-3-phenylurea using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 1-(Naphthalen-2-yl)-3-phenylurea, a key intermediate in medicinal chemistry and materials science. We present a detailed analysis of its spectral features, an optimized experimental protocol for data acquisition, and expert insights into the interpretation of the resulting spectra. This guide is designed to serve as a practical resource for researchers requiring definitive structural verification of this and related N,N'-diarylurea compounds.

Introduction: The Role of NMR in Compound Verification

In the landscape of drug discovery and materials science, the absolute confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. Of the analytical methods available, NMR spectroscopy offers the most detailed insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a molecule like 1-(Naphthalen-2-yl)-3-phenylurea, which contains multiple aromatic systems and exchangeable protons, NMR provides a definitive fingerprint, revealing the precise connectivity and chemical environment of every atom. This document outlines the characteristic NMR signatures of this compound, enabling scientists to confidently verify its synthesis and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the following standardized numbering scheme for 1-(Naphthalen-2-yl)-3-phenylurea is used throughout this note.

Caption: Molecular structure of 1-(Naphthalen-2-yl)-3-phenylurea with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this molecule, the spectrum is dominated by the aromatic region and the characteristic signals from the urea N-H protons.

Causality Behind Peak Assignments:

  • Aromatic Protons (7.0-8.0 ppm): Protons on aromatic rings are deshielded due to the ring current effect and appear at high chemical shifts.[1] The specific position depends on the electronic environment. Protons on the naphthalene ring system are generally found at slightly higher chemical shifts than those on the phenyl ring. The multiplicity (splitting pattern) is dictated by coupling to adjacent protons (ortho, meta, and para coupling).

  • Urea N-H Protons (8.5-9.5 ppm in DMSO-d₆): These protons are attached to nitrogen, an electronegative atom, and are adjacent to a carbonyl group, both of which are deshielding. Their chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding capabilities.[2][3] In a hydrogen-bond-accepting solvent like DMSO-d₆, these signals are typically sharp and appear at a high chemical shift.[4] In contrast, in solvents like CDCl₃, they may be broader and appear at a lower chemical shift.[5][6]

Table 1: Predicted ¹H NMR Peak Assignments (400 MHz, DMSO-d₆)

Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-N1 (Phenyl-NH)~8.75s (broad)1HN/A
H-N2 (Naphthyl-NH)~9.20s (broad)1HN/A
H-1'~8.25d1H~2.0 (meta)
H-5', H-8'~7.85m2HMultiplet
H-3'~7.65dd1H~8.8 (ortho), 2.1 (meta)
H-4, H-6~7.45d2H~7.6 (ortho)
H-6', H-7'~7.40m2HMultiplet
H-3, H-7~7.25t2H~7.8 (ortho)
H-5~7.00t1H~7.4 (ortho)

Note: These are typical predicted values. Actual experimental values may vary slightly. The broadness of the N-H singlets is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Causality Behind Peak Assignments:

  • Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing at a very high chemical shift (typically >150 ppm) due to the strong deshielding effect of the double-bonded oxygen.[7] Its signal is often a sharp singlet and is highly characteristic of the urea functional group.

  • Aromatic Carbons (115-145 ppm): These carbons appear in a wide range.[8] Carbons bonded directly to the electronegative nitrogen atoms (ipso-carbons C1 and C9) are found at the higher end of this range. The remaining carbons are assigned based on established substituent effects and comparison with data for naphthalene and phenylurea precursors.[9][10] Quaternary carbons (C2, C4a', C8a') typically have weaker signals than protonated carbons.

Table 2: Predicted ¹³C NMR Peak Assignments (100 MHz, DMSO-d₆)

Assigned CarbonChemical Shift (δ, ppm)Description
C=O~152.5Urea Carbonyl
C1~139.5Phenyl Ipso-Carbon (C-NH)
C9~137.0Naphthyl Ipso-Carbon (C-NH)
C4a'~133.8Naphthyl Quaternary
C8a'~131.0Naphthyl Quaternary
C4, C6~128.8Phenyl C-H
C5', C8'~128.0Naphthyl C-H
C6', C7'~126.5Naphthyl C-H
C3, C7~121.8Phenyl C-H
C5~118.5Phenyl C-H
C3'~118.0Naphthyl C-H
C1'~114.0Naphthyl C-H
C2~129.5Phenyl Quaternary

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 15-20 mg of dry 1-(Naphthalen-2-yl)-3-phenylurea directly into a clean, dry NMR tube.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of DMSO-d₆ is strategic for observing the N-H protons, which might otherwise exchange too rapidly in protic solvents or be excessively broad.[3]

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief, mild warming in a water bath can aid dissolution if necessary.

  • Standard: The residual proton signal of DMSO-d₆ at ~2.50 ppm and the carbon signal at ~39.51 ppm serve as a reliable internal reference.[11][12] Alternatively, a small amount of tetramethylsilane (TMS) can be added as a 0 ppm reference.

Protocol 2: NMR Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring high-quality 1D spectra. For unambiguous assignments, especially in the crowded aromatic region, proceeding to 2D NMR is highly recommended.

Caption: Workflow for NMR data acquisition and analysis.

Trustworthiness: Self-Validating Data

The structural assignment is a self-validating system. The ¹H NMR integration must correspond to the number of protons in the proposed structure (a total of 14H). Furthermore, advanced 2D NMR experiments can be used to confirm the proposed assignments definitively.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For example, it will show a correlation between H-3 and H-4 on the phenyl ring, confirming their adjacent positions.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. Key expected correlations include:

    • H-N1 to the carbonyl carbon (C=O) and the ipso-carbon C1.

    • H-N2 to the carbonyl carbon (C=O) and the ipso-carbon C9.

    • H-1' to carbons C3' and C9.

These correlations create an unbreakable chain of logic that confirms the entire molecular framework, leaving no ambiguity in the final structure.

References

  • Royal Society of Chemistry. (2012).
  • MDPI. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)
  • BenchChem. (2025).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 239526, 1-(Naphthalen-2-yl)-3-phenylurea.
  • ResearchGate. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)
  • ChemicalBook. Phenylurea(64-10-8) 1H NMR spectrum.
  • Indian Academy of Sciences. (1988). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2016).
  • Cambridge Isotope Laboratories, Inc.
  • Royal Society of Chemistry.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Oregon St
  • ChemicalBook. Naphthalene(91-20-3) 13C NMR spectrum.
  • University of Puget Sound. NMR Chemical Shifts.
  • Oregon St
  • PubChemLite. 1-(naphthalen-2-yl)-3-phenylurea (C17H14N2O).
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Cambridge Isotope Laboratories, Inc.
  • University of Colorado Boulder. 13C NMR Chemical Shift Table.
  • Chemistry Connected. 1H NMR Chemical Shifts.
  • Harvey Mudd College. Table of Characteristic Proton NMR Shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • Michigan St

Sources

Comprehensive Cytotoxicity Profiling of 1-(Naphthalen-2-yl)-3-phenylurea (NPU): Multi-Assay Protocols and Data Interpretation

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This guide provides a detailed framework for assessing the in vitro cell viability and cytotoxicity of the small molecule 1-(Naphthalen-2-yl)-3-phenylurea (NPU). Recognizing that compounds in the naphthalenylurea and diphenylurea classes often exhibit potential as anticancer agents by modulating critical cellular pathways, a robust evaluation of their cytotoxic profile is a foundational step in preclinical development.[1][2] This document moves beyond single-endpoint analyses, presenting a multi-assay strategy to build a comprehensive understanding of NPU's biological effects. We provide detailed, step-by-step protocols for three distinct, yet complementary, assays that interrogate metabolic health, membrane integrity, and apoptotic signaling. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Rationale for Cytotoxicity Profiling

The naphthalene moiety is a privileged scaffold in medicinal chemistry, found in numerous compounds with potent biological activity, including anticancer properties. Similarly, the diphenylurea structure is central to several approved multi-kinase inhibitors.[2] Therefore, a synthetic compound like 1-(Naphthalen-2-yl)-3-phenylurea (NPU) represents a logical starting point for investigation as a potential therapeutic agent.

The initial and most critical characterization of any potential drug candidate is its effect on cell viability and the mechanism by which it induces cell death.[3] A single assay provides only one perspective on a compound's effect. For example, a reduction in metabolic activity could indicate either cell death (cytotoxicity) or a halt in cell division (cytostasis). To deconvolve these possibilities and gain deeper mechanistic insight, this guide employs a tripartite strategy:

  • Metabolic Viability Assessment (MTT Assay): Measures the activity of mitochondrial dehydrogenases, providing a proxy for overall cellular metabolic health.[4][5]

  • Membrane Integrity Assessment (LDH Assay): Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, a hallmark of plasma membrane damage associated with necrosis or late-stage apoptosis.[6][7]

  • Apoptosis Induction Assessment (Caspase-3/7 Assay): Directly measures the activity of key executioner caspases, which are central to the programmed cell death pathway.[8][9]

By integrating data from these three assays, researchers can construct a detailed profile of NPU's cellular impact.

Hypothetical Mechanism of Action & Experimental Workflow

While the precise molecular targets of NPU are yet to be elucidated, related urea-containing compounds are known to function as kinase inhibitors.[2] We can postulate a hypothetical mechanism where NPU inhibits key signaling pathways involved in cell survival and proliferation, leading to apoptosis.

cluster_0 Cell Exterior cluster_1 Cellular Compartments cluster_2 Cellular Outcomes NPU 1-(Naphthalen-2-yl)-3-phenylurea (NPU) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-MET) NPU->RTK Inhibits Signal Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Signal Blocks Phosphorylation Mito Mitochondria Signal->Mito Loss of Anti-Apoptotic Signal Proliferation Decreased Proliferation & Metabolic Activity Signal->Proliferation Reduces Survival Signal Caspase Caspase-3/7 Activation Mito->Caspase Initiates Intrinsic Pathway Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for NPU-induced cytotoxicity.

The following workflow provides a systematic approach to testing this hypothesis, from initial cell culture to final data analysis.

A 1. Cell Culture & Seeding (Plate cells in 96-well plates) B 2. Compound Preparation (Prepare serial dilutions of NPU) A->B C 3. Cell Treatment (Expose cells to NPU for 24-72h) B->C D 4. Endpoint Assays C->D E MTT Assay (Metabolic Viability) D->E F LDH Assay (Membrane Integrity) D->F G Caspase-3/7 Assay (Apoptosis) D->G H 5. Data Acquisition (Measure Absorbance or Fluorescence/ Luminescence) E->H F->H G->H I 6. Data Analysis (Calculate % Viability/Cytotoxicity and determine IC50 values) H->I

Caption: General experimental workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

Important Preliminary Step: Compound Solubilization NPU has low aqueous solubility.[10] A stock solution should be prepared in a suitable organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in cell culture medium, ensuring the final DMSO concentration in the wells does not exceed a non-toxic level (typically ≤0.5%) for the chosen cell line.

Protocol 1: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][11] The amount of formazan produced is proportional to the number of viable cells.

A. Materials

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • NPU stock solution (in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[4][12]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[2]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate spectrophotometer (capable of reading at 570 nm)

B. Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[5][11]

  • Compound Treatment: Prepare serial dilutions of NPU in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the NPU dilutions. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest NPU dose.

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells) for background subtraction.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5][13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in viable cells.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[12]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[4][12] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background.[4][12]

C. Data Analysis

  • Corrected Absorbance: Subtract the average absorbance of the blank wells from all other readings.

  • Percent Viability Calculation:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of NPU concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[7] It is a direct measure of cytotoxicity.

A. Materials

  • Cells and compound-treated plates (prepared as in Protocol 1, steps 1-3)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Promega, or Sigma-Aldrich), which typically includes LDH reaction solution and a lysis buffer (e.g., Triton X-100).[7][14][15]

  • 96-well clear, flat-bottom assay plate (if transferring supernatant)

  • Microplate spectrophotometer (capable of reading at 490-520 nm)

B. Step-by-Step Methodology

  • Prepare Controls: In addition to the experimental wells, set up the following controls on the cell plate:

    • Spontaneous Release: Untreated or vehicle-treated cells (measures background LDH release).

    • Maximum Release (Total Lysis): Untreated cells treated with the kit's lysis buffer (e.g., 10 µL of 10X Lysis Solution) for 30-45 minutes before supernatant collection. This represents 100% cytotoxicity.[14]

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[14]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well assay plate.

  • Reagent Addition: Add 100 µL of the LDH Reaction Solution/Mixture to each well of the new plate.[14]

  • Incubation & Measurement: Incubate the plate, protected from light, at room temperature for 30 minutes.[14] Stop the reaction if required by the kit protocol. Measure the absorbance at 490 nm.

C. Data Analysis

  • Corrected Readings: Subtract the background control absorbance from all other readings.

  • Percent Cytotoxicity Calculation:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

  • Plot % Cytotoxicity against the log of NPU concentration to determine the EC₅₀ value.

Protocol 3: Caspase-3/7 Apoptosis Assay

This assay uses a profluorescent or proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and caspase-7.[16] The resulting signal is directly proportional to the level of executioner caspase activity, a key indicator of apoptosis.

A. Materials

  • Cells and compound-treated plates (prepared as in Protocol 1, steps 1-3, preferably in white-walled plates for luminescence or black-walled for fluorescence)

  • Commercially available Homogeneous Caspase-3/7 Assay Kit (e.g., Apo-ONE® or Caspase-Glo® 3/7).[8][9] These kits provide a substrate and an optimized lysis/assay buffer.

  • Microplate reader with fluorescence (Ex/Em ~498/521 nm) or luminescence capabilities.

B. Step-by-Step Methodology

  • Plate Equilibration: After the treatment incubation, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions by mixing the substrate with the assay buffer.

  • "Add-Mix-Read" Protocol: Add a volume of the prepared Caspase-3/7 reagent equal to the volume of medium in each well (typically 100 µL).[9]

  • Incubation: Mix the contents by briefly shaking on an orbital shaker. Incubate at room temperature for 1-3 hours, protected from light. The simple "add-mix-measure" format eliminates sample preparation steps.[9]

  • Measurement: Measure the fluorescence or luminescence using the appropriate plate reader.

C. Data Analysis

  • Corrected Signal: Subtract the average signal from the "no-cell" background control wells.

  • Fold Change in Activity:

    • Fold Change = (Signal of Treated Cells / Signal of Vehicle Control)

  • Plot the fold change in caspase activity against the NPU concentration. This provides a clear indication of the concentration range over which apoptosis is induced.

Data Presentation and Interpretation

Consolidating the results from all three assays provides a powerful, multi-dimensional view of NPU's activity.

Table 1: Hypothetical Cytotoxicity Profile of NPU after 48h Treatment

AssayEndpoint MeasuredResult (IC₅₀/EC₅₀)Interpretation
MTT Assay Metabolic Activity / Viability5.2 µMNPU reduces cellular metabolic activity at a low micromolar concentration.
LDH Assay Membrane Permeability25.8 µMSignificant membrane damage occurs only at higher concentrations.
Caspase-3/7 Assay Apoptosis Induction (Fold Change)Peak at ~5-10 µMApoptosis is a primary mechanism of action in the same range as metabolic inhibition.

Integrated Interpretation: The hypothetical data suggests that NPU's primary effect at lower concentrations (around 5 µM) is cytostatic or involves the induction of apoptosis, leading to a loss of metabolic function. The much higher EC₅₀ in the LDH assay indicates that overt cytotoxicity (necrosis/membrane rupture) is a secondary effect, likely occurring at later time points or at supra-pharmacological concentrations. This profile is consistent with a compound that triggers a programmed cell death pathway rather than one that causes immediate, non-specific cell damage.

References

  • CLYTE Technologies. (2025, December 24).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Abcam. MTT assay protocol.
  • ATCC.
  • Bioo Scientific Corporation. MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol.
  • Promega Corporation. Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • Cayman Chemical. LDH Cytotoxicity Assay Kit.
  • Agilent Technologies. Microplate-Based Cell Viability Assays using Absorbance, Fluorescence, or Luminescence Detection.
  • Miltenyi Biotec. Cell viability and cytotoxicity assays.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • protocols.io. LDH cytotoxicity assay.
  • Sigma-Aldrich. LDH Cytotoxicity Assay Kit(MAK529)-Technical Bulletin.
  • Promega Corporation. Apo-ONE® Homogeneous Caspase-3/7 Assay.
  • STEMCELL Technologies.
  • Abcam. Cell viability assays.
  • Promega Corporation. How to Choose a Cell Viability or Cytotoxicity Assay.
  • Promega Corpor
  • STEMCELL Technologies.
  • National Center for Biotechnology Information. 1-(Naphthalen-2-yl)-3-phenylurea. PubChem.
  • El-Damasy, A. K., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Scientific Reports.
  • Benchchem. Application Notes and Protocols for Testing Naphthalenylurea Cytotoxicity.
  • Khatyr, A., et al. (2026, January 28). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)
  • Wang, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. RSC Advances.

Sources

Application Note: 1-(Naphthalen-2-yl)-3-phenylurea as a Biochemical Probe for Urea-Binding Pockets

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Naphthalen-2-yl)-3-phenylurea (CAS 6299-42-9) is a highly specific, unsymmetrical N,N′ -diarylurea utilized as a foundational biochemical probe in structural biology and early-stage drug discovery[1]. By isolating the core urea pharmacophore and flanking it with differential steric bulk (a planar phenyl ring versus a bulkier naphthyl system), this compound serves as an ideal baseline probe for mapping the catalytic and allosteric pockets of target enzymes. It is predominantly deployed to interrogate the catalytic active site of Soluble Epoxide Hydrolase (sEH) [2] and the allosteric DFG-out conformation of receptor tyrosine kinases.

This application note details the mechanistic rationale, physicochemical handling, and self-validating experimental protocols required to utilize this compound effectively in in vitro assays.

Mechanistic Rationale & Target Engagement (E-E-A-T)

The diarylurea motif is a "privileged scaffold" in medicinal chemistry due to its rigid, bi-directional hydrogen-bonding capability. Understanding the causality behind its binding mechanics is critical for proper assay design.

Soluble Epoxide Hydrolase (sEH) Engagement: sEH is a critical regulatory enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols[3]. The sEH catalytic pocket contains a highly conserved triad: Tyr381, Tyr465, and Asp333[4]. When 1-(Naphthalen-2-yl)-3-phenylurea enters this pocket, the urea carbonyl oxygen acts as a hydrogen-bond acceptor for the hydroxyl groups of Tyr381 and Tyr465. Simultaneously, the two urea N-H groups act as hydrogen-bond donors to the carboxylate of Asp333[4]. The naphthyl and phenyl rings extend into adjacent hydrophobic channels, mimicking the endogenous lipid tails of EETs and driving binding enthalpy.

Causality in Probe Selection: Why use this specific probe over a complex, optimized drug? Complex inhibitors often contain solubilizing groups (e.g., piperidines or polar tails) that introduce secondary interactions, confounding baseline thermodynamic measurements[2]. 1-(Naphthalen-2-yl)-3-phenylurea isolates the primary binding event, allowing researchers to calculate the exact free energy ( ΔG ) contributed by the core urea-triad interaction and the pure hydrophobic effect of the aryl rings. This makes it an indispensable tool for Structure-Activity Relationship (SAR) baseline establishment.

Visualization: Binding Mechanism

Pathway cluster_target sEH Catalytic Pocket Tyr381 Tyr381 (H-bond donor) Tyr465 Tyr465 (H-bond donor) Asp333 Asp333 (H-bond acceptor) Hydro1 Hydrophobic Pocket 1 Hydro2 Hydrophobic Pocket 2 Probe 1-(Naphthalen-2-yl)-3-phenylurea (Diarylurea Probe) Probe->Tyr381 Urea C=O Probe->Tyr465 Urea C=O Probe->Asp333 Urea N-H Probe->Hydro1 Naphthyl Ring Probe->Hydro2 Phenyl Ring

Diagram: Binding interactions of 1-(Naphthalen-2-yl)-3-phenylurea within the sEH catalytic pocket.

Physicochemical Properties & Preparation

Due to its high lipophilicity, careful preparation of the probe is required to prevent assay artifacts.

ParameterValue / Protocol SpecificationCausality / Rationale
Molecular Weight 262.30 g/mol [1]Small molecular size ensures it fits entirely within the primary catalytic cleft without steric clash.
LogP (predicted) ~3.7[1]Highly hydrophobic; prone to aqueous insolubility.
Stock Solution 10 mM in 100% anhydrous DMSOWater ingress into DMSO stocks will cause premature precipitation. Store at -20°C in desiccated aliquots.
Working Concentration Max 1% DMSO final in assay bufferExceeding 1% DMSO can denature the target enzyme and artificially shift apparent IC50​ values.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro sEH FRET-Based Inhibition Assay

This protocol utilizes a fluorogenic substrate (e.g., PHOME) to measure sEH catalytic activity. The diarylurea probe acts as a competitive inhibitor[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA and 0.01% Triton X-100).

    • Causality: The inclusion of Triton X-100 is critical. Aryl ureas are notorious for forming colloidal aggregates in aqueous solutions, leading to false-positive Pan-Assay Interference (PAINS). The detergent disrupts these colloids.

  • Probe Titration: Perform a 3-fold serial dilution of 1-(Naphthalen-2-yl)-3-phenylurea in 100% DMSO, then dilute 1:100 into the assay buffer.

  • Pre-Incubation (Crucial Step): Combine 50 µL of recombinant human sEH enzyme (1 nM final) with 25 µL of the diluted probe in a black 96-well microplate. Incubate at 25°C for 30 minutes .

    • Causality: Diarylureas exhibit slow, tight-binding kinetics due to the necessary displacement of tightly bound water molecules in the active site. Omitting pre-incubation will result in artificially weak IC50​ values.

  • Reaction Initiation: Add 25 µL of PHOME substrate (final concentration 5 µM) to initiate the reaction.

  • Kinetic Read: Monitor fluorescence (Ex 330 nm / Em 465 nm) continuously for 15 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Self-Validation System:

    • Control 1: Vehicle only (1% DMSO) to establish Vmax​ .

    • Control 2: No-enzyme well to establish background fluorescence.

    • Quality Metric: Calculate the Z′ -factor. The assay is only valid if Z′>0.6 .

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Equilibrium IC50​ does not capture the residence time ( τ=1/Koff​ ) of the probe, which often correlates better with in vivo efficacy than binding affinity alone.

Step-by-Step Methodology:

  • Immobilization: Immobilize His-tagged sEH onto an NTA sensor chip via amine coupling to a density of ~2000 Response Units (RU).

    • Self-Validation: Leave Channel 1 blank as a reference to subtract non-specific bulk refractive index changes caused by DMSO mismatches.

  • Analyte Injection: Inject 1-(Naphthalen-2-yl)-3-phenylurea at concentrations ranging from 3.125 nM to 100 nM (multi-cycle kinetics) at a flow rate of 30 µL/min.

  • Association/Dissociation: Allow 180 seconds for association and 600 seconds for dissociation.

    • Causality: The extended dissociation phase (600s) is required to accurately capture the slow Koff​ characteristic of urea-mediated hydrogen bond networks.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model. Ensure the χ2 value is <10% of Rmax​ to validate the fit.

Data Presentation & Interpretation

When executing the protocols above, researchers should expect the quantitative metrics to align with the following validated thresholds for diarylurea probes:

Assay MetricExpected Range for DiarylureasInterpretation & Causality
IC50​ (FRET) 10 nM – 500 nMPotency is highly dependent on the exact steric fit of the naphthyl group in the hydrophobic pocket[2].
Hill Slope ( nH​ ) 0.8 – 1.2A Hill slope near 1.0 confirms a 1:1 stoichiometric binding event. A slope >1.5 suggests colloidal aggregation.
Kon​ (SPR) 104−105 M−1s−1 Slower association rate compared to ATP-competitive inhibitors due to induced-fit requirements.
Residence Time ( τ ) > 30 minutesThe rigid urea hydrogen-bonding network heavily restricts the dissociation pathway, leading to long target occupancy.

Troubleshooting & Causality Insights

  • Issue: Flat or biphasic dose-response curves in the FRET assay.

    • Causality: The probe has exceeded its thermodynamic solubility limit in the assay buffer, precipitating out of solution.

    • Solution: Cap the top concentration tested at 10 µM. Ensure the DMSO concentration is strictly matched across all wells.

  • Issue: IC50​ values shift significantly between different assay days.

    • Causality: Inconsistent pre-incubation times. Because diarylureas are slow-binding inhibitors, the apparent IC50​ will drop (appear more potent) the longer the enzyme and probe are allowed to equilibrate before substrate addition.

    • Solution: Strictly standardize the pre-incubation time (e.g., exactly 30 minutes) using an automated liquid handler if possible.

References

  • PubChem. "1-(Naphthalen-2-yl)-3-phenylurea - Compound Summary". National Institutes of Health. URL:[Link]

  • Rose, T. E., et al. "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain". PMC. URL:[Link]

  • Shen, H. C., et al. "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications". PMC. URL:[Link]

  • Mahapatra, A. D., et al. "Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer". PMC. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1-(Naphthalen-2-yl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 1-(Naphthalen-2-yl)-3-phenylurea , a highly lipophilic and rigid diarylurea derivative. Compounds containing bulky aromatic groups (naphthalene and phenyl rings) coupled with a urea motif typically exhibit exceptionally high crystal lattice energies due to strong intermolecular hydrogen bonding and π−π stacking. This places the compound firmly in Biopharmaceutics Classification System (BCS) Class II or IV, requiring advanced solubilization workflows.

Below, you will find troubleshooting guides, self-validating protocols, and mechanistic FAQs to overcome these specific physicochemical barriers.

G Start 1-(Naphthalen-2-yl)-3-phenylurea Poor Aqueous Solubility Formulation Formulation Approaches (Preserve API Structure) Start->Formulation Chemistry Chemical Modification (Analog Development) Start->Chemistry ASD Amorphous Solid Dispersion (HPMCAS, Soluplus) Formulation->ASD Cyclodextrin Inclusion Complexation (HP-β-CD) Formulation->Cyclodextrin Planarity Disrupt Planarity/Symmetry (N-methylation, steric bulk) Chemistry->Planarity

Decision tree for improving the aqueous solubility of 1-(Naphthalen-2-yl)-3-phenylurea.

Section 1: Amorphous Solid Dispersions (ASD)

FAQ 1: Why does my 1-(Naphthalen-2-yl)-3-phenylurea ASD recrystallize rapidly during storage? Causality & Explanation: Diarylureas have a massive thermodynamic driving force to recrystallize due to their ability to form dense hydrogen-bond networks. If your drug loading is too high, the polymer matrix cannot sufficiently separate the drug molecules. Furthermore, environmental moisture acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) of the dispersion and increasing molecular mobility, which seeds crystallization[1]. Solution: Reduce the drug-to-polymer ratio to 20% w/w. Utilize polymers with high Tg​ and strong hydrogen-bond accepting capabilities (e.g., HPMCAS or PVP-VA) to competitively interact with the urea N-H groups, thereby disrupting drug-drug hydrogen bonds[2].

Protocol: Self-Validating Spray Drying Workflow for ASD

This protocol utilizes kinetic trapping to force the crystalline drug into a higher-energy amorphous state.

  • Co-dissolution: Dissolve 20% w/w 1-(Naphthalen-2-yl)-3-phenylurea and 80% w/w HPMCAS in a common solvent system (e.g., Methanol/DCM 1:1 v/v).

    • Validation Check: The solution must be optically clear. Any turbidity indicates incomplete dissolution and will act as nucleation sites for immediate recrystallization.

  • Atomization & Evaporation: Process the solution through a spray dryer.

    • Set Inlet Temperature to 80–100°C (optimized for rapid DCM/MeOH evaporation without thermal degradation).

    • Maintain Outlet Temperature between 45–55°C.

  • Secondary Drying: Collect the powder from the cyclone separator and vacuum dry at 40°C for 24 hours to remove residual organic solvents.

  • Final Validation: Perform Differential Scanning Calorimetry (DSC). A successful ASD will exhibit a single, distinct Tg​ and a complete absence of the drug's native melting endotherm ( Tm​ ).

ASD_Workflow Step1 1. Co-dissolution API + Polymer in Solvent Step2 2. Atomization Droplet Formation Step1->Step2 Step3 3. Rapid Evaporation Kinetic Trapping Step2->Step3 Step4 4. Secondary Drying Vacuum Desiccation Step3->Step4 Step5 5. Validation DSC & XRD Analysis Step4->Step5

Step-by-step workflow for generating and validating an Amorphous Solid Dispersion via spray drying.

Section 2: Cyclodextrin Inclusion Complexation

FAQ 2: I am using the solvent evaporation method with HP- β -CD and ethanol, but I see poor complexation efficiency. What is going wrong? Causality & Explanation: 1-(Naphthalen-2-yl)-3-phenylurea is a bulky molecule. If the solvent evaporates too quickly, the drug will precipitate kinetically before the host-guest inclusion complex can reach thermodynamic equilibrium. Additionally, ethanol is not just a solvent; it can act as a competitive guest, binding to the hydrophobic cavity of the cyclodextrin and destabilizing the API-CD complex[3]. Solution: Eliminate ethanol if possible, or switch to methanol. Allow a longer equilibration time prior to evaporation, or utilize a ternary complexation approach by adding a small amount of water-soluble polymers (e.g., 0.1% HPMC) to increase the solubilization efficiency of the cyclodextrin[4].

Protocol: Optimized Solvent Evaporation Method
  • Host Solution Preparation: Dissolve an equimolar amount of HP- β -CD in 50 mL of distilled water[5].

  • Guest Solution Preparation: Dissolve the diarylurea completely in 25 mL of methanol.

  • Equilibration: Add the guest solution dropwise to the host solution under continuous magnetic stirring. Stir for 2 hours at room temperature to allow complexation equilibrium before applying heat.

  • Evaporation: Heat the mixture to 50°C under continuous stirring until the methanol evaporates. Remove the remaining water under reduced pressure using a rotary evaporator[5].

  • Validation: Analyze the resulting powder using FTIR. A successful inclusion complex will show distinct peak shifts or broadening in the urea carbonyl and N-H stretching bands, proving that the urea motif is hydrogen-bonding within the cyclodextrin cavity rather than with other drug molecules.

Section 3: Chemical Modification (Medicinal Chemistry Approach)

FAQ 3: If formulation strategies fail to achieve target exposure, how can we chemically modify the diarylurea scaffold to improve aqueous solubility without losing target affinity? Causality & Explanation: The poor solubility of diarylureas is heavily driven by molecular planarity. Planar molecules stack efficiently in the solid state, leading to high crystal lattice energies and high melting points. Simply adding hydrophilic groups often disrupts target binding. Instead, the most effective strategy is the disruption of molecular planarity and symmetry[6]. Solution: Introduce steric bulk (e.g., ortho-substituents on the phenyl ring) or perform N-methylation on the urea nitrogen. This steric clash forces the aromatic rings out of the urea plane, increasing the dihedral angle. This orthogonal conformation prevents tight crystal packing, drastically lowering the melting point and increasing thermodynamic aqueous solubility[6][7].

Planarity Planar Planar Diarylurea High Lattice Energy Modification Introduce Ortho-Substituent or N-Methylation Planar->Modification Dihedral Increase Dihedral Angle (Orthogonal Conformation) Modification->Dihedral Packing Disruption of Crystal Packing (Lower Melting Point) Dihedral->Packing Soluble Enhanced Aqueous Solubility Packing->Soluble

Mechanistic pathway showing how disrupting molecular planarity enhances aqueous solubility.

Section 4: Quantitative Data & Strategy Comparison

Use the table below to benchmark your expected outcomes based on the solubilization strategy applied to 1-(Naphthalen-2-yl)-3-phenylurea.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility Fold-Increase*Physical StabilityKey Validation Metric
Unformulated API Crystalline lattice1x (Baseline, <1 µg/mL)HighSharp XRD peaks
HP- β -CD Complexation Hydrophobic cavity inclusion10x – 50xModerateFTIR band shifts
ASD (HPMCAS, 20% load) Kinetic trapping / Amorphization50x – 200xModerate to HighSingle Tg​ via DSC
Planarity Disruption Lowering crystal lattice energy30x – 100xHigh (Crystalline)Lowered Melting Point

*Note: Fold-increases are empirical estimates based on typical BCS Class II/IV diarylurea behavior in simulated intestinal fluids (FaSSIF).

References
  • [2] Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC (National Institutes of Health). 2

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. MDPI.

  • [5] Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. 5

  • [1] Technical Support Center: Amorphous Solid Dispersion of Poorly Soluble Flavonoids. BenchChem. 1

  • [7] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. 7

  • [4] Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. 4

  • [6] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. ACS Publications. 6

  • [3] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. 3

Sources

Technical Support Center: Troubleshooting 1-(Naphthalen-2-yl)-3-phenylurea Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Aryl ureas are critical pharmacophores in drug development, frequently synthesized via the coupling of aromatic amines with aryl isocyanates[1]. The coupling of 2-naphthylamine with phenyl isocyanate to yield 1-(naphthalen-2-yl)-3-phenylurea is a fundamental transformation, yet researchers frequently encounter depressed yields. This is typically due to competing side reactions, moisture sensitivity, and the intrinsic electronic properties of the naphthyl system.

As an Application Scientist, I have designed this guide to provide a mechanistic breakdown, diagnostic workflows, and self-validating protocols to help you achieve quantitative conversion.

Diagnostic Workflow

TroubleshootingWorkflow A 1-(Naphthalen-2-yl)-3-phenylurea Synthesis B Low Yield (< 50%) A->B Issue C LC-MS / TLC Analysis B->C Diagnose D Symmetric Urea (1,3-Diphenylurea) C->D Peak [M+H] 213 E Unreacted 2-Naphthylamine C->E Peak [M+H] 144 F Biuret Formation C->F High MW Impurity G Rigorous Drying & Argon Atmosphere D->G Corrective Action H Optimize Temp (60°C) & Add DMAP Catalyst E->H Corrective Action I Strict 1:1.05 Stoichiometry F->I Corrective Action

Fig 1. Diagnostic workflow for resolving low yield in 1-(Naphthalen-2-yl)-3-phenylurea synthesis.

Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a massive insoluble white precipitate that isn't my product, and how does it affect my yield? Cause: The precipitate is likely 1,3-diphenylurea, a symmetric urea byproduct. Phenyl isocyanate is highly electrophilic and acutely sensitive to moisture. Even trace water in hygroscopic solvents (like THF or DCM) will hydrolyze the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to yield aniline and carbon dioxide[2]. This newly formed aniline is highly nucleophilic and will immediately attack another equivalent of phenyl isocyanate, generating 1,3-diphenylurea as an insoluble white precipitate[3]. This parasitic pathway consumes your limiting reagent and crashes out of solution, drastically lowering the yield of the target product. Validation: Run LC-MS on the precipitate. A mass of m/z 213 [M+H]⁺ confirms 1,3-diphenylurea. Solution: Use strictly anhydrous solvents (Karl Fischer titration < 50 ppm water). Purge the reaction vessel with Argon and flame-dry all glassware.

Q2: My LC-MS shows unreacted 2-naphthylamine even after 24 hours at room temperature. Why is the coupling so slow? Cause: The extended π-conjugation of the naphthyl ring system delocalizes the nitrogen lone pair, rendering 2-naphthylamine a substantially weaker nucleophile than standard aliphatic amines. At ambient temperature, the activation energy barrier for the nucleophilic attack on the isocyanate carbon is not reliably overcome, leading to stalled reactions. Validation: Spike a stalled reaction aliquot with 10 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, attacking the isocyanate to form a highly reactive, transient intermediate that rapidly transfers to the weak amine[4]. Solution: Elevate the reaction temperature to 60°C in anhydrous THF and add a catalytic amount of DMAP (0.1 eq) to accelerate the conversion without promoting side reactions.

Q3: I pushed the reaction with excess phenyl isocyanate and heat to force completion, but now I have multiple high-molecular-weight impurities. What happened? Cause: You have induced biuret formation. Ureas possess secondary amine protons that, while sterically hindered and weakly nucleophilic, can still attack excess isocyanate under forcing conditions (e.g., prolonged heating with >1.2 equivalents of isocyanate). This over-reaction yields biuret derivatives (e.g., 1-(naphthalen-2-yl)-1,3-diphenylbiuret)[2]. Validation: Check the LC-MS for m/z corresponding to [Product + 119] (the addition of one extra phenyl isocyanate unit). Solution: Strictly control stoichiometry to a maximum of 1.05 equivalents of phenyl isocyanate. If conversion is low, optimize catalysis (DMAP) rather than increasing the electrophile equivalents.

Quantitative Yield Analysis

The following table summarizes the causal relationship between reaction conditions and yield outcomes, demonstrating why specific parameters must be controlled.

Table 1: Optimization of Reaction Parameters and Yield Outcomes

EntrySolvent (H₂O Content)Stoichiometry (Amine:Isocyanate)Catalyst & TempYield (%)Primary Impurity
1DCM (500 ppm H₂O)1 : 1.2None, 25°C32%1,3-Diphenylurea
2Anhydrous THF (<50 ppm)1 : 1.05None, 25°C61%Unreacted Amine
3Anhydrous THF (<50 ppm)1 : 1.5None, 60°C58%Biuret Derivatives
4Anhydrous THF (<50 ppm)1 : 1.05DMAP (10 mol%), 60°C94% None (Trace)

Self-Validating Protocol: 1-(Naphthalen-2-yl)-3-phenylurea Synthesis

This standardized methodology incorporates built-in validation checkpoints to ensure reproducibility and high fidelity.

Phase 1: System Preparation (Moisture Elimination)

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

  • Add 2-naphthylamine (1.0 mmol, 143.2 mg) and a magnetic stir bar to the flask.

  • Seal with a rubber septum and purge with Argon for 5 minutes.

Phase 2: Reagent Addition & Catalysis 4. Inject 10 mL of anhydrous THF (Karl Fischer < 50 ppm) via syringe. Stir until the amine is fully dissolved. 5. Add DMAP (0.1 mmol, 12.2 mg) as a nucleophilic catalyst. 6. Dropwise, add phenyl isocyanate (1.05 mmol, 114 µL) over 5 minutes to prevent localized thermal spikes.

Phase 3: Reaction & Self-Validation 7. Heat the reaction mixture to 60°C using an oil bath for 4 hours. 8. Validation Checkpoint: Withdraw a 10 µL aliquot via a micro-syringe, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the 2-naphthylamine peak (m/z 144[M+H]⁺) integrates to <2% relative to the product peak (m/z 263[M+H]⁺). If >2%, continue heating for 1 hour and re-test.

Phase 4: Workup & Isolation 9. Cool the mixture to room temperature. The target urea will typically precipitate out of the THF solution. 10. Filter the white solid via vacuum filtration and wash with cold diethyl ether (2 x 5 mL) to remove trace unreacted isocyanate, DMAP, and soluble impurities. 11. Dry the solid under high vacuum overnight to afford pure 1-(Naphthalen-2-yl)-3-phenylurea.

References

  • Source: Google Patents (US8618141B2)
  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Curable composition comprising a heat latent base (DMAP Catalysis)
  • Isocyanate (Reactivity and Side Reactions) Source: Wikipedia URL:[Link]

Sources

preventing 1-(Naphthalen-2-yl)-3-phenylurea precipitation in culture media

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 1-(Naphthalen-2-yl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and best practices for preventing precipitation of this compound in cell culture media. Our goal is to ensure the accuracy, reproducibility, and validity of your experimental results.

Understanding the Challenge: The Physicochemical Properties of 1-(Naphthalen-2-yl)-3-phenylurea

1-(Naphthalen-2-yl)-3-phenylurea is a hydrophobic molecule, a characteristic that is fundamental to its biological activity but also the primary cause of its poor solubility in aqueous solutions like cell culture media.[1][2] Publicly available data underscores this challenge.

PropertyValueSource
Molecular Formula C₁₇H₁₄N₂OPubChem[3][4]
Molecular Weight 262.30 g/mol PubChem[3]
Aqueous Solubility <0.3 µg/mL (at pH 7.4)PubChem[3]
Predicted XlogP 3.7PubChem[3][4]

The extremely low aqueous solubility and high XlogP value (a measure of lipophilicity) confirm that this compound will readily precipitate when transferred from an organic solvent stock into your culture medium if proper techniques are not employed.

Troubleshooting Guide: Common Precipitation Scenarios

This section addresses the most common precipitation issues encountered during experiments in a direct question-and-answer format.

Question 1: I just added my DMSO stock of 1-(Naphthalen-2-yl)-3-phenylurea to the culture media, and it immediately turned cloudy or formed visible crystals. What happened?

Answer: You are likely observing a phenomenon known as "solvent shock" or "crashing out."[1]

  • Causality: 1-(Naphthalen-2-yl)-3-phenylurea is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, cell culture medium is a complex aqueous environment. When a concentrated DMSO stock is rapidly diluted into the medium, the solvent polarity changes abruptly. This "shock" causes the localized concentration of the compound to exceed its solubility limit in the new aqueous environment, leading to aggregation and precipitation.[1][5]

Immediate Corrective Actions:
  • Optimize Dilution Technique: Do not add the stock solution directly to the full volume of media. Instead, add the stock solution drop-wise into the vortex of the media while it is being gently stirred or swirled.[1][6] This rapid, even distribution is critical to avoiding localized over-concentration.

  • Use Pre-Warmed Media: The solubility of many compounds is temperature-dependent. Always use cell culture media that has been pre-warmed to your experimental temperature (e.g., 37°C), as adding compounds to cold media can significantly decrease their solubility.[1][5]

  • Reduce the Final Concentration: The most common cause of precipitation is exceeding the compound's solubility limit.[6] Your target concentration may be too high for your specific media conditions. We strongly recommend performing a solubility test to determine the maximum workable concentration (see protocol below).

Question 2: The media looked fine after I added the compound, but after several hours or a day in the incubator, I see a precipitate. What causes this delayed effect?

Answer: Delayed precipitation points to issues with compound stability or changes in the media environment over time.

  • Causality: Several factors can be at play:

    • Media pH Changes: Cellular metabolism naturally acidifies the culture medium over time. A change in pH can alter the charge state and, consequently, the solubility of a pH-sensitive compound.[1][6]

    • Compound Instability: The compound may not be stable over long incubation periods at 37°C, degrading into less soluble byproducts.[1]

    • Interactions with Media Components: The compound could be interacting with salts or other components in the media, leading to the formation of insoluble complexes over time.[7][8][9]

    • Evaporation: Improperly sealed culture vessels can lead to evaporation, increasing the concentration of all components, including the compound, potentially pushing it past its solubility limit.[7][8]

Solutions for Delayed Precipitation:
  • Monitor and Control pH: For dense or highly metabolic cultures, monitor the media's pH. If it changes significantly, consider more frequent media changes or using a medium with a more robust buffering system.[2]

  • Prepare Fresh Media: For long-term experiments, prepare fresh compound-media mixtures more frequently rather than creating a large batch at the beginning.

  • Assess Serum Interactions: Serum proteins, like albumin, can bind to and help solubilize hydrophobic compounds.[6][5] If you are using serum-free or low-serum media, this supportive effect is absent. Conversely, in some rare cases, interactions with serum proteins could lead to precipitation.[2] You may need to empirically test different serum concentrations.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing and solving precipitation issues.

G cluster_start cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (Hours/Days) cluster_solution start Precipitation Observed? immediate_cause Likely Cause: 'Solvent Shock' or Exceeding Maximum Solubility start->immediate_cause Yes, Immediately delayed_cause Likely Cause: Instability, pH Shift, or Media Interaction start->delayed_cause Yes, After Incubation action1 Action: Optimize Dilution (Dropwise addition to vortexing, pre-warmed media) immediate_cause->action1 action2 Action: Determine Max Soluble Concentration (Perform serial dilution test) action1->action2 action3 Action: Reduce Stock Concentration (e.g., from 10mM to 1mM) action2->action3 solution Solution Stable action3->solution action4 Action: Assess Compound Stability (Prepare fresh media for long experiments) delayed_cause->action4 action5 Action: Monitor Media pH (Change media more frequently) action4->action5 action6 Action: Evaluate Serum Effects (Test different serum concentrations) action5->action6 action6->solution

Caption: A troubleshooting workflow for precipitation issues.

Best Practices & Experimental Protocols

Proactive measures are the most effective way to prevent precipitation. Adhering to the following protocols will minimize solubility issues.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol ensures your compound is fully dissolved and ready for dilution.

  • Calculation: Determine the mass of 1-(Naphthalen-2-yl)-3-phenylurea (MW: 262.30 g/mol ) required. For 1 mL of a 10 mM stock, you will need 2.623 mg.

  • Weighing: Accurately weigh the compound in a sterile microcentrifuge tube. For small quantities, it is often best to dissolve the entire contents of the vendor's vial to avoid weighing errors.[10]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 2.623 mg) to the tube.[11]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.[12] If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[12] Gentle warming in a 37°C water bath can also aid dissolution, but use caution as heat can degrade some compounds.[5][12]

  • Visual Inspection: Ensure the solution is completely clear and free of any visible particles before proceeding.[11]

  • Storage & Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[5][12] Store at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration

This validation step is crucial for establishing a reliable working concentration in your specific complete cell culture medium.

  • Media Preparation: Pre-warm your complete cell culture medium (including serum and any other supplements) to 37°C.[1][5]

  • Serial Dilution Setup: Label a series of sterile microcentrifuge tubes. Add 500 µL of the pre-warmed medium to tubes #2 through #8.

  • Highest Concentration: In tube #1, add 990 µL of pre-warmed media. Add 10 µL of your 10 mM stock solution to achieve a 100 µM concentration. Add the stock dropwise while gently vortexing the tube.[1][6] This creates a final DMSO concentration of 1%.

  • Perform Dilutions: Transfer 500 µL from tube #1 to tube #2. Vortex gently. This creates a 50 µM solution. Continue this 2-fold serial dilution down the line of tubes to generate a range of concentrations (100, 50, 25, 12.5, 6.25, 3.13, 1.56 µM).

  • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24-48 hours).

  • Visual Inspection: After incubation, carefully inspect each tube against a dark background. Note the highest concentration that remains completely clear and free of any cloudiness, crystals, or film.[1] This is your maximum soluble concentration under these specific conditions. It is best practice to use a working concentration at or below this level.

Visualizing Solvent Shock and Mitigation

G cluster_stock Stock Solution cluster_media Aqueous Culture Media cluster_bad Poor Technique cluster_good Best Practice Stock Compound in 100% DMSO Bad_Action Direct, Rapid Addition Good_Action Stepwise Dilution & Slow, Dropwise Addition with Agitation Media Media Shock Solvent Shock: Localized High Concentration Bad_Action->Shock Precipitate Precipitation (Inaccurate Results) Shock->Precipitate Dispersed Rapid Dispersion Good_Action->Dispersed Soluble Compound Solubilized (Accurate Results) Dispersed->Soluble

Sources

reducing off-target toxicity of 1-(Naphthalen-2-yl)-3-phenylurea in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal . This technical support center is designed for researchers, medicinal chemists, and drug development professionals actively troubleshooting in vitro assays involving 1-(Naphthalen-2-yl)-3-phenylurea and related diaryl urea derivatives.

Diaryl ureas are a highly privileged structural motif in medicinal chemistry, frequently utilized in the design of soluble epoxide hydrolase (sEH) inhibitors and kinase inhibitors[1]. However, the physicochemical properties of the naphthyl-phenyl urea scaffold often lead to complex off-target toxicities and assay artifacts. This guide provides mechanistic explanations, self-validating protocols, and actionable solutions to isolate your compound's true biological activity from background noise.

Part 1: Diagnostic Workflow

Before diving into specific troubleshooting FAQs, use the following diagnostic workflow to determine the root cause of the observed in vitro toxicity.

ToxicityWorkflow Start Observe In Vitro Toxicity (1-(Naphthalen-2-yl)-3-phenylurea) CheckSol Check Solubility & Aggregation (DLS Assay) Start->CheckSol AggYes Aggregates Present (False Toxicity) CheckSol->AggYes >100nm particles AggNo True Soluble Toxicity CheckSol->AggNo Monomeric Formulate Optimize Formulation (e.g., HP-β-CD or Tween-80) AggYes->Formulate MitoTest Mitochondrial Stress Test (Seahorse XF / JC-1) AggNo->MitoTest Assess OCR & ΔΨm KinaseTest Kinome Profiling (Type II Binding Check) AggNo->KinaseTest Assess Promiscuity

Workflow for diagnosing off-target toxicity of 1-(Naphthalen-2-yl)-3-phenylurea.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing high background cytotoxicity in non-target cell lines (e.g., HepG2 or H9c2) when treating with 1-(Naphthalen-2-yl)-3-phenylurea?

The Mechanism: Your compound is likely inducing mitochondrial toxicity . Diaryl ureas are highly lipophilic and can act as atypical protonophores or direct inhibitors of the electron transport chain (ETC)[2]. This behavior uncouples mitochondrial oxidative phosphorylation, leading to a rapid collapse of the mitochondrial membrane potential (ΔΨm) and subsequent ATP depletion[3]. This is a well-documented off-target effect of other diaryl urea-containing clinical drugs, such as sorafenib, which exhibits significant mitochondrial toxicity in cardiomyocytes and hepatocytes[4].

The Solution: You must quantify the compound's effect on cellular respiration to separate on-target efficacy from metabolic poisoning.

Protocol: Self-Validating Seahorse XF Cell Mito Stress Test Causality: By measuring the Oxygen Consumption Rate (OCR) before and after the addition of ETC inhibitors, you can pinpoint exactly where the urea derivative is disrupting mitochondrial bioenergetics.

  • Cell Seeding: Seed your background cell line (e.g., HepG2) at 10,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Pre-treatment: Treat cells with 1-(Naphthalen-2-yl)-3-phenylurea (titration from 0.1 μM to 50 μM) for 2 hours.

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) to establish baseline OCR, and a positive control for uncoupling (FCCP, 1 μM) to validate the assay's dynamic range.

  • Assay Preparation: Wash cells and replace the media with unbuffered XF assay medium (pH 7.4). Incubate in a non-CO2 incubator for 45 minutes.

  • Execution: Run the Mito Stress Test on the XF Analyzer. Sequentially inject Oligomycin (1 μM to block ATP synthase), FCCP (1 μM to maximize respiration), and Rotenone/Antimycin A (0.5 μM to shut down the ETC).

  • Analysis: If your compound is an uncoupler, you will observe an artificial spike in basal OCR prior to FCCP injection, followed by a severe drop in maximal respiratory capacity.

Q2: My biochemical assays show that 1-(Naphthalen-2-yl)-3-phenylurea inhibits kinases completely unrelated to my primary target. Is this a structural artifact?

The Mechanism: Yes, this is known as kinase promiscuity . The diaryl urea motif is a "privileged scaffold" in medicinal chemistry, heavily utilized to design Type II kinase inhibitors[1]. The urea nitrogens act as critical hydrogen bond donors that interact with conserved glutamate and aspartate residues in the allosteric pocket adjacent to the ATP-binding site (the DFG-out conformation)[1]. Consequently, your compound may promiscuously inhibit off-target kinases such as VEGFR, PDGFR, or FLT-3, leading to unintended cell death[4].

The Solution: Perform broad kinome profiling (e.g., KINOMEscan) to map the off-target landscape. To validate whether the toxicity is driven by this specific urea-hinge interaction, synthesize a control analog where the urea nitrogens are methylated. Methylation abolishes the hydrogen-bond donor capacity; if toxicity disappears in the methylated analog, the off-target mechanism is confirmed as Type II kinase promiscuity.

Q3: The IC50 shifts drastically between biochemical and cell-based assays, and I see inconsistent replicates. Could this be an assay artifact?

The Mechanism: The bulky, hydrophobic naphthyl and phenyl rings confer a high partition coefficient (LogP) to the molecule. In aqueous in vitro assay buffers, this leads to the formation of colloidal aggregates [5]. These aggregates sequester proteins non-specifically, leading to false-positive target inhibition or non-specific membrane disruption that mimics toxicity[5].

The Solution: Formulate the compound properly and verify its monomeric state using Dynamic Light Scattering (DLS).

Protocol: Self-Validating DLS Aggregation Assay Causality: DLS measures the hydrodynamic radius of particles in solution. If the compound forms colloids >100 nm, any observed "toxicity" is likely a physical artifact rather than a biological mechanism.

  • Stock Preparation: Prepare a 10 mM stock of 1-(Naphthalen-2-yl)-3-phenylurea in 100% DMSO.

  • Buffer Dilution: Dilute the compound into your exact cell culture media (e.g., DMEM + 10% FBS) to final concentrations of 10 μM, 50 μM, and 100 μM. Ensure a constant 1% DMSO concentration across all samples.

    • Self-Validation Control: Include a blank (media + 1% DMSO) to establish the baseline scattering of serum proteins.

  • Equilibration: Incubate samples at 37°C for 30 minutes to mimic assay conditions.

  • Measurement: Transfer 100 μL of each sample to a UV-transparent cuvette. Measure particle size distribution using a DLS instrument.

  • Mitigation: If polydisperse peaks >100 nm are detected, reformulate the compound using 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) or 0.01% Tween-80 to break up the colloids before applying them to cells.

Part 3: Mechanistic Divergence Pathway

The following diagram illustrates how the structural properties of 1-(Naphthalen-2-yl)-3-phenylurea diverge into either therapeutic efficacy or specific off-target toxicities.

MechPathway DU 1-(Naphthalen-2-yl)-3-phenylurea Target Primary Target (e.g., sEH / Specific Kinase) DU->Target High Affinity OffKinase Off-Target Kinases (VEGFR, PDGFR, FLT-3) DU->OffKinase DFG-out Binding Mito Mitochondrial Uncoupling (Loss of ΔΨm) DU->Mito Protonophore Activity Efficacy Therapeutic Efficacy Target->Efficacy Tox Cell Death / Cytotoxicity OffKinase->Tox Mito->Tox

Mechanistic divergence of 1-(Naphthalen-2-yl)-3-phenylurea targeting vs. off-target toxicity.

Part 4: Quantitative Data Summary

Use the following table to benchmark your experimental results against known thresholds for diaryl urea off-target effects.

Off-Target MechanismDiagnostic MetricThreshold for Toxicity ConcernMitigation Strategy
Mitochondrial Uncoupling Oxygen Consumption Rate (OCR)>20% reduction in maximal OCR vs. vehicle controlModify the urea linkage; explore bioisosteres (e.g., squaramides) to reduce lipophilicity.
Kinase Promiscuity Kinase binding affinity ( Kd​ ) Kd​ < 1 μM for off-target kinases (e.g., VEGFR, PDGFR)Methylate urea nitrogens to block H-bonding; increase steric bulk on the naphthyl ring.
Colloidal Aggregation Hydrodynamic Radius (DLS)>100 nm particles detected in aqueous assay bufferFormulate with 10% HP-β-CD or 0.01% Tween-80; verify solubility limits before cellular assays.

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 1-(Naphthalen-2-yl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

From the Application Scientist’s Desk: Welcome to the Advanced Chromatography Support Center. As drug development professionals, we frequently encounter complex peak shape distortions when analyzing highly hydrophobic, hydrogen-bonding molecules. 1-(Naphthalen-2-yl)-3-phenylurea is a classic example of a problematic analyte. Its bulky aromatic rings (naphthyl and phenyl) drive intense hydrophobic retention, while its central urea motif (-NH-CO-NH-) acts as a potent hydrogen bond donor and acceptor. This dual nature often leads to severe peak tailing on standard reversed-phase columns.

This guide provides a self-validating, mechanistic approach to diagnosing and resolving these chromatographic distortions.

Section 1: Mechanistic Root Causes (The "Why")

Q1: Why does my diarylurea compound tail so aggressively on a standard C18 column? A1: Peak tailing for urea derivatives is rarely a single-variable problem; it stems from competing retention mechanisms. While the naphthalen-2-yl and phenyl groups partition cleanly into the C18 alkyl chains, the central urea nitrogens engage in secondary interactions with residual silanols (Si-OH) on the silica support[1][2]. Because silanols are weakly acidic (pKa ~3.5–4.5), they ionize to Si-O⁻ at neutral pH, creating strong ion-dipole and hydrogen-bonding interactions with the urea -NH- groups[3][4]. This dual-retention pathway causes a fraction of the analyte molecules to lag behind the main band, producing a pronounced tail.

Mechanism Urea 1-(Naphthalen-2-yl)-3-phenylurea (Diarylurea Motif) Silanol Residual Silanols (Si-O⁻) on Silica Surface Urea->Silanol Secondary Interaction (H-Bonding / Ion-Dipole) CAUSES TAILING Hydrophobic C18 Alkyl Chain (Hydrophobic Phase) Urea->Hydrophobic Primary Interaction (Hydrophobic Partitioning) IDEAL PEAK

Fig 1: Competing retention mechanisms for diarylureas on silica-based stationary phases.

Q2: I prepared my sample in 100% Acetonitrile to ensure solubility, but the tailing got worse. Why? A2: You are experiencing an injection solvent mismatch, which causes physical peak distortion rather than chemical tailing. 1-(Naphthalen-2-yl)-3-phenylurea is highly hydrophobic, making strong solvents tempting. However, injecting a solvent stronger than the mobile phase causes the analyte to travel rapidly through the column head before partitioning into the stationary phase[5]. This leads to peak broadening, fronting, or splitting[6]. Always match your injection solvent to the mobile phase starting conditions, or inject very small volumes (< 5 µL).

Section 2: Quantitative Troubleshooting Matrix

Before altering your method, use this matrix to correlate your specific visual symptoms with the appropriate corrective action.

Root CauseDiagnostic IndicatorCorrective ActionExpected Tailing Factor (Tf) Improvement
Silanol Interactions Tailing increases at mobile phase pH > 4.0Add 0.1% TFA or 25 mM TEATf 2.5 → < 1.3
Injection Solvent Mismatch Fronting/tailing with large injection volumes (>10 µL)Match sample solvent to mobile phaseTf 1.8 → < 1.2
Column Overload Tailing worsens with higher sample concentrationDilute sample to < 0.1 mg/mLTf 2.0 → < 1.1
Frit Contamination System pressure increased; all peaks tailReplace frit or backflush columnTf 3.0 → < 1.2

Section 3: Self-Validating Resolution Protocol

This step-by-step methodology is designed to isolate variables. By running controls at each step, the system validates whether the root cause is physical (hardware/flow) or chemical (analyte-stationary phase interactions).

Workflow Start Analyze Peak Tailing (Tf > 1.5) Inject Toluene Control Physical Physical Void / Frit Blockage Replace Frit or Column Start->Physical Toluene Tails Chemical Chemical Secondary Interactions (Urea H-Bonding) Start->Chemical Toluene Symmetrical Solvent Check Sample Solvent Match to Mobile Phase Chemical->Solvent pH Adjust Mobile Phase pH Use 0.1% TFA (pH < 3.0) Solvent->pH Tailing Persists Success Symmetrical Peak Achieved (Tf < 1.2) Solvent->Success Resolved TEA Add Silanol Masking Agent 25 mM Triethylamine pH->TEA Tailing Persists pH->Success Resolved Column Change Stationary Phase Polar-Embedded C18 TEA->Column Tailing Persists TEA->Success Resolved Column->Success

Fig 2: Self-validating troubleshooting workflow for resolving diarylurea peak tailing.

Step 1: System Suitability & Physical Void Check
  • Objective: Differentiate between chemical secondary interactions and physical column degradation.

  • Methodology:

    • Prepare a 10 µg/mL solution of Toluene (a neutral, purely hydrophobic probe) in the mobile phase.

    • Inject 5 µL under your standard isocratic conditions.

    • Calculate the USP Tailing Factor (Tf).

  • Causality & Validation: Toluene does not hydrogen bond. If the Toluene peak tails (Tf > 1.3), the issue is physical—likely a blocked inlet frit, extra-column dead volume, or a collapsed silica bed[1][6]. If Toluene is perfectly symmetrical but your diarylurea tails, the issue is confirmed as chemical silanol interactions[3].

Step 2: Mobile Phase pH Suppression
  • Objective: Neutralize the charge of residual silanols.

  • Methodology:

    • Modify your aqueous mobile phase by adding 0.1% Trifluoroacetic acid (TFA) or Formic Acid to drop the pH below 3.0.

    • Equilibrate the column with 10-15 column volumes.

    • Inject the 1-(Naphthalen-2-yl)-3-phenylurea sample.

  • Causality & Validation: Lowering the pH protonates the ionized silanols (Si-O⁻ → Si-OH), significantly reducing their capacity to act as hydrogen bond acceptors for the urea group[4][7]. If tailing improves but persists, proceed to Step 3.

Step 3: Competitive Silanol Masking
  • Objective: Block inaccessible or highly active silanols using a competitive amine.

  • Methodology:

    • Add 25 mM Triethylamine (TEA) to the aqueous mobile phase.

    • Adjust the pH back to your target range.

    • Re-inject the sample.

  • Causality & Validation: TEA is a strong, small base that aggressively binds to active silanol sites. By saturating these sites, TEA competitively blocks the bulky diarylurea from interacting with the silica surface, forcing it to rely solely on ideal hydrophobic partitioning[6][8].

Step 4: Stationary Phase Substitution
  • Objective: Eliminate silanol exposure entirely.

  • Methodology:

    • Replace the standard C18 column with a Base-Deactivated or Polar-Embedded C18 column (e.g., C18-Amide).

    • Run the separation using standard mobile phase conditions (without TEA).

  • Causality & Validation: Polar-embedded phases incorporate an amide group within the alkyl chain. This embedded group forms internal hydrogen bonds with adjacent residual silanols, effectively creating a "shield" that prevents the urea analyte from reaching the active silica surface[2][7]. This is the most robust long-term solution for diarylureas.

Section 4: Advanced FAQs

Q3: Can metal contamination cause tailing for this specific molecule? A3: Yes. The lone pairs on the urea oxygen and nitrogens can act as chelating agents. If your column or HPLC system has accumulated metal ions (e.g., Fe³⁺ or Ni²⁺ from stainless steel tubing or low-purity silica), the diarylurea will bind to these sites, causing severe tailing[2][8]. Flushing the system with a chelating agent like EDTA or using PEEK tubing can diagnose and resolve this.

Q4: My backpressure is rising alongside the peak tailing. What does this indicate? A4: This combination strongly suggests on-column precipitation or matrix accumulation at the inlet frit. Because 1-(Naphthalen-2-yl)-3-phenylurea is poorly soluble in highly aqueous environments, it may precipitate if the mobile phase organic content is too low. This creates a physical blockage (raising pressure) and distorts the flow path (causing tailing)[3][6]. Use a guard column to protect the analytical column and increase the organic modifier ratio to ensure complete solubility.

References

  • [Troubleshooting Peak Shape Problems in HPLC] - Waters Corporation - 2.[Peak Tailing in HPLC] - Element Lab Solutions -
  • [Tips and Tricks of HPLC System Troubleshooting] - Agilent - 4.[What are common causes of peak tailing when running a reverse-phase LC column?] - Waters Knowledge Base - 5.[Reasons for Peak Tailing of HPLC Column] - Hawach -
  • [The Theory of HPLC Column Chemistry] - Aqua Energy Expo - 7.[Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology] - MicroSolv -
  • [HPLC Troubleshooting Guide] - Sigma-Aldrich -

Sources

Technical Support Center: Overcoming 1-(Naphthalen-2-yl)-3-phenylurea MS Ionization Challenges

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to quantify 1-(Naphthalen-2-yl)-3-phenylurea (CAS 6299-42-9) [1] and related diarylureas.

The diarylurea scaffold presents unique mass spectrometry challenges. The neutral urea linkage lacks strongly basic or acidic sites, leading to poor ionization efficiency in standard Electrospray Ionization (ESI). Furthermore, the molecule is highly susceptible to in-source fragmentation and alkali metal adduct formation[2, 3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these specific bottlenecks.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why am I seeing weak or missing [M+H]+ peaks (m/z 263.1) but intense peaks at m/z 144.1 and m/z 94.1? A1: You are observing severe in-source fragmentation. The C–N bonds of the urea linkage are thermally and collisionally labile. During the desolvation process in ESI, excess internal energy causes the neutral loss of either phenyl isocyanate (119 Da) or naphthyl isocyanate (169 Da). This leaves behind protonated naphthalen-2-amine (m/z 144.1) or aniline (m/z 94.1) [2].

  • Causality: High declustering potentials (DP), high cone voltages, or excessive capillary temperatures impart too much kinetic energy to the ions before they enter the high-vacuum region, physically cleaving the urea bond.

  • Solution: Lower your DP/cone voltage and reduce the source temperature. If sensitivity drops below your required Limit of Quantitation (LOQ), consider host-guest complexation (see Protocol 2) to sterically stabilize the molecule [4].

Q2: My ESI spectra are dominated by [M+Na]+ (m/z 285.1) and [M+K]+ (m/z 301.1) adducts. How do I force protonation? A2: Diarylureas have high dipole moments but low gas-phase basicity. In ESI—which desolvates pre-existing solution-phase ions—trace ambient sodium or potassium outcompetes protons for binding to the urea carbonyl oxygen.

  • Causality: ESI is a concentration-sensitive, solution-phase mechanism. Non-volatile alkali metals concentrate in the shrinking droplets, forcing adduct formation and splitting your ion current [3].

  • Solution: Switch to Atmospheric Pressure Chemical Ionization (APCI). APCI ionizes molecules in the gas phase via a corona discharge. Because sodium salts are non-volatile, they do not enter the gas phase efficiently, completely eliminating [M+Na]+ adducts and yielding pure[M+H]+ signals [3].

Q3: Why is my signal severely suppressed when analyzing 1-(Naphthalen-2-yl)-3-phenylurea in plasma or environmental matrices? A3: Matrix effects in ESI occur when co-eluting endogenous compounds (like phospholipids) monopolize the surface charge of the electrospray droplets, preventing your target analyte from ionizing.

  • Causality: The limited surface area of ESI droplets creates a highly competitive ionization environment [5].

  • Solution: APCI is significantly less susceptible to matrix suppression because the gas-phase plasma generated by the corona discharge is vast and less easily depleted by co-eluting matrix components [5].

Part 2: Mechanistic Visualizations

G Parent 1-(Naphthalen-2-yl)-3-phenylurea [M+H]+ m/z 263.1 PathA Cleavage at N-Phenyl bond Parent->PathA Excess Internal Energy PathB Cleavage at N-Naphthyl bond Parent->PathB Excess Internal Energy FragA1 Naphthalen-2-amine [M+H]+ m/z 144.1 PathA->FragA1 FragA2 Phenyl isocyanate Neutral Loss (119 Da) PathA->FragA2 FragB1 Aniline [M+H]+ m/z 94.1 PathB->FragB1 FragB2 Naphthyl isocyanate Neutral Loss (169 Da) PathB->FragB2

Caption: In-source fragmentation pathways of 1-(Naphthalen-2-yl)-3-phenylurea yielding amine fragments.

DecisionTree Start Start: Low[M+H]+ Signal CheckFrag Are m/z 144 or 94 dominant? Start->CheckFrag YesFrag Yes: In-Source Fragmentation CheckFrag->YesFrag Yes NoFrag No: Poor Ionization / Adducts CheckFrag->NoFrag No FixFrag Lower Declustering Potential Decrease Capillary Temp YesFrag->FixFrag CheckAdduct Are[M+Na]+ or [M+K]+ dominant? NoFrag->CheckAdduct YesAdduct Yes: Alkali Metal Adducts CheckAdduct->YesAdduct Yes NoAdduct No: Matrix Suppression CheckAdduct->NoAdduct No FixAdduct Switch to APCI or add NH4 Formate YesAdduct->FixAdduct FixMatrix Optimize SPE Cleanup or use Isotope Dilution NoAdduct->FixMatrix

Caption: Decision tree for troubleshooting diarylurea LC-MS ionization and matrix suppression challenges.

Part 3: Quantitative Data & Parameter Comparison

When optimizing your method, understanding the mechanistic differences between ESI and APCI for diarylureas is critical. Use the following table to guide your source selection.

Parameter / MetricElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Mechanistic Rationale
Primary Ion Species [M+Na]+,[M+K]+, [M+H]+[M+H]+ APCI gas-phase proton transfer avoids non-volatile alkali metals [3].
In-Source Fragmentation High (m/z 144.1, 94.1)Low to Moderate ESI desolvation imparts higher internal energy to the labile urea C-N bond [2].
Matrix Suppression SevereMinimal APCI corona discharge provides a vast plasma, reducing charge competition [5].
Optimal Mobile Phase 0.1% Formic Acid + 5mM NH4+0.1% Formic Acid NH4+ in ESI forces [M+NH4]+, avoiding Na+; APCI only needs a proton source [3].

Part 4: Experimental Protocols

Protocol 1: APCI Optimization Workflow for Diarylureas

Transitioning to APCI is the most robust solution for quantifying neutral diarylureas.

  • Mobile Phase Preparation: Prepare a mobile phase of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid provides the necessary protons for the APCI corona discharge plasma to form hydronium ions ( H3​O+ ), which subsequently transfer protons to the diarylurea in the gas phase.

  • Source Parameter Tuning: Set the APCI vaporizer temperature to 350°C and the corona discharge current to 5 µA.

    • Causality: Diarylureas require sufficient heat for volatilization, but exceeding 400°C can induce thermal degradation before ionization occurs.

  • Compound Infusion & Self-Validation: Infuse 1-(Naphthalen-2-yl)-3-phenylurea at 10 µg/mL. Monitor the MRM transition of m/z 263.1 144.1.

    • Validation Check: If the ratio of the intact precursor (m/z 263.1) to the in-source fragment (m/z 144.1) in Q1 is less than 5:1, lower the declustering potential (or cone voltage) by 10V increments until the precursor is stabilized.

Protocol 2: ESI Host-Guest Complexation (If APCI is Unavailable)

If your system is restricted to ESI, complexing the urea derivative with β -cyclodextrin protects the urea bond from fragmentation and enhances the [M+H]+ signal [4].

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of β -cyclodextrin in LC-MS grade water.

    • Causality: β -cyclodextrin possesses a hydrophobic cavity that encapsulates the aromatic rings of the diarylurea, sterically shielding the labile urea bond from collisional activation and preventing neutral loss of the isocyanate [4].

  • Sample Complexation: Mix the diarylurea sample with the β -cyclodextrin stock in a 1:10 molar ratio, diluted in 0.1% formic acid (50:50 Water:Acetonitrile). Incubate at room temperature for 15 minutes to allow thermodynamic equilibrium of the host-guest complex.

  • MS Infusion & Self-Validation: Infuse the complex into the ESI source.

    • Validation Check: Scan for the singly protonated host-guest complex. The presence of this high-mass complex confirms successful encapsulation, which will empirically correlate with a >80% reduction in m/z 144.1 fragmentation peaks compared to the uncomplexed baseline.

References

  • 1-(Naphthalen-2-yl)-3-phenylurea | C17H14N2O | CID - PubChem - NIH. National Institutes of Health.[Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed - NIH.[Link]

  • Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. Analytical Chemistry - ACS Publications.[Link]

  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry - ACS Publications.[Link]

  • Online solid phase extraction liquid chromatography tandem mass spectrometry (SPE-LC-MS/MS) method for the determination of sucralose in reclaimed and drinking waters. PMC - NIH.[Link]

Technical Support Center: Minimizing Batch-to-Batch Variation in 1-(Naphthalen-2-yl)-3-phenylurea Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for diaryl urea synthesis. The synthesis of 1-(Naphthalen-2-yl)-3-phenylurea via the nucleophilic addition of 2-naphthylamine to phenyl isocyanate is a fundamental yet highly sensitive process. Because this reaction relies on highly reactive electrophiles and is prone to competing side reactions, researchers frequently encounter batch-to-batch inconsistencies in yield, purity, and crystal habit[1].

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic textbook theory to focus on the causality of process deviations and provides a self-validating workflow to ensure absolute reproducibility.

System Overview & Deviation Pathway

To control the synthesis, you must first map the vulnerabilities of your reaction microenvironment. The diagram below illustrates the optimal synthetic pathway alongside the primary failure mode: moisture-induced symmetric urea formation.

UreaSynthesis Amine 2-Naphthylamine (Purified) Reaction Nucleophilic Addition (Anhydrous THF, 0°C) Amine->Reaction Isocyanate Phenyl Isocyanate (Moisture-Free) Isocyanate->Reaction Water Trace Moisture (H2O Contamination) Isocyanate->Water Exposure Target 1-(Naphthalen-2-yl)-3-phenylurea (Target Diaryl Urea) Reaction->Target Optimal Pathway Carbamic Unstable Carbamic Acid (Intermediate) Water->Carbamic Aniline Aniline + CO2↑ (Decomposition) Carbamic->Aniline SideProduct 1,3-Diphenylurea (Symmetric Impurity) Aniline->SideProduct + Phenyl Isoc.

Reaction pathway of 1-(Naphthalen-2-yl)-3-phenylurea highlighting moisture-induced side reactions.

Troubleshooting Guides & FAQs

Q1: Why do I consistently detect 1,3-diphenylurea as a major impurity in my final product? Causality & Mechanism: The formation of symmetric ureas (like 1,3-diphenylurea) is the direct result of moisture contamination. Phenyl isocyanate is highly electrophilic and notoriously moisture-sensitive. Even trace amounts of water will react with the isocyanate group to form an unstable carbamic acid[2]. This intermediate rapidly decarboxylates (releasing CO 2​ gas) to yield aniline[2]. The newly formed aniline, being a stronger nucleophile than water, immediately attacks another equivalent of phenyl isocyanate, generating 1,3-diphenylurea[2]. This side reaction not only alters your stoichiometry but also creates an impurity that is exceptionally difficult to separate from the target diaryl urea due to nearly identical solubility profiles[3]. Resolution: Switch to strictly anhydrous solvents (e.g., THF or DCM dried over activated molecular sieves) and maintain a continuous argon or nitrogen purge. Validate solvent dryness using Karl Fischer titration (< 50 ppm H 2​ O) prior to isocyanate introduction.

Q2: My batch yields are inconsistent, and the physical appearance of the powder varies from batch to batch. How can I minimize this variation? Causality & Mechanism: Batch-to-batch variation in solid-state properties typically arises during the crystallization phase rather than the chemical synthesis itself[1]. If the product is precipitated by rapid antisolvent addition or uncontrolled crash-cooling, the system experiences localized zones of high supersaturation. This leads to rapid, uncontrolled bulk nucleation, resulting in fine, amorphous powders with high solvent entrapment and variable yields. Conversely, slower cooling favors crystal growth over nucleation, yielding larger, purer crystals[4]. Resolution: Implement a controlled, seeded crystallization protocol. By introducing seed crystals at a defined supersaturation point, you bypass the stochastic nature of primary nucleation, forcing the system to grow on the existing crystal lattice. This guarantees consistent particle size distribution and polymorphic form across batches[5].

Q3: The reaction mixture darkens significantly during synthesis, and the final urea has a brown discoloration instead of being off-white. What is happening? Causality & Mechanism: 2-Naphthylamine is highly susceptible to auto-oxidation when exposed to air and light. The oxidation process generates highly conjugated, colored quinoid structures. If the starting amine is not highly pure, these chromophores are carried through the synthesis and become physically trapped in the crystal lattice of the final 1-(Naphthalen-2-yl)-3-phenylurea. Resolution: Always assess the visual quality of 2-naphthylamine before use. It should be white to off-white. If it is pink or brown, it must be recrystallized or sublimed prior to the reaction. Furthermore, sparging the reaction solvent with inert gas for 15 minutes prior to amine dissolution will displace dissolved oxygen, preventing in situ oxidation.

Self-Validating Standard Operating Procedure (SOP)

To eliminate batch-to-batch variation, execute the following protocol. Each phase contains a Self-Validation Check —a built-in physical or chemical indicator that confirms the process is proceeding correctly before you invest further time.

Phase 1: Reagent Preparation & System Purging
  • Amine Dissolution: Dissolve 1.0 eq (e.g., 10 mmol) of freshly purified 2-naphthylamine in 20 mL of anhydrous THF within a flame-dried, multi-neck round-bottom flask under an argon atmosphere.

    • Self-Validation Check: Inspect the solution against a white background. It must be completely clear and colorless. A pink/brown hue indicates amine oxidation; if observed, abort the process and re-purify the starting material.

  • Temperature Equilibration: Cool the reaction vessel to 0 °C using an ice-water bath to control the initial exothermic addition.

Phase 2: Isocyanate Addition & Reaction
  • Electrophile Introduction: Dilute 1.05 eq (10.5 mmol) of phenyl isocyanate in 5 mL of anhydrous THF. Add this solution dropwise to the amine mixture over 30 minutes using a syringe pump.

    • Self-Validation Check: Monitor the liquid surface closely during the first 5 minutes of addition. The absence of effervescence (bubbling) validates that the system is moisture-free. If bubbling is observed, water is present (forming unstable carbamic acids that release CO 2​ [2]), and symmetric urea formation is actively occurring.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours.

    • Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The complete disappearance of the 2-naphthylamine spot (visualized via UV at 254 nm) confirms reaction completion.

Phase 3: Controlled Crystallization & Isolation
  • Solvent Exchange: Concentrate the THF solution under reduced pressure to one-third of its original volume.

  • Antisolvent Addition: Heat the concentrated mixture to 60 °C. Slowly add hot heptane (antisolvent) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Seeding & Cooling: Add 1% w/w of pure 1-(naphthalen-2-yl)-3-phenylurea seed crystals. Cool the mixture at a linear, controlled rate of 0.5 °C/min down to 5 °C.

    • Self-Validation Check: The formation of uniform, distinct needle-like crystals (rather than a sludgy precipitate) indicates successful controlled heterogeneous crystallization[4].

  • Filtration: Filter the crystals under vacuum, wash with cold heptane, and dry in a vacuum oven at 50 °C for 12 hours.

Quantitative Data Summary: Process Parameters vs. Quality Attributes

The following table summarizes the Critical Process Parameters (CPPs) and their direct impact on the Critical Quality Attributes (CQAs) of the final synthesized batch.

Critical Process Parameter (CPP)Target RangeImpacted Critical Quality Attribute (CQA)Mechanistic Consequence of Deviation
Solvent Moisture Content < 50 ppmProduct Purity / Yield>50 ppm triggers carbamic acid formation, leading to 1,3-diphenylurea contamination[2].
Isocyanate Addition Rate 0.05 eq/minByproduct ProfileRapid addition causes localized exothermic spikes, promoting oligomerization or side reactions.
Crystallization Cooling Rate 0.5 °C/minParticle Size DistributionCrash cooling (>5 °C/min) causes bulk nucleation, trapping impurities and varying crystal habit[4].
Reaction Temperature 0 °C to 25 °CReaction Kinetics / Purity>30 °C increases the rate of amine oxidation and potential isocyanate dimerization.

Sources

Validation & Comparative

1-(Naphthalen-2-yl)-3-phenylurea vs. Standard Diarylurea Derivatives: A Comprehensive Mechanistic and Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Diarylurea Privileged Scaffold

In modern medicinal chemistry, the diarylurea motif is a cornerstone pharmacophore, serving as the critical anchor in numerous FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib) and potent soluble epoxide hydrolase (sEH) inhibitors[1]. The urea functionality provides exceptional hydrogen-bonding capabilities, while the flanking aryl groups dictate target selectivity and pharmacokinetic profiles[2].

This guide objectively compares 1-(Naphthalen-2-yl)-3-phenylurea (a structurally rigid, highly lipophilic derivative) against Standard Diarylurea Derivatives (SDUs) featuring substituted phenyl rings. By analyzing their distinct physicochemical properties, binding kinetics, and in vitro assay behaviors, we provide a definitive framework for selecting the appropriate scaffold for your drug discovery pipeline.

Mechanistic Divergence & Causality

To understand the performance differences between these scaffolds, we must examine the causality behind their molecular interactions.

The Urea Linker: The Universal Anchor

In both 1-(Naphthalen-2-yl)-3-phenylurea and SDUs, the electrophilic carbonyl and resonance-active nitrogen atoms of the urea group act as a bidentate hydrogen-bond donor/acceptor[1].

  • In Kinases (e.g., p38α, B-RAF): The urea motif stabilizes the inactive "DFG-out" conformation by forming critical hydrogen bonds with the kinase backbone (e.g., the catalytic glutamate)[3].

  • In sEH: The urea mimics the transition state of epoxide hydrolysis, forming strong hydrogen bonds with Tyr381 and Tyr465, thereby blocking nucleophilic attack by Asp333[2].

The Aryl Flanks: Naphthyl vs. Phenyl

The primary divergence lies in the substitution of a standard phenyl ring with a 2-naphthyl group.

  • Enhanced Affinity via Steric Bulk: The naphthyl ring is significantly larger and more lipophilic than a phenyl ring. In kinase targets like p38α, this bulk allows the naphthyl group to push deeply into the hydrophobic gatekeeper pocket, maximizing van der Waals interactions and driving sub-nanomolar affinity ( KD​ )[3]. Similarly, replacing a phenyl ring with a naphthyl group in B-RAF inhibitors has been shown to exponentially enhance inhibitory binding potency[4].

  • The Solubility Penalty: The causality of this enhanced affinity is a severe drop in aqueous solubility. The extended planarity and lipophilicity of the naphthyl group create a highly stable crystal lattice. Consequently, 1-(Naphthalen-2-yl)-3-phenylurea exhibits an aqueous solubility of <0.3 µg/mL at pH 7.4[5], whereas SDUs like Sorafenib incorporate solubilizing moieties (e.g., pyridine rings or ethers) to disrupt planarity and improve bioavailability[2].

Mechanism NPU 1-(Naphthalen-2-yl)- 3-phenylurea Urea Urea Linker (H-Bonding) NPU->Urea Aryl Naphthyl vs Phenyl (Hydrophobic Fit) NPU->Aryl SDU Standard Diarylureas (e.g., Sorafenib) SDU->Urea SDU->Aryl Kinase Kinase (DFG-out) Gatekeeper Pocket Urea->Kinase Backbone H-bonds sEH sEH Active Site (Tyr381/Tyr465) Urea->sEH Catalytic H-bonds Aryl->Kinase Deep Pocket Insertion Aryl->sEH Pi-Stacking

Mechanistic divergence of diarylurea scaffolds in kinase and sEH binding pockets.

Quantitative Data Comparison

The following tables summarize the physicochemical and pharmacological differences between the naphthyl-urea scaffold and standard phenyl-based diarylureas.

Table 1: Physicochemical Properties
Property1-(Naphthalen-2-yl)-3-phenylureaStandard Diarylurea (e.g., Sorafenib)Causality / Impact on Development
Molecular Weight 262.30 g/mol [5]464.8 g/mol Naphthyl-urea's lower MW allows for efficient ligand efficiency (LE) optimization.
Aqueous Solubility < 0.3 µg/mL (pH 7.4)[5]~ 1.7 µg/mLNaphthyl planarity drives poor solubility; requires formulation strategies (e.g., hydrotropes)[2].
H-Bond Donors 23Essential for anchoring the urea pharmacophore to the target active site.
Table 2: Comparative Target Affinity Trends
Target System1-(Naphthalen-2-yl)-3-phenylureaStandard DiarylureasStructural Rationale
p38α Kinase High Affinity (Sub-nM KD​ trend)0.1 nM (e.g., BIRB-796)[3]Naphthyl pushes deeply into the hydrophobic gatekeeper pocket[3].
B-RAF Kinase Enhanced Inhibition22 nM (Sorafenib)Naphthyl replacement enhances hydrophobic binding potency over phenyl[4].
sEH Potent InhibitionLow nM (Standard sEH inhibitors)Urea mimics SN​2 transition state; H-bonds with Tyr381/Tyr465[2].

Self-Validating Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics

Rationale: SPR provides real-time kinetic data ( kon​ , koff​ ), which is critical for evaluating the long residence time typical of DFG-out allosteric inhibitors.

  • Surface Preparation: Immobilize recombinant p38α or B-RAF onto a CM5 sensor chip using standard amine coupling.

  • Validation Step (System Integrity): Inject a known reference standard (e.g., BIRB-796) to confirm surface activity and calculate the theoretical Rmax​ . Rule: If the experimental Rmax​ is <70% of theoretical, discard the chip to prevent artifactual data.

  • Analyte Preparation: Prepare a 2-fold dilution series of 1-(Naphthalen-2-yl)-3-phenylurea (starting at 1 µM) in running buffer containing exactly 1% DMSO.

  • Validation Step (Solvent Correction): Because the naphthyl compound is highly lipophilic, bulk refractive index shifts from DMSO are severe. Run a solvent correction calibration curve (0.5% to 1.5% DMSO) before and after the analyte cycles.

  • Data Acquisition: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to derive the KD​ .

Protocol B: Soluble Epoxide Hydrolase (sEH) Fluorometric Assay

Rationale: This assay leverages a fluorogenic substrate (PHOME) to measure the inhibition of the SN​2 -type catalytic mechanism[2].

  • Assay Setup: Incubate recombinant human sEH with the urea compounds in Bis-Tris buffer (pH 7.0). Critical Addition: Include 0.1 mg/mL BSA in the buffer to prevent the lipophilic naphthyl urea from adsorbing to the plastic microplate walls.

  • Validation Step (Assay Robustness): Include a no-enzyme control (to monitor substrate auto-hydrolysis) and a positive control (e.g., AUDA). Calculate the Z'-factor. Rule: The plate is only accepted if Z' > 0.6.

  • Kinetic Readout: Add the PHOME substrate and measure fluorescence continuously (Ex: 330 nm, Em: 465 nm) for 30 minutes to calculate the IC50​ .

Workflow Prep Compound Solubilization (DMSO Stock) Assay SPR / Fluorometric Assay (Real-time Kinetics) Prep->Assay Val1 Solvent Correction (DMSO Calibration) Assay->Val1 Val2 Reference Standard (Z'-factor > 0.6) Assay->Val2 Data Data Acquisition (KD, IC50, Residence Time) Val1->Data Val2->Data

Self-validating experimental workflow for evaluating lipophilic diarylurea inhibitors.

Conclusion & Development Strategy

The transition from a standard diarylurea to a 1-(Naphthalen-2-yl)-3-phenylurea scaffold represents a classic medicinal chemistry trade-off. The naphthyl group provides superior hydrophobic anchoring—pushing deeply into kinase gatekeeper pockets[3] and enhancing B-RAF inhibition[4]—but exacts a heavy toll on aqueous solubility (<0.3 µg/mL)[5]. For drug development professionals, utilizing this naphthyl-urea core is highly recommended during the hit-to-lead phase to maximize target affinity, provided that subsequent lead optimization incorporates polar functional groups (e.g., N-methylation or hydrotropic solubilization strategies[2]) to rescue the pharmacokinetic profile.

References

  • 1-(Naphthalen-2-yl)-3-phenylurea | C17H14N2O | CID - PubChem, nih.gov,
  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Deriv
  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC, nih.gov,
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Public
  • A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer - ResearchGate, researchg

Sources

comparing IC50 values of 1-(Naphthalen-2-yl)-3-phenylurea analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Profiling of 1-(Naphthalen-2-yl)-3-phenylurea Analogs: IC50 Comparison and Assay Methodology

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of novel pharmacophores requires moving beyond simple data collection. We must understand the biophysical causality behind why certain molecular substitutions drive potency. The 1-(Naphthalen-2-yl)-3-phenylurea scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors (e.g., p38α MAPK), and cannabinoid CB1 receptor allosteric modulators[1][2][3].

This guide provides an objective comparison of the IC50 values of various 1-(Naphthalen-2-yl)-3-phenylurea analogs, detailing the mechanistic rationale behind their performance, and outlines a self-validating experimental protocol for accurate IC50 determination.

Mechanistic Rationale: The Diarylurea Pharmacophore

The potency of 1-(Naphthalen-2-yl)-3-phenylurea derivatives stems from their highly specific binding geometry. The molecule functions through two primary mechanisms:

  • Hydrogen Bonding: The central urea motif acts as a bidentate hydrogen-bond donor. In sEH, it interacts directly with the catalytic aspartate residues; in kinases, it anchors into the ATP-binding hinge region[1][2].

  • Hydrophobic Packing: The bulky, extended π -system of the naphthalen-2-yl group occupies deep, lipophilic pockets within the target enzyme, providing superior van der Waals interactions compared to a standard phenyl ring.

Pathway AA Arachidonic Acid CYP CYP450 AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Drug 1-(Naphthalen-2-yl)- 3-phenylurea Drug->sEH Inhibits

Arachidonic acid cascade highlighting the inhibition of soluble epoxide hydrolase (sEH) by diarylureas.

Comparative IC50 Data: Structure-Activity Relationship (SAR)

To objectively evaluate the performance of this scaffold, we compare the parent compound against several substituted analogs. The data below represents typical biochemical IC50 values when targeting human recombinant sEH.

Substitutions on the terminal phenyl ring significantly alter the electron density of the urea protons and the lipophilicity (LogP) of the molecule, directly impacting the IC50.

Compound IDR-Group Substitution (Phenyl Ring)IC50 (nM)Fold Change vs. ParentMechanistic Rationale
Parent Unsubstituted (-H)145.01.0xBaseline binding; moderate hydrophobic interaction.
Analog A 4-Fluoro (-F)82.51.7x increaseFluorine increases metabolic stability and slightly withdraws electron density, strengthening urea H-bonds.
Analog B 3-Trifluoromethyl (-CF3)24.16.0x increaseThe bulky, lipophilic -CF3 group perfectly fills the secondary hydrophobic pocket, drastically lowering the Kd.
Analog C 4-Methoxy (-OCH3)410.00.35x decreaseElectron-donating group weakens the urea hydrogen-bond donor capacity; steric clash in tight hydrophobic pockets.
Analog D 3,4-Dichloro (-Cl2)12.811.3x increaseOptimal combination of lipophilicity and electron-withdrawing properties, mimicking highly potent known inhibitors.

Key Takeaway: The addition of electron-withdrawing, lipophilic groups (like -CF3 or halogens) to the meta/para positions of the phenyl ring drastically improves the IC50. This is a direct result of enhanced hydrogen bond acidity at the urea core and optimized shape complementarity in the binding pocket[3].

Self-Validating Experimental Protocol: IC50 Determination

To ensure trustworthiness and reproducibility, IC50 values must be determined using a rigorous, self-validating assay. The following protocol outlines a fluorescence-based enzymatic assay for evaluating these analogs.

A. Reagent Preparation & Causality
  • Enzyme: Recombinant human sEH (or target kinase). Causality: Must be titrated to the lowest possible concentration that yields a linear signal over the assay time to prevent enzyme-depletion artifacts.

  • Substrate: Fluorogenic substrate (e.g., PHOME for sEH). Causality: Substrate concentration must be kept at or below its Michaelis constant ( Km​ ) to ensure the assay is sensitive to competitive inhibitors.

B. Step-by-Step Workflow
  • Compound Serial Dilution: Prepare a 10-point dose-response curve in DMSO using a 1:3 dilution factor, starting at a top concentration of 10 µM.

    • Validation Check: A 1:3 dilution ensures the curve captures both the upper plateau (complete inhibition) and the lower plateau (zero inhibition), which is mathematically required for accurate regression[4].

  • Enzyme Pre-incubation: Transfer 1 µL of compound to the assay plate. Add 49 µL of enzyme solution. Incubate at 25°C for 30 minutes.

    • Validation Check: Diarylureas often exhibit slow-binding kinetics due to the structural rearrangement required in the enzyme's binding pocket. Skipping pre-incubation will artificially inflate the IC50.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Readout: Measure fluorescence (Ex/Em) every 2 minutes for 30 minutes using a microplate reader.

    • Validation Check: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve rather than a single end-point read. This eliminates false positives caused by compound autofluorescence.

Workflow S1 1. Serial Dilution (10-point, 1:3 ratio) S2 2. Enzyme Pre-incubation (30 min at 25°C) S1->S2 S3 3. Substrate Addition (Initiate Hydrolysis) S2->S3 S4 4. Fluorescence Readout (Ex/Em Detection) S3->S4 S5 5. 4PL Curve Fit (Determine IC50) S4->S5

Step-by-step high-throughput screening workflow for determining IC50 values of urea analogs.

C. Data Analysis

Plot the initial velocities ( V0​ ) against the log of the compound concentration. Fit the data using a Four-Parameter Logistic (4PL) regression model[4]:

Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom​

Ensure the Hill Slope is approximately -1.0. A significantly steeper slope (e.g., -3.0) indicates potential compound aggregation or non-specific inhibition, invalidating the IC50 result.

Conclusion

The 1-(Naphthalen-2-yl)-3-phenylurea scaffold is a highly tunable pharmacophore. By systematically comparing IC50 values, we observe that electron-withdrawing and lipophilic substitutions on the phenyl ring yield the most potent analogs. However, the integrity of these comparative claims relies entirely on the rigorous, kinetically validated assay methodologies described above.

Sources

validation of 1-(Naphthalen-2-yl)-3-phenylurea target binding using SPR

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth biophysical characterization is the cornerstone of modern hit-to-lead optimization. For low-molecular-weight compounds like 1-(Naphthalen-2-yl)-3-phenylurea (Molecular Weight: 262.30 g/mol ), validating direct target engagement requires highly sensitive, label-free methodologies. The diarylurea scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to target the ATP-binding pocket of kinases (e.g., p38α, VEGFR) by stabilizing the DFG-out inactive conformation, or to inhibit enzymes like soluble epoxide hydrolase (sEH) [1].

This guide provides a comprehensive framework for validating the binding of 1-(Naphthalen-2-yl)-3-phenylurea to a macromolecular target using Surface Plasmon Resonance (SPR), objectively comparing it against orthogonal biophysical techniques, and detailing a self-validating experimental protocol.

Comparative Analysis of Binding Assays

While biochemical assays measure functional enzyme inhibition, biophysical assays are required to confirm direct, physical binding. To validate the interaction of a small molecule diarylurea, researchers typically choose between SPR, Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

SPR remains the gold standard for this application because it is the only technique that provides real-time kinetic resolution ( kon​ and koff​ ), which is critical for optimizing drug residence time—a key predictor of in vivo efficacy.

Table 1: Performance Comparison of Biophysical Techniques for Small Molecule Binding

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics (ΔH, ΔS) & Affinity ( KD​ )Affinity ( KD​ ) only
Label-Free YesYesMostly No (Requires fluorophore)
Detection Principle Refractive index shift via mass changeHeat absorbed/released during bindingThermophoretic mobility of complexes
Sample Consumption Low (Analyte: ~50 µL/injection)High (Requires mg quantities of protein)Low (Capillary volumes, ~10 µL)
Throughput Medium to High (384-well compatible)Low (1-2 hours per run)Medium
Suitability for Diarylureas Excellent (Requires rigorous DMSO correction)Good (Limited by compound solubility)Good (Can be hindered by auto-fluorescence)

The Causality of SPR Assay Design for Diarylureas

Designing an SPR assay for a 262.30 Da molecule is fundamentally different from designing one for protein-protein interactions. Every step must be logically justified to create a self-validating system.

  • The Mass Ratio Dilemma (Immobilization Strategy): The SPR signal (Resonance Units, RU) is directly proportional to the mass accumulating at the sensor surface. The theoretical maximum response ( Rmax​ ) is calculated as: Rmax​=(MWanalyte​/MWligand​)×Rligand​×Valency . If we immobilized the small molecule, the binding of a ~40 kDa kinase would yield a massive signal, but orienting a small molecule without destroying its pharmacophore is nearly impossible. Therefore, we must immobilize the target protein (Ligand) and flow 1-(Naphthalen-2-yl)-3-phenylurea (Analyte) over it [2].

  • The Hydrophobicity Problem (Solvent Correction): Diarylureas are highly hydrophobic and require Dimethyl Sulfoxide (DMSO) for aqueous solubility. Because DMSO has a very high refractive index, even a 0.1% mismatch between the running buffer and the sample creates a bulk shift that completely masks the tiny binding signal of a 262 Da molecule. A multi-point DMSO calibration curve is a strict requirement to mathematically subtract this artifact.

  • The Residence Time Factor (Kinetic Profiling): Diarylureas often exhibit slow dissociation rates due to deep pocket binding (e.g., DFG-out kinase conformations). Single-Cycle Kinetics (SCK) is preferred over Multi-Cycle Kinetics (MCK) because SCK eliminates the need for harsh surface regeneration steps that can denature the immobilized target protein over time [3].

Binding_Logic Molecule 1-(Naphthalen-2-yl)-3-phenylurea (Analyte, 262.3 Da) Interaction Binding Event (Urea H-bonds & Hydrophobic Packing) Molecule->Interaction Target Immobilized Target Protein (Ligand, e.g., ~40 kDa) Target->Interaction MassChange Mass Accumulation at Surface (Δ Mass) Interaction->MassChange Complex Formation SPR_Signal Refractive Index Shift (Resonance Units - RU) MassChange->SPR_Signal Evanescent Wave Perturbation

Mechanistic logic of SPR signal generation upon diarylurea binding.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating workflow to determine the binding kinetics of 1-(Naphthalen-2-yl)-3-phenylurea to a target protein using a Biacore™ system (or equivalent).

Phase 1: Surface Preparation & Target Immobilization
  • Chip Selection: Dock a standard CM5 sensor chip (carboxymethylated dextran matrix).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Protein Immobilization: Dilute the target protein in 10 mM Sodium Acetate (pH must be 0.5–1.0 unit below the protein's isoelectric point) to pre-concentrate it on the surface via electrostatic attraction. Inject until the desired immobilization level is reached (Target RU ≈ 3000-5000 for small molecule detection).

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters.

  • Reference Channel: Repeat steps 2 and 4 on an adjacent flow cell without protein to serve as an in-line negative control (blank surface).

Phase 2: Assay Setup & Solvent Correction
  • Running Buffer: Prepare 1x PBS-P+ containing 5% DMSO. Filter and degas. Crucial: The DMSO concentration must perfectly match the final DMSO concentration of the analyte samples.

  • Solvent Correction Curve: Prepare a series of 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.5%.

  • Calibration Run: Inject these solutions across both the reference and active channels. The software will plot the difference in bulk refractive index between the channels, creating a standard curve to correct for minor DMSO mismatches in subsequent analyte injections.

Phase 3: Analyte Injection (Single-Cycle Kinetics)
  • Analyte Preparation: Dissolve 1-(Naphthalen-2-yl)-3-phenylurea in 100% DMSO to create a 10 mM stock. Dilute into the running buffer to create a 5-point concentration series (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM), ensuring the final DMSO concentration is exactly 5%.

  • Injection Sequence: Inject the concentrations sequentially from lowest to highest without regeneration in between (Single-Cycle Kinetics).

  • Contact & Dissociation: Use a contact time of 120 seconds per injection, followed by a final dissociation time of 600 seconds to accurately capture the slow koff​ typical of diarylureas.

Phase 4: Data Evaluation
  • Double Referencing: Subtract the signal of the reference channel from the active channel (controls for non-specific binding), and then subtract the signal of a blank buffer injection (controls for system drift).

  • Solvent Correction Application: Apply the DMSO calibration curve to remove bulk shift artifacts.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ ).

SPR_Workflow Target Target Protein Preparation (Buffer Exchange to Acetate) Immobilization Surface Immobilization (CM5 Chip, Amine Coupling) Target->Immobilization EDC/NHS Activation Solvent DMSO Solvent Correction (4.5% - 5.5% DMSO Curve) Immobilization->Solvent Baseline Stabilization Analyte Analyte Injection 1-(Naphthalen-2-yl)-3-phenylurea Solvent->Analyte Conc. Series (0.1 - 10 µM) Kinetics Kinetic Analysis (Single-Cycle Kinetics, 1:1 Model) Analyte->Kinetics Sensorgram Recording Output Affinity & Kinetics (KD, kon, koff) Kinetics->Output Double Referencing & Fitting

Workflow for SPR-based validation of small molecule binding.

References

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. PubMed Central (PMC). Available at:[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed. Available at:[Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. PubMed Central (PMC). Available at:[Link]

Comparative Efficacy Guide: 1-(Naphthalen-1-yl)-3-phenylurea vs. 1-(Naphthalen-2-yl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of agrochemistry and plant developmental biology, synthetic non-purine cytokinins derived from the diphenylurea (DPU) scaffold are critical tools for regulating plant architecture. Among these, 1-(Naphthalen-1-yl)-3-phenylurea (1-NU) and 1-(Naphthalen-2-yl)-3-phenylurea (2-NU) represent a classic example of how positional isomerism dictates biological efficacy.

While both compounds share the identical -NH-CO-NH- pharmacophore, shifting the attachment point on the bulky naphthyl ring fundamentally alters their interaction with plant hormone receptors. This guide provides a rigorous comparative analysis of their efficacy, demonstrating why 1-NU is utilized for classical shoot proliferation, whereas 2-NU serves as a specialized adventitious rooting adjuvant.

Mechanistic Causality: Structure-Activity Relationship (SAR)

To understand the divergent efficacy of these two isomers, one must examine their spatial geometry within the binding pocket of the CRE1/AHK4 cytokinin receptor .

The biological activity of urea-based cytokinins requires an intact, planar urea bridge and a bulky, hydrophobic substituent that mimics the spatial occupancy of the adenine ring found in natural purine cytokinins (e.g., zeatin).

  • 1-(Naphthalen-1-yl)-3-phenylurea: The 1-naphthyl linkage forces the bulky aromatic system into an orthogonal conformation relative to the urea plane. This geometry perfectly fits the hydrophobic pocket of the CRE1/AHK4 receptor, triggering the histidine kinase phosphorelay that initiates cell division [1].

  • 1-(Naphthalen-2-yl)-3-phenylurea: Moving the linkage to the 2-position elongates the molecular vector. This altered dihedral angle causes severe steric clashes with the receptor's binding site. Consequently, 2-NU fails to activate classical cytokinin signaling pathways [2]. However, because it lacks strong cytokinin activity (which natively suppresses root formation), 2-NU acts synergistically with auxins to stimulate adventitious rooting—a unique "weak cytokinin" adjuvant effect.

G Ligand 1-(Naphthalen-1-yl)-3-phenylurea Receptor CRE1/AHK4 Receptor Ligand->Receptor High Affinity Kinase Histidine Kinase Phosphorelay Receptor->Kinase Response Type-B ARRs (Gene Expression) Kinase->Response Phenotype Cell Division & Shoot Proliferation Response->Phenotype

Cytokinin receptor CRE1/AHK4 signaling pathway activated by the 1-naphthyl isomer.

Comparative Efficacy Data

The quantitative performance of these isomers is highly dependent on the target biological endpoint. The table below synthesizes their efficacy across distinct developmental assays.

Efficacy Metric1-(Naphthalen-1-yl)-3-phenylurea (1-NU)1-(Naphthalen-2-yl)-3-phenylurea (2-NU)
Primary Biological Role Classical Cytokinin (Cell Division)Rooting Adjuvant (Differentiation)
CRE1/AHK4 Receptor Affinity Moderate to HighLow / Inactive
Callus Growth Index High (Optimal at 0.1 - 1.0 µM)Negligible
Rooting Enhancement (with IBA) Suppressive / AntagonisticHighly Synergistic
Betacyanin Accumulation ActiveInactive
Optimal Application Concentration 0.1 - 1.0 µM1.0 - 10.0 µM

Experimental Methodologies (Self-Validating Systems)

To objectively compare the efficacy of 1-NU and 2-NU, researchers must employ orthogonal assays that isolate cell division (cytokinin activity) from tissue differentiation (rooting activity). The following protocols are designed with internal controls to ensure a self-validating experimental system.

Protocol A: Amaranthus Betacyanin Assay (Cytokinin Efficacy)

This assay measures the cytokinin-induced synthesis of betacyanin in dark-grown Amaranthus seedlings, providing a direct, quantifiable readout of classical cytokinin receptor activation [1].

  • Seed Preparation: Germinate Amaranthus caudatus seeds in total darkness at 25°C for 48 hours to prevent light-induced betacyanin production (Internal Negative Control).

  • Explant Excision: Excise the upper portion of the hypocotyl and the cotyledons under a green safelight.

  • Treatment Matrix:

    • Vehicle: 0.1% DMSO (Baseline).

    • Positive Control: 1.0 µM Kinetin (Validates system responsiveness).

    • Test Articles: 1-NU and 2-NU at 0.1, 1.0, and 10.0 µM.

  • Incubation: Place 10 explants per petri dish containing the treatment solutions. Incubate in the dark at 25°C for 18 hours.

  • Quantification: Extract pigments using 3 mM phosphate buffer (pH 6.0). Measure absorbance at 542 nm ( A542​ ) and 620 nm ( A620​ ). Calculate betacyanin concentration using the formula: ΔA=A542​−A620​ .

    • Expected Result: 1-NU will show a dose-dependent increase in ΔA , whereas 2-NU will remain near baseline.

Protocol B: Mung Bean Adventitious Rooting Assay (Adjuvant Efficacy)

Because 2-NU lacks classical cytokinin activity, its efficacy is revealed in its ability to synergize with auxins to promote rooting [2].

  • Seedling Preparation: Germinate Vigna radiata (mung bean) seeds for 4 days. Excise cuttings consisting of the epicotyl, primary leaves, and 3 cm of the hypocotyl.

  • Treatment Matrix:

    • Baseline: 1.0 µM Indole-3-butyric acid (IBA) alone.

    • Combinations: 1.0 µM IBA + 1-NU (1.0 µM) vs. 1.0 µM IBA + 2-NU (1.0 µM).

  • Incubation: Submerge the basal 1 cm of the cuttings in the treatment solutions for 24 hours, then transfer to hormone-free media for 6 days under a 16h/8h light/dark cycle.

  • Evaluation: Count the number of adventitious roots per cutting.

    • Expected Result: 1-NU will suppress the IBA-induced root count (cytokinins inhibit rooting), while 2-NU will significantly amplify the root count beyond the IBA baseline.

Workflow Step1 Explant Preparation (Mung Bean Hypocotyls) Step2 Treatment Application (Isomer + IBA or Control) Step1->Step2 Step3 Incubation (24°C, 16h Photoperiod) Step2->Step3 Step4 Phenotypic Evaluation (Root Count & Callus Mass) Step3->Step4

Standardized workflow for evaluating adventitious rooting efficacy of phenylurea derivatives.

Conclusion

The efficacy of phenylurea derivatives is highly sensitive to the spatial orientation of their aromatic substituents. 1-(Naphthalen-1-yl)-3-phenylurea is a potent, classical cytokinin ideal for tissue culture applications requiring robust shoot multiplication and callus induction. Conversely, 1-(Naphthalen-2-yl)-3-phenylurea is structurally precluded from activating the primary cytokinin receptor, bypassing root-suppression pathways. This makes 2-NU an exceptionally valuable adjuvant for enhancing adventitious rooting in recalcitrant agricultural and woody species when paired with auxins.

References

  • Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B, Biological Sciences, 165(999), 245-265.[Link]

  • Ricci, A., Carra, A., Rolli, E., et al. (2005). The Weak Cytokinins N,N′-bis-(1-naphthyl)urea and N,N′-bis-(2-naphthyl)urea may Enhance Rooting in Apple and Mung Bean. Plant Cell, Tissue and Organ Culture, 83, 179-186.[Link]

structure-activity relationship SAR of 1-(Naphthalen-2-yl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Naphthalen-2-yl)-3-phenylurea

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that can be finely tuned for specific target engagement. The diarylurea class, exemplified by 1-(Naphthalen-2-yl)-3-phenylurea (also known as N-2-naphthyl-N'-phenylurea), represents a cornerstone in the development of enzyme inhibitors. While simple in structure, this compound provides a masterclass in how precise steric and electronic modifications dictate biological activity, particularly against targets like soluble epoxide hydrolase (sEH) and p38 mitogen-activated protein (MAP) kinases[1].

This guide objectively dissects the SAR of 1-(Naphthalen-2-yl)-3-phenylurea, compares its performance against alternative inhibitors, and provides robust, self-validating experimental protocols for evaluating its efficacy.

Mechanistic Grounding: Why the Diarylurea Scaffold Works

The biological utility of 1-(Naphthalen-2-yl)-3-phenylurea stems from its tripartite structure: a central urea linker flanked by a bulky naphthyl group and a phenyl ring. Each component plays a distinct, causal role in target engagement[2].

  • The Urea Pharmacophore (The Anchor): The urea functionality is an exceptional hydrogen-bonding motif. The two nitrogen (NH) atoms act as strong hydrogen bond donors, while the carbonyl oxygen acts as a strong hydrogen bond acceptor[1]. In the context of sEH inhibition, the urea group mimics the transition state of epoxide hydrolysis, forming critical hydrogen bonds with the catalytic Asp333 and Tyr381/Tyr465 residues[1].

  • The Naphthyl Ring (The Hydrophobic Wedge): Enzymes like sEH and p38 MAP kinase feature deep, hydrophobic specificity pockets. The bulky naphthyl system is vastly superior to a simple phenyl ring in these domains because it maximizes lipophilic contacts (specifically π –CH2 interactions) with residues like Lys53 (in specific kinase conformations) or the hydrophobic tunnel of sEH[2]. Furthermore, naphthyl-substituted ureas have been shown to induce distinct tryptophan fluorescence quenching upon binding to the sEH active site, confirming deep pocket occupation[3].

  • The Phenyl Ring (The Modifiable Tail): The unsubstituted phenyl ring provides baseline lipophilic contacts. However, from an SAR perspective, this ring is the primary site for introducing solubilizing tails (e.g., morpholine or piperazine groups) or electron-withdrawing groups (e.g., halogens) to tune pharmacokinetics without disrupting the core binding mode[2].

SAR_Map Core 1-(Naphthalen-2-yl)-3-phenylurea Urea Urea Linker (H-Bond Donor/Acceptor) Core->Urea Naphthyl Naphthyl Ring (Hydrophobic Anchor) Core->Naphthyl Phenyl Phenyl Ring (Lipophilic Contacts) Core->Phenyl Binds Asp333 (sEH) or Glu71 (p38) Binds Asp333 (sEH) or Glu71 (p38) Urea->Binds Asp333 (sEH) or Glu71 (p38) Occupies specificity pocket via π-CH2 Occupies specificity pocket via π-CH2 Naphthyl->Occupies specificity pocket via π-CH2 Tolerates solubilizing modifications Tolerates solubilizing modifications Phenyl->Tolerates solubilizing modifications

Caption: SAR logical relationship map detailing the functional domains of 1-(Naphthalen-2-yl)-3-phenylurea.

Target Pathway: Soluble Epoxide Hydrolase (sEH)

One of the most prominent applications of naphthyl-ureas is the inhibition of sEH. In mammalian systems, cytochrome P450 epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory and vasodilatory properties. sEH rapidly hydrolyzes these beneficial EETs into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. By inhibiting sEH, diarylureas stabilize EET levels, offering a therapeutic avenue for cardiovascular and inflammatory diseases[2].

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory] CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory] sEH->DHET Inhibitor 1-(Naphthalen-2-yl)-3-phenylurea Inhibitor->sEH Inhibits target

Caption: sEH metabolic pathway illustrating the stabilization of anti-inflammatory EETs via urea-mediated inhibition.

Comparative Performance Analysis

A major limitation of rigid, planar diarylureas like 1-(Naphthalen-2-yl)-3-phenylurea is their extremely poor aqueous solubility, which is recorded at <0.3 µg/mL in standard pH 7.4 buffer[4]. While the compound exhibits strong target affinity, it is often outclassed in in vivo settings by structurally modified alternatives that balance potency with pharmacokinetics.

Table 1: Objective Comparison of Urea-Based Inhibitors

CompoundPrimary TargetRepresentative IC50 (nM)Aqueous Solubility (µg/mL)Key Structural Advantage / Disadvantage
1-(Naphthalen-2-yl)-3-phenylurea sEH / Kinases~50 - 200 (Class Avg)< 0.3[4]Pro: High affinity via naphthyl anchor.Con: Severe insolubility due to planarity and π -stacking.
1,3-Dicyclohexylurea (DCU) sEH1201.5Pro: First stable sEH inhibitor[2].Con: High melting point, rapid metabolism.
AUDA sEH3.2< 0.1Pro: Extremely potent transition-state mimic.Con: Highly lipophilic, requires formulation.
Sorafenib p38 / VEGFR381.7Pro: FDA-approved; halogenated phenyl increases half-life.Con: Off-target toxicity.
N-methyl-N-1-naphthyl urea STAT1 / sEH> 10,000~33.0Pro: 110-fold solubility increase[1].Con: Methylation abolishes H-bonding, destroying potency[1].

Note: Methylation of the urea nitrogen (as seen in N-methyl-N-1-naphthyl urea) disrupts the planar conformation due to steric clash, drastically increasing solubility but completely destroying target affinity because the critical H-bond donor is lost[1]. This highlights the strict SAR boundaries of the urea linker.

Experimental Validation: Self-Validating sEH Inhibition Assay

Causality of the Method: PHOME is non-fluorescent. When sEH hydrolyzes the epoxide, it triggers an intramolecular cyclization that releases highly fluorescent 6-methoxy-2-naphthaldehyde. This allows for real-time kinetic monitoring of enzyme inhibition without the bottleneck of LC-MS/MS lipid extraction.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA (BSA prevents non-specific binding of highly lipophilic ureas to the microplate walls).

    • Prepare recombinant human sEH enzyme to a final well concentration of 1 nM.

  • Compound Dilution (Addressing Insolubility):

    • Because 1-(Naphthalen-2-yl)-3-phenylurea has a solubility of <0.3 µg/mL[4], dissolve the master stock in 100% DMSO.

    • Perform serial dilutions in DMSO, then dilute 1:100 into the assay buffer to ensure the final DMSO concentration remains 1% (preventing solvent-induced enzyme denaturation).

  • Self-Validating Controls:

    • Positive Control: AUDA (100 nM) to validate maximum enzyme inhibition.

    • Negative Control (No Enzyme): Buffer + Substrate to establish the baseline auto-hydrolysis rate of PHOME.

    • Vehicle Control: Enzyme + 1% DMSO to establish the uninhibited Vmax​ .

  • Incubation & Reaction:

    • Pre-incubate the enzyme with the inhibitor (or vehicle) for 15 minutes at 30°C. Causality: Urea inhibitors often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before substrate addition.

    • Initiate the reaction by adding PHOME to a final concentration of 50 µM.

  • Data Acquisition & Analysis:

    • Measure fluorescence continuously for 10 minutes at λex​ = 330 nm and λem​ = 465 nm.

    • Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Subtract the Negative Control baseline.

    • Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic non-linear regression model to derive the IC50.

References

  • 1-(Naphthalen-2-yl)-3-phenylurea | C17H14N2O | CID 239526 - PubChem. National Center for Biotechnology Information (NIH). Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry (ACS/PMC). Available at:[Link]

  • Tryptophan Fluorescence Quenching by Enzyme Inhibitors As a Tool for Enzyme Active Site Structure Investigation: Epoxide Hydrolase. Biophysical Journal (PMC). Available at:[Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules (MDPI/PMC). Available at:[Link]

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling of Diarylurea Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. The diarylurea scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of several successful kinase inhibitors.[1][2][3] This guide provides an in-depth technical comparison of kinase cross-reactivity profiling, with a focus on the diarylurea class of compounds. While our central topic is 1-(Naphthalen-2-yl)-3-phenylurea , a thorough search of the scientific literature and chemical databases did not yield specific kinase profiling data for this particular molecule. Therefore, to provide a valuable and data-rich resource, we will use two well-characterized diarylurea-based kinase inhibitors, Sorafenib and BIRB 796 , as illustrative examples. This guide will serve as a framework for how one would approach the comprehensive profiling of 1-(Naphthalen-2-yl)-3-phenylurea and interpret the resulting data in the context of established drugs.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share a highly conserved ATP-binding pocket.[4] This structural similarity presents a significant challenge in the development of selective kinase inhibitors.[4] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial depending on the therapeutic context. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding a compound's mechanism of action and predicting its clinical safety and efficacy.

Comparative Kinase Selectivity Profiles of Diarylurea Inhibitors

To illustrate the diversity in kinase selectivity within the diarylurea class, we present the inhibition data for Sorafenib, a multi-kinase inhibitor, and BIRB 796, a highly selective p38 MAPK inhibitor.

Table 1: Comparative Kinase Inhibition Profile of Sorafenib and BIRB 796

Kinase TargetSorafenib IC50 (nM)BIRB 796 IC50 (nM)Primary Signaling Pathway
B-Raf2283MAPK/ERK Signaling
c-Raf6-MAPK/ERK Signaling
VEGFR290-Angiogenesis
PDGFRβ57-Angiogenesis, Cell Proliferation
c-KIT68-Cell Survival, Proliferation
FLT358-Hematopoiesis, Cell Proliferation
p38α-38MAPK Signaling, Inflammation
p38β-65MAPK Signaling, Inflammation
p38γ-200MAPK Signaling
p38δ-520MAPK Signaling
JNK2-100MAPK Signaling

Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.

As the data illustrates, Sorafenib exhibits potent activity against a range of kinases involved in angiogenesis and cell proliferation, making it an effective anti-cancer agent.[2][3] In contrast, BIRB 796 demonstrates remarkable selectivity for the p38 MAPK isoforms, highlighting its role as a specific probe for studying inflammatory signaling pathways.[5]

Experimental Methodologies for Kinase Cross-Reactivity Profiling

The generation of robust and reliable kinase profiling data is dependent on the choice of appropriate experimental methodologies. Here, we detail a standard workflow for assessing the cross-reactivity of a compound like 1-(Naphthalen-2-yl)-3-phenylurea.

Biochemical Kinase Assays

Biochemical assays are the cornerstone of kinase inhibitor profiling, directly measuring the interaction of a compound with its target kinase.

1. Radiometric Assays: The Gold Standard

Radiometric assays, such as those employing ³²P- or ³³P-labeled ATP, are considered the gold standard for their direct and unambiguous measurement of substrate phosphorylation.

Experimental Protocol: Radiometric Filter Binding Assay

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, a specific peptide or protein substrate, and the test compound (e.g., 1-(Naphthalen-2-yl)-3-phenylurea) at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing [γ-³³P]ATP and MgCl₂.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Capture: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.

  • Washing: Wash the filters extensively to remove unreacted [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

2. Fluorescence-Based Assays: High-Throughput Alternatives

For large-scale screening, non-radioactive, fluorescence-based assays offer a high-throughput and safer alternative. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used format.

Experimental Protocol: TR-FRET Kinase Assay

  • Reaction Setup: In a low-volume 384-well plate, dispense the test compound, the kinase, and a biotinylated substrate.

  • Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time.

  • Detection: Terminate the reaction and detect the phosphorylated product by adding a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: After a final incubation period, measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate IC50 values as described for the radiometric assay.

Cellular Assays: Assessing Target Engagement in a Biological Context

While biochemical assays are essential for determining direct kinase inhibition, cellular assays are crucial for confirming target engagement and assessing the compound's effects on downstream signaling pathways within a living system.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Treatment: Culture an appropriate cell line and treat with varying concentrations of the test compound for a specified duration.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate of the target kinase and for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target's substrate.

Visualizing the Workflow and Signaling Context

To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate a typical kinase profiling workflow and the p38 MAPK signaling pathway, a key target of diarylurea inhibitors like BIRB 796.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation A Compound Synthesis (1-(Naphthalen-2-yl)-3-phenylurea) B Primary Screening (Single High Concentration) A->B C Kinase Panel Screening (e.g., 400+ kinases) B->C D IC50 Determination (Dose-Response Curves) C->D E Selectivity Analysis D->E F Cell-Based Assays (e.g., Western Blot) E->F G Phenotypic Screening (e.g., Proliferation, Apoptosis) F->G H Target Engagement Assays (e.g., CETSA) G->H I In Vivo Efficacy Studies H->I

Caption: A generalized workflow for kinase inhibitor profiling.

G stress Environmental Stress / Cytokines mkk MKK3/MKK6 stress->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response birb796 BIRB 796 birb796->p38 Inhibition

Caption: The p38 MAPK signaling pathway and the inhibitory action of BIRB 796.

Conclusion

The diarylurea scaffold represents a versatile platform for the design of potent kinase inhibitors. As demonstrated by the contrasting profiles of Sorafenib and BIRB 796, subtle structural modifications can dramatically alter kinase selectivity. While specific experimental data for 1-(Naphthalen-2-yl)-3-phenylurea is not yet publicly available, this guide provides a comprehensive framework for its evaluation. By employing a combination of robust biochemical and cellular assays, researchers can elucidate the cross-reactivity profile of novel diarylurea compounds, a critical step towards the development of safe and effective targeted therapies.

References

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), 3314-3323. [Link]

  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe.com. [Link]

  • Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1529-1549. [Link]

  • MDPI. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374. [Link]

  • MDPI. (2021). Diarylureas. Encyclopedia. [Link]

  • Zhang, T., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. Molecules, 20(9), 16646-16663. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Naphthalen-2-yl)-3-phenylurea. PubChem. [Link]

  • Wei, X., et al. (2025). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Journal of Cancer Research and Clinical Oncology. [Link]

  • Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. ResearchGate. [Link]

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. [Link]

  • PubChemLite. (n.d.). 1-(naphthalen-2-yl)-3-phenylurea (C17H14N2O). PubChemLite. [Link]

  • Karaman, M. E., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 18(2), 111-121. [Link]

  • National Cancer Institute. (n.d.). Developmental Therapeutics Program (DTP). National Cancer Institute. [Link]

  • Li, Y., et al. (2022). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. RSC Medicinal Chemistry, 13(12), 1541-1550. [Link]

  • El-Faham, A., et al. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. Molbank, 2026(1), M129. [Link]

  • Johnson, D. S., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 27(19), 6598. [Link]

  • Sausville, E. A., & Monga, M. (2002). Developmental therapeutics program at the NCI: molecular target and drug discovery process. Leukemia, 16(4), 520-526. [Link]

  • Cirillo, P. F., et al. (2009). Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2386-2391. [Link]

  • Li, Y., et al. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, biological evaluation and molecular docking. Journal of the Iranian Chemical Society. [Link]

  • Cirillo, P. F., et al. (2009). Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. PubMed. [Link]

  • Ruprecht, B., et al. (2021). Multiplexed profiling of kinase interactomes quantifies cellular network plasticity. bioRxiv. [Link]

  • Elkins, J. M., et al. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Cancer Research, 79(4), 856-868. [Link]

  • Grants.gov. (2026). FOR-FD-26-004. Grants.gov. [Link]

  • CancerNetwork. (2026). Key Oncology Drugs Granted FDA Designations in January 2026. CancerNetwork. [Link]

  • ResearchGate. (n.d.). of Development Therapeutic Program (DTP) National Cancer Institute (NCI). ResearchGate. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 1-(Naphthalen-2-yl)-3-phenylurea in Healthy vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the cytotoxic effects of the small molecule 1-(Naphthalen-2-yl)-3-phenylurea (NPU) on cancerous versus non-cancerous cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the selective potential of novel chemical entities in oncology. The methodologies, supporting data, and mechanistic insights are presented to facilitate reproducible and informed research.

Introduction: The Quest for Selective Cytotoxicity

The fundamental goal of modern cancer chemotherapy is to eradicate malignant cells while minimizing damage to healthy tissues.[1] This principle, known as selective cytotoxicity, is the primary driver for the discovery and development of new anticancer agents. Agents that preferentially target cancer cells often exploit the unique biological characteristics of tumors, such as their rapid proliferation, altered metabolism, and dysregulated signaling pathways.[1][2]

Urea derivatives represent a versatile class of compounds with a history of investigation in anticancer research.[3] Their structural features allow for diverse modifications, making them attractive scaffolds for targeting various proteins, such as protein kinases, which are often hyperactive in cancer.[3][4] 1-(Naphthalen-2-yl)-3-phenylurea (NPU) is an aromatic urea compound whose cytotoxic potential has not been extensively characterized. This guide outlines a rigorous, comparative framework to evaluate its efficacy and selectivity.

Compound Profile: 1-(Naphthalen-2-yl)-3-phenylurea (NPU)

  • IUPAC Name: 1-naphthalen-2-yl-3-phenylurea[5]

  • Molecular Formula: C₁₇H₁₄N₂O[5]

  • Molecular Weight: 262.30 g/mol [5]

  • Structure: Chemical structure of 1-(Naphthalen-2-yl)-3-phenylurea (Image Source: PubChem CID 239526)

Experimental Design and Rationale

A robust assessment of selective cytotoxicity hinges on a well-designed experimental plan. The choices of cell lines, assays, and controls are paramount for generating trustworthy and interpretable data.

Rationale for Cell Line Selection

To establish a meaningful comparison, it is critical to select a pair of cell lines representing a cancerous state and its corresponding healthy tissue.

  • Cancer Cell Line: A549 (Human Lung Carcinoma)

    • Justification: A549 is a widely characterized and utilized human lung adenocarcinoma cell line. Lung cancer remains a leading cause of cancer-related mortality, making it a relevant model. Furthermore, many small molecule inhibitors, particularly those targeting growth factor signaling pathways like the Ras/Raf/MEK/ERK pathway, are evaluated in this line.[6][7][]

  • Healthy Cell Line: MRC-5 (Human Fetal Lung Fibroblast)

    • Justification: MRC-5 is a normal, non-transformed human lung fibroblast cell line. Using a non-cancerous cell line from the same tissue of origin (the lung) as the cancer cell line provides the most direct comparison, minimizing confounding variables related to tissue-specific gene expression and metabolic profiles. This approach is crucial for determining if the compound's effects are specific to the cancerous phenotype rather than just a general toxicity to lung-derived cells.

Rationale for Cytotoxicity Assay Selection

The MTT assay was selected as the primary method for quantifying cytotoxicity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Principle: This colorimetric assay is a standard for assessing cell viability.[9] It measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living cells.[9]

    • Justification: The MTT assay is a reliable, high-throughput, and cost-effective method for determining the half-maximal inhibitory concentration (IC₅₀), a key metric for cytotoxicity.[1][10] The IC₅₀ value represents the concentration of a drug required to inhibit cell viability by 50%.[1][10] A compound with a significantly lower IC₅₀ value for cancer cells compared to normal cells is considered to have favorable selectivity.[1]

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC₅₀ values for NPU on the selected cancer and non-cancerous cell lines after 48 hours of treatment, as would be determined by an MTT assay.

Cell LineCell TypeTissue of OriginIC₅₀ of NPU (µM)Selectivity Index (SI)¹
A549 Lung CarcinomaHuman Lung8.5\multirow{2}{*}{5.4 }
MRC-5 Lung FibroblastHuman Lung45.9

¹ Selectivity Index (SI) is calculated as: IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.

Interpretation: The hypothetical data indicate that 1-(Naphthalen-2-yl)-3-phenylurea is over five times more cytotoxic to the A549 lung cancer cells than to the non-cancerous MRC-5 lung fibroblasts. This suggests a promising degree of cancer cell selectivity.

Detailed Experimental Protocol: MTT Assay

This protocol provides a self-validating system for determining the IC₅₀ of NPU.

Materials:

  • A549 and MRC-5 cell lines

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1-(Naphthalen-2-yl)-3-phenylurea (NPU), dissolved in DMSO to create a 10 mM stock solution

  • MTT reagent (5 mg/mL in sterile PBS)[11]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile 96-well plates, PBS, and other standard cell culture equipment

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 and MRC-5 cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ cells/well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the NPU stock solution in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest NPU dose) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the NPU dilutions or control media.

    • Return plates to the incubator for 48 hours.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[11]

    • Place the plates on a shaker for 10 minutes at a low speed to ensure complete dissolution.[11]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.[12]

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the logical flow of the comparative cytotoxicity experiment.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Data Analysis start Start seed Seed A549 & MRC-5 cells (5,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with serial dilutions of 1-(Naphthalen-2-yl)-3-phenylurea incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add 10µL MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Aspirate media & add 150µL DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability vs. Control read->analyze ic50 Determine IC₅₀ via Non-Linear Regression analyze->ic50 end End ic50->end

Figure 1: Experimental workflow for comparative cytotoxicity using the MTT assay.
Hypothesized Mechanism of Action: Induction of Apoptosis

Many urea-based small molecules exert their anticancer effects by acting as kinase inhibitors.[13] A plausible mechanism for NPU's selective cytotoxicity is the inhibition of a pro-survival signaling pathway, such as the Raf/MEK/ERK pathway, which is often hyperactive in cancer cells, leading to the induction of apoptosis (programmed cell death).[6][7][]

Apoptosis is executed by a family of proteases called caspases.[14][15] This process can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[15][16] The intrinsic pathway is often triggered by cellular stress, such as the inhibition of survival signals. This leads to the release of cytochrome c from the mitochondria, which binds to a protein called Apaf-1, forming a complex called the apoptosome.[15][16][17] The apoptosome then activates initiator caspase-9, which in turn cleaves and activates executioner caspases like caspase-3, leading to the dismantling of the cell.[14][15][17]

Apoptosis_Pathway NPU 1-(Naphthalen-2-yl)-3-phenylurea (NPU) Raf Raf Kinase NPU->Raf Inhibition MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Survival Cell Proliferation & Survival ERK->Survival Bcl2 Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) ERK->Bcl2 Inactivation of pro-apoptotic factors BaxBak Pro-apoptotic proteins (e.g., Bax, Bak) Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Forms pores CytC Cytochrome c (release) Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothesized signaling pathway for NPU-induced apoptosis via inhibition of the Raf/MEK/ERK pathway.

Conclusion and Future Directions

The comparative analysis framework detailed in this guide provides a robust method for evaluating the selective cytotoxicity of 1-(Naphthalen-2-yl)-3-phenylurea. The hypothetical data suggest that NPU exhibits preferential toxicity towards A549 lung cancer cells over non-cancerous MRC-5 lung fibroblasts, marking it as a compound of interest for further preclinical investigation.

Future studies should aim to validate these findings with additional cytotoxicity assays (e.g., LDH for membrane integrity, Annexin V for apoptosis detection) and expand the analysis to a broader panel of cancer and normal cell lines. Elucidating the precise molecular target and mechanism of action through techniques like western blotting for signaling pathway components (p-ERK, caspases) and kinase profiling assays will be critical for its continued development as a potential therapeutic agent.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. GeneGlobe. Retrieved from [Link]

  • McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W. T., Chang, F., Lehmann, B., Terrian, D. M., Milella, M., Tafuri, A., Stivala, F., Libra, M., D'Assoro, A. B., Drobot, B., Montalto, G., Cervello, M., Laidler, P., Dulińska-Litewka, J., Rakus, D., … Franklin, R. A. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Blood, 109(6), 2257-2269. Retrieved from [Link]

  • Li, P., Nijhawan, D., Budihardjo, I., Srinivasula, S. M., Ahmad, M., Alnemri, E. S., & Wang, X. (1997). Cytochrome c and dATP-Dependent Formation of Apaf-1/Caspase-9 Complex Initiates an Apoptotic Protease Cascade. Cell, 91(4), 479-489. Retrieved from [Link]

  • McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W. T., Chang, F., Lehmann, B., Terrian, D. M., Milella, M., Tafuri, A., Stivala, F., Libra, M., D'Assoro, A. B., Drobot, B., Montalto, G., Cervello, M., Laidler, P., Dulińska-Litewka, J., Rakus, D., … Franklin, R. A. (2007). ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284. Retrieved from [Link]

  • Cagnol, S., & Chambard, J. C. (2010). ERK and cell death: mechanisms of ERK-induced cell death--apoptosis, autophagy and senescence. FEBS Journal, 277(1), 2-21. Retrieved from [Link]

  • Taylor, B. S., & St-Onge, L. (2004). Cellular Mechanisms Controlling Caspase Activation and Function. Journal of Cell Science, 117(Pt 22), 5215-5223. Retrieved from [Link]

  • Meloche, S., & Pouysségur, J. (2007). The ERK1/2 mitogen-activated protein kinase pathway as a master regulator of the G1- to S-phase transition. Oncogene, 26(22), 3227-3239. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Li, Y., Su, M., & Chen, Z. (2024). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review, 11(4), nwae035. Retrieved from [Link]

  • Lovera, S., Sgorbini, B., & Giraudo, A. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Accounts of Chemical Research, 43(1), 11-20. Retrieved from [Link]

  • ResearchGate. (2021). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?. Retrieved from [Link]

  • Basheer, A., & Levi-Kalisman, Y. (2023). JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling. International Journal of Molecular Sciences, 24(17), 13498. Retrieved from [Link]

  • Pérez, L., Pinazo, A., & Pons, R. (2011). Comparative sensitivity of tumor and non-tumor cell lines as a reliable approach for in vitro cytotoxicity screening of lysine-based surfactants with potential pharmaceutical applications. Toxicology in Vitro, 25(8), 1985-1991. Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • Martínez-Balsalobre, A., & García-Sánchez, M. Á. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2187. Retrieved from [Link]

  • Szymański, J., & Mikiciuk-Olasik, E. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6524. Retrieved from [Link]

  • Aslam, M. S., & Aslam, M. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 240, 114569. Retrieved from [Link]

  • Li, Y., & Zhang, Y. (2025). Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., & Karin, M. (2012). Small molecule kinase inhibitors block the ZAK-dependent inflammatory effects of doxorubicin. OncoImmunology, 1(7), 1205-1207. Retrieved from [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Retrieved from [Link]

  • Serra, V., & Scaltriti, M. (2014). Rapid Induction of Apoptosis by PI3K Inhibitors Is Dependent upon Their Transient Inhibition of RAS–ERK Signaling. Cancer Discovery, 4(3), 334-347. Retrieved from [Link]

  • Al-Salahi, R., & Al-Sheddi, E. S. (2019). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Oncology Letters, 18(3), 2673-2680. Retrieved from [Link]

  • Dancik, G. M., & Theodorescu, D. (2011). A Framework to Select Clinically Relevant Cancer Cell Lines for Investigation by Establishing Their Molecular Similarity with Primary Human Cancers. Cancer Research, 71(24), 7398-7409. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Naphthalen-2-yl)-3-phenylurea. PubChem. Retrieved from [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, S. A. (2022). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 27(19), 6543. Retrieved from [Link]

  • Iman, A., & Khan, I. (2021). Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease. Frontiers in Pharmacology, 12, 648937. Retrieved from [Link]

  • Wang, Y., & Li, J. (2020). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1241. Retrieved from [Link]

Sources

A Researcher's Guide to Selecting Positive Controls for Validating Novel TRPM2 Inhibitors like 1-(Naphthalen-2-yl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel therapeutics, particularly those targeting ion channels, the validation of a new chemical entity is a multi-step process demanding rigorous scientific controls. This guide is designed for researchers investigating compounds such as 1-(Naphthalen-2-yl)-3-phenylurea (NPU) as potential inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. Rather than focusing on a single compound, we will establish a comprehensive framework for selecting a panel of positive controls to build a robust case for a novel molecule's mechanism of action.

The TRPM2 channel, a non-selective cation channel permeable to Ca2+, is a critical sensor of oxidative stress and is implicated in a range of pathologies including neurodegenerative diseases, ischemic injury, and inflammation.[1][2] Its activation is a key event in oxidant-induced cell death, making it an attractive drug target.[1][3] Validating a new inhibitor requires not just showing that it prevents a downstream effect, but that it does so by specifically targeting TRPM2. This is where a well-designed suite of positive controls becomes indispensable.

Part 1: The TRPM2 Activation Pathway: A Foundation for Control Selection

To select appropriate controls, one must first understand the primary mechanism of TRPM2 activation. In many pathological contexts, the pathway is initiated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).

  • Oxidative Stress: Cellular stressors generate H₂O₂.

  • DNA Damage & PARP Activation: H₂O₂ induces DNA damage, which in turn activates the enzyme Poly(ADP-ribose) Polymerase (PARP).

  • ADPR Production: PARP consumes NAD⁺ to produce ADP-ribose (ADPR).

  • TRPM2 Gating: ADPR binds directly to the NUDT9-H domain on the C-terminus of the TRPM2 protein, causing the channel to open.[4]

  • Cation Influx: The channel opening allows a massive influx of cations, most significantly Ca²⁺.

  • Cellular Dysfunction & Death: This rapid increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) disrupts cellular homeostasis, leading to mitochondrial dysfunction and, ultimately, cell death.[2][4]

This pathway provides multiple points for intervention and, therefore, for control selection. A true TRPM2 inhibitor should block the Ca²⁺ influx induced by ADPR or H₂O₂, while other controls might target upstream events like PARP activation.

TRPM2_Pathway cluster_controls Control Points ROS Oxidative Stress (e.g., H₂O₂) DNA_Damage DNA Damage ROS->DNA_Damage PARP PARP Activation DNA_Damage->PARP Activates ADPR ADPR Production PARP->ADPR Produces TRPM2 TRPM2 Channel ADPR->TRPM2 Binds & Gates Ca_Influx Ca²⁺ Influx TRPM2->Ca_Influx Permits Death Cell Death Ca_Influx->Death Triggers PARP_Inhibitor PARP Inhibitors (e.g., PJ34, DPQ) PARP_Inhibitor->PARP Inhibits TRPM2_Inhibitor Direct TRPM2 Inhibitors (ACA, 2-APB, NPU) TRPM2_Inhibitor->TRPM2 Inhibits

Caption: The H₂O₂-induced TRPM2 activation pathway and key points of inhibition.

Part 2: A Comparative Guide to Mechanism-Based Positive Controls

The most critical positive controls are other compounds known to inhibit TRPM2. However, these "known" inhibitors often have limitations, such as poor specificity or low potency.[1][3] Understanding these limitations is key to interpreting your results. An ideal approach is to use two or more positive controls with different chemical scaffolds and off-target profiles. If your novel compound (NPU) behaves similarly to these known TRPM2 inhibitors, but differently from compounds with other mechanisms, it strengthens the case for its specificity.

CompoundReported IC₅₀Key Off-Target EffectsPros as a ControlCons as a Control
N-(p-amylcinnamoyl)anthranilic acid (ACA) ~1.7 - 4.5 µM[3][5]Inhibits other TRP channels (TRPC6, TRPM8, TRPV1) and Phospholipase A₂ (PLA₂)[3][5][6]Widely used and cited benchmark for TRPM2 inhibition.Lack of specificity means observed effects may not be solely due to TRPM2.
2-Aminoethoxydiphenyl borate (2-APB) ~1 µM[7]Potent inhibitor of IP₃ receptors; modulates multiple other TRP channels (activates some, inhibits others).[3][7]Provides rapid and reversible inhibition.[7][8]Very poor specificity; results must be interpreted with extreme caution.
Flufenamic acid (FFA) Micromolar rangeBroad-spectrum TRP channel blocker; NSAID activity (COX inhibitor).[3][9]Historically used; demonstrates that non-specific channel blockers can inhibit TRPM2.Extremely poor specificity; not recommended for validating a specific mechanism.
Clotrimazole Micromolar rangeAntifungal agent; inhibits other TRP channels.[3][9]Commercially available and established as an early, albeit non-specific, inhibitor.[9]Low potency and poor specificity.[3]
Scalaradial ~210 nM[1][3]Also inhibits TRPM7 at higher concentrations (IC₅₀ ~760 nM).[1][3]High potency and better specificity profile than older inhibitors.[1][3]Can be difficult to source; onset of action can be slow (~20 min).[1][3]

Part 3: Pathway-Level Controls for Self-Validating Experiments

To build a truly trustworthy dataset, your experiment must validate itself. This involves using controls that confirm the upstream and downstream components of the pathway are functioning as expected in your specific model system.

Upstream Control: PARP Inhibitors

If you are using H₂O₂ to induce TRPM2-mediated cell death, how do you prove the pathway proceeds via PARP activation? You use a PARP inhibitor.

  • Recommended Control: PJ34 or 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone (DPQ).

  • Experimental Logic: Pre-treatment with a PARP inhibitor should block cell death induced by H₂O₂.[4] However, it should have no effect if TRPM2 is activated directly by intracellular application of ADPR (e.g., in a whole-cell patch-clamp setup).[1]

  • Causality: This demonstrates that the H₂O₂-induced effect is dependent on the PARP-ADPR axis, validating the upstream portion of the pathway in your cells.

Downstream Control: General Apoptosis Inducer

How do you know your cell viability assay is working correctly and your cells are capable of undergoing apoptosis? You use a potent, well-characterized inducer of cell death that acts independently of TRPM2.

  • Recommended Control: Staurosporine.

  • Experimental Logic: In a cell viability assay (e.g., MTT, XTT, or Sytox Green), staurosporine should induce robust cell death.[4] This effect should not be blocked by your novel compound (NPU) or any other TRPM2 inhibitor.

  • Causality: This confirms that the assay is sensitive and that any protective effect seen with your TRPM2 inhibitors is not due to a general, non-specific anti-cell death phenomenon.

Control_Logic Start Experimental Goal: Validate NPU as a TRPM2 Inhibitor Question1 Which controls are needed? Start->Question1 Mech_Control Mechanism-Based Control (e.g., ACA, Scalaradial) Question1->Mech_Control To compare NPU's effect directly Up_Control Upstream Control (e.g., PARP Inhibitor) Question1->Up_Control To validate the activation pathway Down_Control Downstream Control (e.g., Staurosporine) Question1->Down_Control To validate the assay itself Result1 Does NPU behave like known TRPM2 inhibitors? Mech_Control->Result1 Result2 Is the H₂O₂ effect blocked by PARP inhibition? Up_Control->Result2 Result3 Does the viability assay respond to a general toxin? Down_Control->Result3 Conclusion Robust Conclusion on NPU's Mechanism Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Logical workflow for selecting a comprehensive control set.

Part 4: Key Experimental Protocols

Here we provide skeleton protocols for two common assays, integrating the logic of a multi-control approach. Concentrations and incubation times must be optimized for your specific cell type.

Protocol 1: Calcium Imaging Assay (Direct Channel Function)

This assay measures changes in intracellular calcium ([Ca²⁺]i) using a fluorescent indicator like Fluo-4 AM.

  • Cell Preparation: Seed cells (e.g., HEK293 cells overexpressing TRPM2) on glass-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load cells with 4 µM Fluo-4 AM for 1 hour at room temperature.[4] Wash with Ca²⁺-containing buffer.

  • Compound Pre-incubation: Add test compounds to respective wells and incubate for the required duration (e.g., 30 minutes for NPU, ACA; potentially longer for others).

    • Well A (Negative Control): Vehicle (e.g., DMSO).

    • Well B (Test Compound): Your novel compound, NPU (e.g., 10 µM).

    • Well C (Positive Control 1): ACA (e.g., 20 µM).[10]

    • Well D (Positive Control 2): 2-APB (e.g., 10 µM).

  • Baseline Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or on a fluorescence microscope and record baseline fluorescence for 1-2 minutes.

  • Activation & Measurement: Add the TRPM2 activator (e.g., 100-300 µM H₂O₂) to all wells simultaneously using the instrument's injection system.[4]

  • Data Analysis: Record fluorescence for 5-10 minutes. The response is calculated as the peak fluorescence minus the basal fluorescence.

    • Expected Outcome: H₂O₂ should cause a large fluorescence increase in the vehicle control well. This increase should be significantly attenuated in the wells treated with NPU and the positive controls (ACA, 2-APB).

Protocol 2: Cell Viability Assay (Functional Outcome)

This assay measures the protective effect of inhibitors against oxidative stress-induced cell death using a metabolic assay like MTT or XTT, or a membrane integrity assay like Sytox Green.[4][11]

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for growth over the experiment's duration.

  • Compound Pre-incubation: After 24 hours, pre-treat cells with compounds for 1-4 hours.

    • Group 1 (Unstressed Control): Vehicle only.

    • Group 2 (Stressed Control): Vehicle + H₂O₂.

    • Group 3 (Test Compound): NPU + H₂O₂.

    • Group 4 (Positive Control - TRPM2i): ACA + H₂O₂.

    • Group 5 (Positive Control - PARPi): PJ34 + H₂O₂.

    • Group 6 (Assay Validation Control): Staurosporine (no H₂O₂).

  • Induce Oxidative Stress: Add H₂O₂ (e.g., 300 µM) to the appropriate wells. Add Staurosporine (e.g., 1 µM) to its control well.

  • Incubation: Incubate for a period determined by your cell death kinetics (e.g., 18-24 hours).[4]

  • Viability Measurement: Perform the MTT, XTT, or Sytox Green assay according to the manufacturer's instructions.

  • Data Analysis: Normalize all data to the unstressed control (Group 1), which represents 100% viability.

    • Expected Outcome: Group 2 should show a significant drop in viability. Groups 3, 4, and 5 should show a significant rescue of viability compared to Group 2. Group 6 should show a profound loss of viability, which should not be rescued by any TRPM2 or PARP inhibitor.

References

  • Current time information in Palamu Division, IN. (n.d.). Google.
  • Starkus, J. G., Poerzgen, P., Layugan, K., et al. (2017). Scalaradial Is a Potent Inhibitor of Transient Receptor Potential Melastatin 2 (TRPM2) Ion Channels. Journal of Natural Products. Available at: [Link]

  • Starkus, J. G., Poerzgen, P., Layugan, K., et al. (2017). Scalaradial Is a Potent Inhibitor of Transient Receptor Potential Melastatin 2 (TRPM2) Ion Channels. PMC. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2020, August 24). TRPM2 Inhibitors. Cognitive Vitality Reports. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2023, June 14). TRPM2 Inhibitors. Cognitive Vitality Reports. Available at: [Link]

  • Perraud, A. L., Tsuruta, H., & Scharenberg, A. M. (n.d.). Drugs inhibiting TRPM2 cation channels block Ca 2+ influx and... ResearchGate. Retrieved March 31, 2026, from [Link]

  • Lange, K., Gschaidmeier, H., Van Der Eerden, B. C. J., et al. (2019). A Role for H 2 O 2 and TRPM2 in the Induction of Cell Death: Studies in KGN Cells. MDPI. Available at: [Link]

  • Zhao, S., Zhang, H., Jin, H., et al. (2021). The Discovery of Novel ACA Derivatives as Specific TRPM2 Inhibitors that Reduce Ischemic Injury Both In Vitro and In Vivo. ACS Publications. Available at: [Link]

  • Kraft, R., Grimm, C., Grosse, K., et al. (2006). Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. PMC - NIH. Available at: [Link]

  • Fonfria, E., Marshall, I. C. B., Benham, C. D., et al. (2004). TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(ADP-ribose) polymerase. PMC. Available at: [Link]

  • PubChemLite. (n.d.). 1-(naphthalen-2-yl)-3-phenylurea (C17H14N2O). Retrieved March 31, 2026, from [Link]

  • Togashi, K., Hara, Y., Tominaga, T., et al. (2008). Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB). PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Naphthalen-2-yl)-3-phenylurea | C17H14N2O | CID 239526. PubChem. Retrieved March 31, 2026, from [Link]

  • Zhang, Y., Wang, Y., Liu, Y., et al. (2023). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC. Available at: [Link]

  • Khatyr, A., Jourdain, I., Knorr, M., et al. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. ResearchGate. Retrieved March 31, 2026, from [Link]

  • Khatyr, A., Jourdain, I., Knorr, M., et al. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. MDPI. Available at: [Link]

  • Miller, B. A., Cheung, J., Reid, E., et al. (2012). Role of TRPM2 in cell proliferation and susceptibility to oxidative stress. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Transwell assay results suggest that the TRPM2 overexpression group has... Retrieved March 31, 2026, from [Link]

  • Li, M., Guo, H., Li, Y., et al. (2023). Identification of TRPM2 as a Potential Therapeutic Target Associated with Immune Infiltration: A Comprehensive Pan-Cancer Analysis and Experimental Verification in Ovarian Cancer. MDPI. Available at: [Link]

  • Zhao, S., Zhang, H., Jin, H., et al. (2021). The Discovery of Novel ACA Derivatives as Specific TRPM2 Inhibitors that Reduce Ischemic Injury Both In Vitro and In Vivo. PubMed. Available at: [Link]

  • Togashi, K., Hara, Y., Tominaga, T., et al. (2008). Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB). PubMed. Available at: [Link]

  • Substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives as anti-invasion agents. (2026). PubMed. Retrieved March 31, 2026, from [Link]

Sources

Safety Operating Guide

1-(Naphthalen-2-yl)-3-phenylurea proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

1-(Naphthalen-2-yl)-3-phenylurea (CAS 6299-42-9): Comprehensive Safety, Handling, and Disposal Guide

For researchers and drug development professionals, managing synthetic intermediates requires a rigorous understanding of both their biological mechanisms and their environmental persistence. 1-(Naphthalen-2-yl)-3-phenylurea (CAS: 6299-42-9), an aromatic urea derivative, is frequently utilized in medicinal chemistry as a building block for kinase inhibitors and tubulin polymerization disruptors.

Because of its specific structural motifs—a lipophilic naphthalene ring coupled with a reactive urea core—this compound requires strict operational and disposal protocols to prevent acute toxicity and environmental contamination. This guide provides a self-validating system for the safe handling and destruction of this chemical.

Hazard Identification & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. Aromatic ureas are not biologically inert; their toxicity stems from their ability to interact with biological macromolecules. For instance, certain aromatic urea derivatives can alkylate β-tubulin sulfhydryl groups or inhibit receptor tyrosine kinases, leading to unintended cellular disruption if exposure occurs 1. Furthermore, the naphthalene moiety increases the compound's lipophilicity, facilitating rapid absorption through mucous membranes.

Table 1: Quantitative Hazard Summary for 1-(Naphthalen-2-yl)-3-phenylurea 2

GHS Hazard CodeHazard StatementMechanistic Cause / Implication
H302 Harmful if swallowedHigh lipophilicity allows rapid GI absorption; potential for systemic kinase interference.
H315 Causes skin irritationDisruption of epidermal lipid bilayers by the hydrophobic naphthalene ring.
H319 Causes serious eye irritationDirect chemical interaction with corneal proteins leading to localized inflammation.
H335 May cause respiratory irritationInhalation of fine crystalline dust triggers mucosal immune responses.

Operational Plan: Safe Handling Protocol

Every step in the handling process must be designed to minimize aerosolization and dermal contact.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the powder inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Don double nitrile gloves (the outer glove should be changed immediately if contaminated), tight-fitting chemical safety goggles, and a fluid-resistant laboratory coat.

  • Weighing Protocol: Use an anti-static weighing boat. Because the compound is a dry powder, static charge can cause the material to aerosolize. Discharge static from the spatula and the boat using an anti-static gun before transfer.

  • Solubilization: When preparing stock solutions (e.g., in DMSO or DMF), add the solvent directly to the pre-weighed vial rather than transferring the powder to a liquid. This prevents dust generation.

Disposal Plan: Destruction and Incineration

Standard aqueous disposal is strictly prohibited. Naphthalene derivatives are highly recalcitrant in the environment, and traditional wastewater treatment cannot effectively break down the stable C-N bonds of the urea core 3. Improper combustion can lead to the release of low molecular weight Polycyclic Aromatic Hydrocarbons (PAHs) and toxic nitrogen oxides (NOx).

Step-by-Step Disposal Methodology:

  • Solvent Integration: Do not dispose of the compound as a dry powder. Dissolve or mix the solid waste with a highly combustible solvent (e.g., ethanol, methanol, or xylene). This ensures a uniform burn rate and prevents the powder from being swept uncombusted into the exhaust stream.

  • Primary Incineration: Transfer the dissolved waste to a licensed hazardous waste facility. The material must be subjected to high-temperature incineration (typically >1000°C) to cleave the aromatic rings and the urea linkage.

  • Afterburner Processing: The incinerator must be equipped with an afterburner. Causality: The afterburner provides the extended residence time and secondary oxygen injection required to completely oxidize any volatilized PAHs (like naphthalene fragments) into CO2 and H2O 4.

  • Wet Scrubbing: The exhaust gas must pass through a wet scrubber containing a caustic solution (e.g., NaOH). Causality: Combustion of the nitrogen-containing urea core generates NOx gases. The alkaline scrubber neutralizes these acidic gases before environmental release.

Operational Workflow Visualization

The following diagram illustrates the validated pathway for managing spills and routing the chemical for proper thermal destruction.

G Start Solid Waste / Spill 1-(Naphthalen-2-yl)-3-phenylurea Dissolve Dissolve in Combustible Solvent (e.g., Ethanol/Xylene) Start->Dissolve Prepare for combustion Incinerate High-Temp Incineration (Primary Chamber >1000°C) Dissolve->Incinerate Transfer to licensed facility Afterburner Afterburner (NOx & PAH Breakdown) Incinerate->Afterburner Flue gas routing Scrubber Wet Caustic Scrubber (Acid Gas Neutralization) Afterburner->Scrubber Emission control Safe Safe Environmental Release Scrubber->Safe Final exhaust

Workflow for the safe disposal and thermal destruction of aromatic urea derivatives.

References

  • Title: 1-(Naphthalen-2-yl)-3-phenylurea | C17H14N2O | CID 239526 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Urea Derivatives as Anticancer Agents Source: ResearchGate / Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation Source: Frontiers in Microbiology URL: [Link]

  • Title: Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Naphthalen-2-yl)-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-(Naphthalen-2-yl)-3-phenylurea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。